OSW-1
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H68O15/c1-24(2)8-15-34(50)25(3)47(55)37(21-33-31-14-11-28-20-29(49)16-18-45(28,5)32(31)17-19-46(33,47)6)60-44-41(59-26(4)48)39(36(52)23-58-44)62-43-40(38(53)35(51)22-57-43)61-42(54)27-9-12-30(56-7)13-10-27/h9-13,24-25,29,31-33,35-41,43-44,49,51-53,55H,8,14-23H2,1-7H3/t25-,29+,31-,32+,33+,35-,36+,37+,38+,39+,40-,41-,43+,44+,45+,46+,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXTYZZFIJTPPA-MKQTXCTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5C(C(C(CO5)O)OC6C(C(C(CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCC(C)C)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H68O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of OSW-1 in Cancer Cells
Abstract
This compound, a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent and selective cytotoxic activity against a broad spectrum of cancer cell lines, with GI50 values often in the low nanomolar range.[1][2] This potent activity, combined with its relative sparing of non-malignant cells, marks this compound as a compound of significant interest for oncological drug development.[3][4] Its mechanism of action is multifactorial, stemming from its high-affinity binding to specific intracellular lipid transfer proteins. This initial interaction triggers a cascade of downstream events, including the induction of Golgi and endoplasmic reticulum (ER) stress, disruption of mitochondrial function, cell cycle arrest, and the activation of multiple programmed cell death pathways. This guide provides a detailed examination of the molecular mechanisms underpinning this compound's anticancer effects, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the core pathways involved.
Core Molecular Target: OSBP and ORP4
The primary molecular targets of this compound have been identified as oxysterol-binding protein (OSBP) and its close homolog, OSBP-related protein 4 (ORP4).[5] this compound acts as a specific and high-affinity antagonist to these proteins.[1][6] OSBP and ORP4 are lipid transfer proteins that localize at membrane contact sites, particularly between the ER and the Golgi apparatus, where they play crucial roles in lipid transport (e.g., cholesterol and phosphatidylinositol-4-phosphate), lipid metabolism, and signal transduction.[7][8]
The binding of this compound to OSBP/ORP4 disrupts their normal function. Notably, the anti-proliferative activity of this compound has been strongly correlated with the targeting and subsequent degradation of ORP4, suggesting it is a primary mediator of the compound's cytotoxic effects in several cancers, including ovarian cancer.[9][10] In some cell lines, treatment with this compound leads to a dramatic, time-dependent reduction in OSBP protein concentrations.[11]
Ki values for this compound have been determined in radioligand binding assays using HEK293T cell lysates:
Downstream Cellular Mechanisms of Action
The inhibition of OSBP/ORP4 function by this compound initiates a complex and interconnected series of cellular stress responses that ultimately converge on cell death.
Golgi and Endoplasmic Reticulum (ER) Stress
This compound is a potent and selective inducer of Golgi stress.[13] By disrupting OSBP function at the ER-Golgi interface, this compound impairs lipid transport, leading to structural and functional damage to the Golgi apparatus.[7][14] This triggers an "atypical" Golgi stress response characterized by the strong activation of the TFE3 pathway, while not significantly engaging other stress sensors like CREB3.[7]
Concurrently, the disruption of ER-Golgi homeostasis leads to ER stress. This contributes to the activation of the Unfolded Protein Response (UPR) and can promote apoptosis.[15][16] In colon cancer cells, this compound-induced ER stress, coupled with OSBP degradation, facilitates p53 stabilization and acetylation, a key step in initiating a novel cell death pathway.[15][17]
Induction of Programmed Cell Death
This compound triggers multiple forms of programmed cell death, primarily apoptosis and, in some contexts, necroptosis.
-
Mitochondria-Mediated Apoptosis (Intrinsic Pathway) : A predominant mechanism observed across many cancer types is the induction of the intrinsic apoptotic pathway.[13] this compound damages the mitochondrial membrane and cristae, leading to a loss of the mitochondrial membrane potential (ΔΨm).[2][3][4] This mitochondrial damage is often preceded by a significant increase in cytosolic calcium (Ca2+) levels.[4][13][18] The compromised mitochondrial outer membrane permits the release of cytochrome c into the cytoplasm, which then activates caspase-3, a key executioner caspase, leading to apoptosis.[13][19]
-
RIP1/RIP3-Independent Necroptosis : In colon cancer cells, this compound has been shown to activate a novel form of necroptosis that is independent of the canonical RIP1/RIP3 pathway.[15] This pathway involves:
-
Degradation of OSBPs and induction of ER stress.
-
Stabilization of p53 and its acetylation at Lysine 120, mediated by GSK3β/Tip60.
-
Selective induction of the p53 target PUMA.
-
PUMA-mediated mitochondrial calcium influx, which activates CamKIIδ.
-
CamKIIδ-mediated phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.[15][17]
-
Cell Cycle Arrest
This compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[13][20] In glioma cells, treatment with this compound leads to the upregulation of the cell cycle inhibitor p21 and the downregulation of key G2/M transition proteins, Cyclin B1 and CDK1.[20] This prevents cells from entering mitosis, thereby halting their proliferation.
Modulation of Key Oncogenic Signaling Pathways
Beyond its direct effects on cellular organelles, this compound modulates several critical signaling pathways that are often dysregulated in cancer:
-
PI3K/AKT Pathway : this compound has been shown to significantly inhibit the PI3K/AKT signaling pathway in glioma cells, evidenced by reduced phosphorylation of both PI3K and AKT1.[20] This pathway is a central regulator of cell growth, proliferation, and survival.
-
Other Pathways : Comprehensive gene expression analyses have revealed that this compound can also downregulate the Wnt, MAPK, and VEGF signaling pathways while upregulating the p53 tumor suppressor pathway.[13]
Quantitative Data: In Vitro Cytotoxicity
This compound exhibits potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines, with IC50 (or GI50) values typically in the nanomolar to sub-nanomolar range.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Exposure Time | Reference |
| Leukemia Lines | Leukemia | 0.03 - 0.3 | - | [2] |
| CLL Cells | Chronic Lymphocytic Leukemia | 0.24 (Median) | - | [2] |
| Ovarian Cancer Lines | Ovarian | 0.03 - 0.3 | - | [2] |
| Pancreatic Cancer Lines | Pancreatic | 0.03 - 0.3 | - | [2] |
| SKOV-3 | Ovarian | Low Nanomolar | 72 h | [9] |
| OVCAR-3 | Ovarian | Low Nanomolar | 72 h | [9] |
| OVSAHO | Ovarian | Low Nanomolar | 72 h | [9] |
| OVCAR-8 | Ovarian | > 1000 | 72 h (Monolayer) | [9][10] |
| OVCAR-8 Spheroids | Ovarian | < 100 | 72 h | [10] |
| HeLa | Cervical | 0.33 | - | [12] |
| HEK293 | Embryonic Kidney | 0.22 | - | [12] |
| T98G | Glioma | ~1 | 48 h | [20] |
| LN18 | Glioma | ~1 | 48 h | [20] |
Note: The sensitivity to this compound can vary significantly even between cell lines of the same cancer type, as seen with the OVCAR-8 monolayer cells.
Key Experimental Protocols
The elucidation of this compound's mechanism of action relies on a set of standard and specialized cell and molecular biology techniques.
Cell Viability and Cytotoxicity Assay (CCK-8/MTT)
-
Principle : To determine the concentration of this compound that inhibits cell growth by 50% (GI50 or IC50). These assays measure the metabolic activity of viable cells.
-
Methodology :
-
Cancer cells (e.g., T98G, LN18, LoVo) are seeded into 96-well plates at a density of 5x10³ to 1x10⁵ cells/well and allowed to adhere overnight.[1][19][21]
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound (e.g., 0.01 nM to 100 nM). A vehicle control (e.g., DMSO) is also included.[21]
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[21]
-
A reagent solution (e.g., CCK-8 or MTT) is added to each well, and plates are incubated for 1-4 hours at 37°C.[21]
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined using dose-response curve fitting software.[22]
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle : To quantify the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Methodology :
-
Cells (e.g., 5x10⁵ cells/well) are seeded in 6-well plates and treated with various concentrations of this compound (e.g., 0, 0.1, 1, 10 nM) for 24 hours.[21]
-
Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
The cell pellet is resuspended in 100-500 µL of binding buffer.[19][21]
-
Annexin V-FITC (5 µL) and Propidium Iodide (5 µL) are added to the cell suspension.[19]
-
The mixture is incubated for 15 minutes in the dark at room temperature.
-
The stained cells are analyzed immediately by flow cytometry. Four populations can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[21][23]
-
Western Blot Analysis
-
Principle : To detect and quantify the expression levels of specific proteins involved in this compound's mechanism of action (e.g., cleaved caspase-3, PARP, p-AKT, Cyclin B1).
-
Methodology :
-
Cells are treated with this compound as required by the experiment.
-
Cells are lysed using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Conclusion and Future Perspectives
This compound is a highly potent natural product with a novel and complex mechanism of action centered on the inhibition of OSBP and ORP4. This primary action triggers a cascade of events, including Golgi/ER stress, mitochondrial dysfunction, cell cycle arrest, and the induction of apoptosis and necroptosis, ultimately leading to cancer cell death.[13] Its ability to modulate key oncogenic pathways like PI3K/AKT further underscores its therapeutic potential.[20] The discovery that this compound-induced necroptosis is immunogenic and can sensitize tumors to anti-PD-1 immunotherapy opens exciting new avenues for combination therapies.[15] While this compound's journey from natural compound to a clinical anticancer agent is ongoing, its unique multi-target mechanism provides a strong rationale for continued investigation and development to overcome drug resistance and improve cancer treatment outcomes.[3][4][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products reveal cancer cell dependence on oxysterol-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Analysis of this compound-Induced Stress Responses in HT-29 Cells [jstage.jst.go.jp]
- 8. Role of oxysterol-binding protein-related proteins in malignant human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [iro.uiowa.edu]
- 16. mdpi.com [mdpi.com]
- 17. Depletion of oxysterol-binding proteins by this compound triggers RIP1/RIP3-independent necroptosis and sensitization to cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Anticancer activity of this compound: Induction of apoptotic pathway in leukem" by Celia Garcia-Prieto [digitalcommons.library.tmc.edu]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 21. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 23. EIF2B4 promotes hepatocellular carcinoma progression and immune evasion by driving STAT3 translation via a GEF-dependent mechanism | springermedizin.de [springermedizin.de]
Unraveling the Molecular quarry: A Technical Guide to the Biological Targets of OSW-1
For Immediate Release
A Deep Dive into the Anticancer Compound OSW-1 and its Molecular Targets for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological targets of this compound, a potent, naturally derived saponin with significant anticancer properties. Through a comprehensive review of published literature, this document outlines the key molecular interactions and cellular pathways affected by this compound, presenting a valuable resource for the scientific community engaged in oncology and drug discovery.
Primary Biological Targets: OSBP and ORP4
Extensive research has identified the primary biological targets of this compound as oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4) . This compound is a specific antagonist of these proteins, exhibiting high-affinity binding.[1] This interaction disrupts the normal function of OSBP and ORP4, which are crucial lipid transfer proteins involved in intracellular lipid homeostasis, vesicle trafficking, and signal transduction.
The binding of this compound to OSBP and ORP4 has been quantified, revealing its potent inhibitory activity.
| Target | Binding Affinity (Kᵢ) | Reference |
| OSBP | 16 nM | --INVALID-LINK-- |
| ORP4 | 71 nM | --INVALID-LINK-- |
Mechanism of Action: A Multi-Faceted Assault on Cancer Cells
The anticancer activity of this compound stems from its ability to induce multiple forms of programmed cell death through the disruption of key cellular processes.
Induction of Apoptosis
This compound triggers apoptosis through both the intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: this compound damages the mitochondrial membrane and cristae, leading to a loss of mitochondrial transmembrane potential.[2][3][4] This disruption results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-3, a key executioner of apoptosis.[5]
-
Extrinsic Pathway: Evidence suggests the involvement of the extrinsic pathway, as Jurkat T cells deficient in caspase-8 or FADD show resistance to this compound-induced apoptosis.[5] This pathway is initiated by the activation of death receptors on the cell surface.
RIP1/RIP3-Independent Necroptosis
Recent studies have unveiled a novel mechanism of this compound-induced cell death: a form of necroptosis that is independent of the canonical RIP1 and RIP3 kinases.[6] This pathway is initiated by the depletion of oxysterol-binding proteins, leading to endoplasmic reticulum (ER) stress and subsequent phosphorylation of mixed lineage kinase domain-like protein (MLKL), a key effector of necroptosis.[6]
Golgi Stress Response
This compound is a selective inducer of the Golgi stress response.[7][8] It causes the mis-localization of OSBP from the cytoplasm to the trans-Golgi network, leading to Golgi fragmentation and the activation of pro-apoptotic signaling pathways.[8]
Disruption of Calcium Homeostasis
This compound treatment leads to an increase in cytosolic calcium levels, which contributes to the activation of calcium-dependent apoptotic pathways.[2][3][4]
Visualization of Key Pathways and Workflows
To facilitate a clearer understanding of the complex mechanisms of this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.
Quantitative Data on this compound Cytotoxicity
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with GI₅₀ (50% growth inhibition) values often in the nanomolar range.
| Cell Line | Cancer Type | GI₅₀ (nM) |
| SW480 | Colon Carcinoma | Nanomolar range |
| LoVo | Colon Carcinoma | Nanomolar range |
| HeLa | Cervical Cancer | 0.33 |
| HEK293 | - | 0.22 |
| Various | NCI-60 Panel | Mean: 0.78 |
Note: Specific GI₅₀ values for all NCI-60 cell lines are available through the NCI's Developmental Therapeutics Program database.
Structure-Activity Relationship
The complex structure of this compound, consisting of a cholestane aglycon and a disaccharide moiety, is crucial for its potent anticancer activity.[5] Structure-activity relationship (SAR) studies have shown that modifications to various parts of the molecule, including the hydroxyl groups, the disaccharide, and the side chain, can significantly impact its biological activity.[5] For instance, the aglycone itself is an important structural component for exerting its activity.[5] Synthesis of various analogues has been a key strategy to understand the pharmacophore and optimize the therapeutic potential of this compound.[9]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the biological targets and mechanism of action of this compound.
Target Identification using Affinity Chromatography
-
Synthesis of Biotinylated this compound Probe: An this compound analogue is chemically synthesized with a linker arm terminating in a biotin molecule. The linker length is optimized to ensure the probe retains its binding affinity for the target proteins.[1][10]
-
Cell Lysate Preparation: Cancer cells are lysed to release their protein content. A common lysis buffer is RIPA buffer supplemented with protease inhibitors.
-
Affinity Pulldown: The biotinylated this compound probe is incubated with the cell lysate to allow binding to its target proteins.
-
Capture of Protein-Probe Complexes: Streptavidin-coated beads are added to the mixture. The high affinity of biotin for streptavidin allows for the capture of the probe along with its bound proteins.
-
Washing: The beads are washed multiple times with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
Target Validation by Photoaffinity Labeling
-
Synthesis of Photoaffinity Probe: An this compound analogue is synthesized with a photoreactive group (e.g., a diazirine) and a tag for detection or enrichment (e.g., an alkyne for click chemistry).[11]
-
Live Cell Labeling: The photoaffinity probe is incubated with live cancer cells, allowing it to enter the cells and bind to its targets.
-
UV Irradiation: The cells are exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with the target protein.
-
Cell Lysis and Enrichment: The cells are lysed, and the covalently labeled proteins are enriched using the tag (e.g., via click chemistry to attach biotin, followed by streptavidin pulldown).
-
Protein Identification: The enriched proteins are identified by LC-MS/MS as described above.
Apoptosis and Cell Viability Assays
-
Cell Viability Assay (CCK-8): Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound. After a set incubation period, a CCK-8 solution is added, and the absorbance is measured to determine the number of viable cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining): Cells are treated with this compound and then stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters dead cells). The percentage of apoptotic and necrotic cells is then quantified by flow cytometry.
Measurement of Intracellular Calcium
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Fluorescence Measurement: The fluorescence of the dye is measured using a fluorescence microscope or a plate reader. Changes in fluorescence intensity correspond to changes in intracellular calcium concentration.
Conclusion
This compound is a highly potent anticancer agent with a unique and multi-pronged mechanism of action centered on the inhibition of OSBP and ORP4. Its ability to induce apoptosis, necroptosis, and Golgi stress, coupled with its disruption of calcium homeostasis, makes it a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to develop novel cancer therapies targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Quantitative Proteomics Identifies Proteins Enriched in Large and Small Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
OSW-1 Induced Apoptosis: A Technical Guide to the Core Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSW-1, a potent steroidal saponin, has demonstrated significant anti-cancer activity across a range of malignancies. Its primary mechanism of action involves the induction of apoptosis through a multifaceted approach, targeting key cellular organelles and signaling pathways. This technical guide provides an in-depth exploration of the core apoptotic pathways induced by this compound, offering a comprehensive resource for researchers and drug development professionals. We will delve into the molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for assessing this compound's effects, and visualize the intricate signaling networks using pathway diagrams.
Core Signaling Pathways of this compound Induced Apoptosis
This compound orchestrates a complex signaling cascade that culminates in programmed cell death. The primary initiating event is the inhibition of Oxysterol-Binding Protein (OSBP) and its related protein 4 (ORP4), leading to disruptions in lipid transport and homeostasis, which in turn trigger stress responses in the Golgi apparatus and endoplasmic reticulum (ER). This initial insult propagates through several interconnected pathways.
OSBP/ORP4 Inhibition and Induction of Golgi/ER Stress
This compound binds with high affinity to OSBP and ORP4, inhibiting their function in lipid transport between the ER and the Golgi apparatus.[1][2] This disruption of lipid homeostasis is a critical early event that leads to Golgi and ER stress. The stressed organelles initiate downstream signaling cascades that converge on apoptosis.
References
OSW-1: A Selective Inducer of Golgi Stress - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OSW-1, a steroidal saponin originally isolated from the bulbs of Ornithogalum saundersiae, has emerged as a potent anti-cancer agent with a unique mechanism of action centered on the induction of Golgi apparatus stress.[1] Its exceptional cytotoxicity against a wide range of cancer cell lines, often at nanomolar concentrations, contrasts with its significantly lower toxicity towards normal cells, highlighting its potential as a selective therapeutic.[2] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, presenting key quantitative data, outlining experimental protocols for its study, and visualizing its complex signaling pathways.
Mechanism of Action: Targeting OSBP and Inducing Golgi Stress
The primary molecular target of this compound is the oxysterol-binding protein (OSBP) and its related proteins (ORPs).[3][4] OSBP is a crucial lipid transfer protein that localizes to the contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus, where it facilitates the exchange of cholesterol for phosphatidylinositol-4-phosphate (PI4P).[5][6]
By binding to OSBP, this compound inhibits this lipid exchange, leading to a cascade of events that culminate in Golgi stress and, ultimately, apoptosis. The key consequences of OSBP inhibition by this compound include:
-
Disruption of Lipid Homeostasis: The inhibition of cholesterol and PI4P transport disrupts the lipid composition and integrity of the Golgi membranes.[3]
-
Golgi Fragmentation: The structural integrity of the Golgi apparatus is compromised, leading to its fragmentation.[3]
-
Activation of the Golgi Stress Response: The accumulation of unfolded proteins and lipids within the stressed Golgi triggers a specific cellular response aimed at restoring homeostasis. However, prolonged and severe stress, as induced by this compound, overwhelms these coping mechanisms and initiates pro-apoptotic signaling.[3][5]
Signaling Pathways in this compound-Induced Golgi Stress
This compound selectively activates specific pathways of the Golgi stress response, distinguishing it from general ER stress inducers.[3] The primary pathways implicated are:
-
TFE3 Pathway: this compound treatment leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor E3 (TFE3). In the nucleus, TFE3 activates the transcription of genes involved in the Golgi stress response.[6][7][8]
-
CREB3-ARF4 Pathway: This pro-apoptotic pathway is upregulated in response to this compound-induced Golgi stress.[7]
-
HSP47 Pathway: Conversely, the anti-apoptotic HSP47 pathway is downregulated by this compound, further tipping the cellular balance towards apoptosis.[7][9]
The interplay of these pathways, along with other cellular responses, dictates the fate of the cancer cell upon exposure to this compound.
Signaling Pathway Diagram
Caption: this compound induced Golgi stress signaling pathway.
Quantitative Data on this compound Cytotoxicity
This compound exhibits potent cytotoxic effects against a broad spectrum of cancer cell lines, with IC50 values typically in the nanomolar range. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~1-10 | [1][6] |
| T98G | Glioblastoma | 43.35 (24h), 13.02 (48h), 0.07 (72h) | [10] |
| LN18 | Glioblastoma | 15.73 (24h), 0.45 (48h), 0.04 (72h) | [10] |
| P388 | Leukemia | ~0.01 mg/kg (in vivo) | [1] |
| HL-60 | Leukemia | Not specified | [10] |
| A549 | Lung Cancer | Not specified | [11] |
| HT-29 | Colon Cancer | Not specified | [11] |
| MCF-7 | Breast Cancer | Not specified | [12] |
| OVCAR-3 | Ovarian Cancer | Not specified | [1] |
| PANC-1 | Pancreatic Cancer | Not specified | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for investigating this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis and necrosis in this compound treated cells.
Materials:
-
This compound treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for Golgi Stress and Apoptosis Markers
This protocol is for detecting changes in protein expression levels.
Materials:
-
This compound treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TFE3, anti-CREB3, anti-HSP47, anti-cleaved caspase-3, anti-PARP, anti-p-PI3K, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol is for assessing changes in mitochondrial membrane potential.[13]
Materials:
-
This compound treated and control cells
-
JC-1 dye
-
Complete culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound as required.
-
Incubate the cells with JC-1 dye (5 µg/mL) in complete medium for 15-30 minutes at 37°C.[14]
-
Wash the cells twice with PBS.
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy. Healthy cells will exhibit red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[13]
Intracellular Calcium Imaging (Fura-2 AM)
This protocol is for measuring changes in intracellular calcium concentration.[15][16]
Materials:
-
This compound treated and control cells grown on coverslips
-
Fura-2 AM
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Fluorescence imaging system with dual excitation wavelengths (340 nm and 380 nm)
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.[15]
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Record the fluorescence emission at 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.
-
Add this compound and continue recording to observe real-time changes in the 340/380 nm fluorescence ratio, which corresponds to changes in intracellular calcium concentration.[15]
Conclusion and Future Perspectives
This compound represents a promising class of anti-cancer compounds that selectively induce Golgi stress, leading to apoptosis in malignant cells. Its well-defined molecular target, OSBP, and the specific signaling pathways it modulates offer multiple avenues for further investigation and therapeutic development. Future research should focus on optimizing its therapeutic index, exploring combination therapies to enhance its efficacy, and further elucidating the intricate details of the Golgi stress response. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential next-generation cancer therapeutic.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer saponin this compound is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-autophagic Golgi-LC3 lipidation facilitates TFE3 stress response against Golgi dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gentaurpdf.com [gentaurpdf.com]
- 15. youtube.com [youtube.com]
- 16. google.com [google.com]
Unveiling OSW-1: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSW-1, a potent steroidal saponin, has garnered significant attention within the scientific community for its remarkable and selective anticancer properties. First isolated in 1992 by Kubo et al. from the bulbs of the perennial plant Ornithogalum saundersiae, this natural product has demonstrated profound cytotoxicity against a broad spectrum of cancer cell lines at nanomolar concentrations.[1][2] This technical guide provides an in-depth exploration of the discovery, origin, and biological activities of this compound, with a focus on the experimental methodologies and signaling pathways that underpin its therapeutic potential.
Discovery and Origin
This compound was first identified as part of a phytochemical investigation into the constituents of Ornithogalum saundersiae, a plant native to Southern Africa. The initial isolation and structure elucidation were carried out by a team of Japanese researchers led by S. Kubo. Their work, published in the journal Phytochemistry, laid the foundation for all subsequent research into the biological activities of this complex natural product.
The molecule itself is a cholestane glycoside, characterized by a steroidal aglycone linked to a disaccharide chain. This unique structure is believed to be crucial for its potent biological activity.
In Vitro Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell types, as reported in the scientific literature.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Leukemia | 0.1 | (Iguchi et al., 2019) |
| MOLT-4 | Leukemia | 0.03-0.3 | (Zhou et al., 2005) |
| PANC-1 | Pancreatic Cancer | 0.03-0.3 | (Zhou et al., 2005) |
| OVCAR-3 | Ovarian Cancer | 0.03-0.3 | (Zhou et al., 2005) |
| T98G | Glioma | 43.35 (24h), 13.02 (48h), 0.07 (72h) | (Zhan et al., 2021)[3] |
| LN18 | Glioma | 15.73 (24h), 0.45 (48h), 0.04 (72h) | (Zhan et al., 2021)[3] |
| SW480 | Colon Cancer | Not Specified | (Zhang et al., 2017) |
| LoVo | Colon Cancer | Not Specified | (Zhang et al., 2017) |
| MDA-MB-231 | Breast Cancer | Not Specified | (Ding et al., 2020) |
| 4T1 | Breast Cancer | Not Specified | (Ding et al., 2020) |
| HeLa | Cervical Cancer | Not Specified | (Kimura et al., 2019) |
Experimental Protocols
Isolation of this compound from Ornithogalum saundersiae
The following is a generalized protocol for the isolation of this compound based on common phytochemical extraction techniques, as specific details from the original 1992 publication are not widely available.
1. Plant Material and Extraction:
- Fresh bulbs of Ornithogalum saundersiae are collected, washed, and minced.
- The minced bulbs are extracted with methanol (MeOH) at room temperature.
- The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH).
- The bioactive fractions, typically found in the more polar partitions, are collected for further purification.
3. Chromatographic Purification:
- The active fraction (e.g., the n-BuOH soluble fraction) is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of chloroform-methanol (CHCl3-MeOH) or a similar solvent system.
- Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.
- Further purification is achieved through repeated column chromatography on silica gel and/or octadecylsilyl (ODS) silica gel.
- Final purification is often accomplished using high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation of this compound
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide information about the structure of the aglycone and the sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number and chemical environment of protons in the molecule, including the anomeric protons of the sugar units.
-
13C NMR: Shows the number and types of carbon atoms present.
-
2D NMR Techniques (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure, including the linkages between the sugar units and the attachment point of the disaccharide to the steroidal aglycone.
-
Mechanism of Action: Signaling Pathways
This compound exerts its potent anticancer effects through a multi-faceted mechanism of action that converges on the induction of apoptosis. A key aspect of its activity is the targeting of oxysterol-binding protein (OSBP) and its related protein 4L (ORP4L), leading to the induction of Golgi stress and subsequent activation of apoptotic pathways.
This compound Induced Golgi Stress and Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
This compound initiates its cytotoxic effects by inhibiting oxysterol-binding protein (OSBP) and OSBP-related protein 4L (ORP4L).[1] This inhibition disrupts lipid homeostasis and leads to stress in the Golgi apparatus.[1][4][5] The induction of Golgi stress triggers downstream signaling cascades that can lead to mitochondrial dysfunction and the activation of caspases, the key executioners of apoptosis.[1] This can occur through both mitochondrial-dependent (intrinsic) and -independent (extrinsic) pathways, ultimately resulting in programmed cell death of the cancer cell.[1][3]
Conclusion
This compound stands out as a highly promising natural product with potent and selective anticancer activity. Its discovery from Ornithogalum saundersiae has opened up new avenues for cancer research, particularly in the study of Golgi stress and its role in apoptosis. The detailed understanding of its mechanism of action provides a strong rationale for its further development as a therapeutic agent. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery and development.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 4. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
OSW-1: A Technical Guide to its Disruption of Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSW-1, a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated potent and selective anticancer activity against a broad range of tumor cell lines. Its unique mechanism of action, distinct from conventional chemotherapeutic agents, centers on the disruption of intracellular cholesterol homeostasis, leading to a cascade of events culminating in mitochondrial dysfunction and apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on mitochondria, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting OSBP and ORP4
This compound exerts its cytotoxic effects by potently and specifically binding to oxysterol-binding protein (OSBP) and its homolog, OSBP-related protein 4 (ORP4). This interaction disrupts the critical function of the OSBP-VAP protein complex, which is responsible for the non-vesicular transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus. By inhibiting this transport, this compound induces an accumulation of cholesterol in the ER, triggering both ER and Golgi stress responses.
Quantitative Data: Binding Affinity and Cytotoxicity
The efficacy of this compound is underscored by its low nanomolar binding affinities for its targets and its potent cytotoxicity across various cancer cell lines.
| Parameter | Value | Cell Line / Protein | Reference |
| Binding Affinity (Ki) | |||
| OSBP | 16 ± 4 nM | Human OSBP | [1](--INVALID-LINK--) |
| ORP4 | 71 ± 6 nM | Human ORP4 | [1](--INVALID-LINK--) |
| Cytotoxicity (IC50) | |||
| Colon Carcinoma (SW480) | Nanomolar range | SW480 | [2](--INVALID-LINK--) |
| Colon Carcinoma (LoVo) | Nanomolar range | LoVo | [2](--INVALID-LINK--) |
| Ovarian Cancer (SKOV-3) | 4.0 ± 2.7 nM | SKOV-3 | [3](--INVALID-LINK--) |
| Ovarian Cancer (OVCAR-8) | > 1.0 µM | OVCAR-8 | [3](--INVALID-LINK--) |
| Hepatocellular Carcinoma (Hep3B) | Dose-dependent decrease in viability | Hep3B | [4](--INVALID-LINK--) |
Signaling Pathway to Mitochondrial Disruption
The initial binding of this compound to OSBP/ORP4 initiates a signaling cascade that directly impacts mitochondrial integrity and function.
Key Experimental Observations and Methodologies
Disruption of Mitochondrial Membrane Potential (ΔΨm)
A hallmark of this compound-induced mitochondrial dysfunction is the significant, dose-dependent decrease in mitochondrial membrane potential.[4] This depolarization is a critical early event in the apoptotic cascade.
Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential.
Materials:
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.
-
JC-1 Staining:
-
Prepare a 200 µM JC-1 stock solution in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 2 µM.
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with 100 µL of PBS.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[4][5]
-
Increased Cytosolic Calcium Concentration
This compound treatment leads to a significant and sustained increase in the concentration of free cytosolic calcium ([Ca2+]i). This calcium dysregulation is a key trigger for the activation of calcium-dependent apoptotic pathways.
Experimental Protocol: Measurement of Cytosolic Calcium with Fura-2 AM
Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentration.
Materials:
-
Fura-2 AM (Fura-2 acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Ionomycin
-
EGTA
-
Fluorescence imaging system with dual-wavelength excitation capabilities
Procedure:
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere overnight.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Incubate the cells in the loading buffer for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells three times with HBS to remove extracellular Fura-2 AM.
-
This compound Treatment and Data Acquisition:
-
Mount the coverslip on the stage of the fluorescence imaging system.
-
Perfuse the cells with HBS and record the baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Introduce this compound into the perfusion solution at the desired concentration and continue to record the fluorescence ratio.
-
-
Calibration:
-
At the end of the experiment, obtain the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin in the presence of extracellular calcium.
-
Obtain the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA.
-
-
Calculation: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+.
Conclusion
This compound represents a promising class of anticancer compounds with a mechanism of action that converges on the disruption of mitochondrial function. By targeting OSBP and ORP4, this compound initiates a cascade of events including the interruption of ER-Golgi cholesterol transport, induction of cellular stress, depolarization of the mitochondrial membrane, and dysregulation of intracellular calcium homeostasis. These events collectively trigger the intrinsic apoptotic pathway, leading to selective cancer cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further research and the development of novel therapeutic strategies targeting mitochondrial and cholesterol metabolism in cancer.
References
- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Cytochrome c Release by Immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of OSW-1 on Cellular Calcium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSW-1 is a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. It has demonstrated potent and selective cytotoxic activity against a broad range of cancer cell lines, with IC50 values often in the nanomolar range.[1] A growing body of evidence indicates that a primary mechanism of this compound's anticancer effect is the profound disruption of cellular calcium homeostasis. This disruption triggers a cascade of events culminating in apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound alters cellular calcium signaling, details key experimental protocols for studying these effects, and presents quantitative data to support the current understanding of its mode of action.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting multiple key regulators of intracellular calcium concentration, primarily affecting the endoplasmic reticulum (ER) and mitochondria. The disruption of calcium homeostasis is a central event that initiates a signaling cascade leading to apoptosis. The proposed mechanism involves the inhibition of the sodium-calcium exchanger (NCX1) and the induction of ER stress, leading to a sustained increase in cytosolic calcium levels. This calcium overload, in turn, triggers mitochondrial calcium uptake, dysfunction, and the activation of calcium-dependent pro-apoptotic enzymes.[1]
Data Presentation
Cytotoxic Activity of this compound
This compound exhibits potent cytotoxicity across a wide array of cancer cell lines, with significantly lower effects on non-malignant cells. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its potential as a powerful anticancer agent.
| Cell Line | Cancer Type | IC50 (nM) |
| Neuro2a | Neuroblastoma | ~10 |
| HTB-26 | Breast Cancer | 10 - 50 µM (for related compounds) |
| PC-3 | Pancreatic Cancer | 10 - 50 µM (for related compounds) |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM (for related compounds) |
| HCT116 | Colorectal Carcinoma | 22.4 µM (for a related compound) |
Note: Some IC50 values are for structurally related compounds and are provided for comparative purposes.[2]
Effects of this compound on Cellular Calcium Homeostasis Parameters
This compound treatment leads to significant and dose-dependent changes in key indicators of cellular calcium homeostasis and mitochondrial function.
| Parameter | Cell Line | This compound Concentration | Observed Effect |
| Cytosolic Ca2+ | ES2 (Ovarian) | 10 µg/mL | 129% increase |
| 25 µg/mL | 184% increase | ||
| 50 µg/mL | 221% increase | ||
| Mitochondrial Ca2+ | ES2 (Ovarian) | 10 µg/mL | Increased fluorescence |
| 25 µg/mL | Further increased fluorescence | ||
| 50 µg/mL | Significant increase in fluorescence | ||
| Mitochondrial Membrane Potential (ΔΨm) | Hep3B (Hepatocellular) | Dose-dependent | Significant decrease |
| GRP78 Protein Levels | Neuro2a | 10 nM (16h) | Reduced by more than half |
Signaling Pathways and Experimental Workflows
This compound Induced Calcium Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis through the disruption of calcium homeostasis.
Experimental Workflow for Assessing this compound Effects
The following diagram outlines a general experimental workflow to investigate the impact of this compound on cellular calcium homeostasis.
Experimental Protocols
Measurement of Cytosolic Calcium Concentration using Fluo-4 AM and Flow Cytometry
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture to 70-80% confluency.
-
On the day of the experiment, wash the cells with Hank's Balanced Salt Solution (HBSS).
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (typically 1-5 µM in HBSS or serum-free media). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye solubilization.
-
Incubate cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Treatment and Data Acquisition:
-
Resuspend the cells in HBSS.
-
Acquire baseline fluorescence using a flow cytometer (Excitation: 488 nm, Emission: ~520 nm).
-
Add the desired concentration of this compound to the cell suspension and continue to acquire data for the desired time period.
-
Analyze the change in mean fluorescence intensity over time to determine the relative change in cytosolic calcium.
-
Measurement of Mitochondrial Calcium Concentration using Rhod-2 AM and Confocal Microscopy
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy and culture to the desired confluency.
-
-
Dye Loading:
-
Prepare a Rhod-2 AM loading solution (typically 2-5 µM in imaging buffer).
-
Incubate cells with the Rhod-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with imaging buffer.
-
Allow for a 20-30 minute de-esterification period at room temperature.
-
-
Imaging:
-
Mount the dish/coverslip on a confocal microscope.
-
Acquire baseline fluorescence images (Excitation: ~552 nm, Emission: ~581 nm).
-
Add this compound at the desired concentration and acquire time-lapse images.
-
Quantify the change in Rhod-2 fluorescence intensity within the mitochondria over time. Co-staining with a mitochondrial marker (e.g., MitoTracker Green) can be used to confirm localization.
-
Western Blot for GRP78 and Activated Calpain
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and the cleaved (active) form of calpain overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Preparation and Staining:
-
Treat cells with this compound for the desired time points.
-
Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.[3]
-
-
Data Acquisition:
-
Analyze the cells using a flow cytometer or fluorescence microscope.
-
Healthy, non-apoptotic cells with a high ΔΨm will exhibit red fluorescence due to the formation of J-aggregates.[3]
-
Apoptotic or unhealthy cells with a low ΔΨm will show green fluorescence as the dye remains in its monomeric form.[3]
-
-
Analysis:
-
Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[4]
-
References
A Preliminary Investigation of OSW-1 Cytotoxicity In Vitro: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: OSW-1, a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated exceptionally potent cytotoxic activity against a wide spectrum of cancer cell lines in vitro.[1][2] Its anticancer effect is reported to be 10 to 100 times more potent than conventional chemotherapeutic agents like doxorubicin and paclitaxel.[3] Notably, this compound exhibits selective cytotoxicity, being significantly less toxic to nonmalignant cells, with IC50 values 40 to 150 times higher than those observed in cancer cells.[1][2][3] This technical guide provides a preliminary investigation into the in vitro cytotoxicity of this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing the core mechanisms of action.
Quantitative Cytotoxicity Data
This compound has shown potent cytotoxic effects across numerous cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the nanomolar to sub-nanomolar range. The data compiled from various in vitro studies are presented below.
| Cell Line Category | Cell Line | IC50 (Concentration) | Exposure Time | Reference |
| Colon Cancer | SW480 | Nanomolar concentration | 72h | [4] |
| LoVo | More sensitive than SW480 | 72h | [4] | |
| Leukemia | P388 | 0.00013 µg/ml | N/A | [3] |
| P388/ADM (Adriamycin-resistant) | 0.00077 µg/ml | N/A | [3] | |
| HL-60 | 0.00025 µg/ml | N/A | [3] | |
| Primary CLL Cells (Median) | 0.24 nM | N/A | [5] | |
| Pancreatic Cancer | AsPC-1 | 0.0391 nM | 72h | [3] |
| AsPC-1 | < 0.1 nM | N/A | [6] | |
| Ovarian Cancer | SKOV3 | < 0.1 nM | N/A | [6] |
| Brain Tumor | U87-MG | < 0.1 nM | N/A | [6] |
| Lung Cancer | A549 | 0.00068 µg/ml | N/A | [3] |
| Lu-65 | 0.00020 µg/ml | N/A | [3] | |
| Nonmalignant Cells | Normal Lymphocytes | 1.73 nM | 72h | [3] |
| Normal Ovarian Fibroblasts | 0.83 nM | 72h | [3] | |
| Normal Brain Astrocytes | 7.13 nM | 72h | [3] | |
| Normal Pulmonary Cells (CCD-19Lu) | 1.5 µg/ml | N/A | [3] |
Mechanisms of Action & Signaling Pathways
This compound induces cytotoxicity through multiple mechanisms, primarily by inducing apoptosis, disrupting mitochondrial function, causing cell cycle arrest, and triggering stress responses.[3]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[3] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: The primary mechanism involves direct damage to the mitochondrial membrane and cristae.[1][2] This leads to a loss of mitochondrial transmembrane potential (ΔΨm), an increase in cytosolic calcium, and the release of cytochrome c.[1][2][4] Cytochrome c release activates caspase-3, a key executioner caspase, leading to apoptosis.[3][4]
-
Extrinsic Pathway: In some cell lines, such as Jurkat T cells, this compound-induced apoptosis involves the FADD/caspase-8-dependent pathway.[3]
Cell Cycle Arrest
This compound can inhibit the proliferation of cancer cells by arresting the cell cycle.[3] Studies have shown that treatment with this compound causes cells to accumulate in the G2/M phase, preventing them from entering mitosis.[3][7] This effect contributes to its overall cytostatic and cytotoxic activity.
Other Mechanisms
-
Disruption of Calcium Homeostasis: this compound-induced mitochondrial damage leads to an increase in cytosolic calcium, which plays a key role in activating calcium-dependent apoptosis.[1][2]
-
Golgi Stress Response: In certain cancer cells, this compound has been shown to induce a Golgi stress response, contributing to cell death.[3]
-
PI3K/AKT Pathway Inhibition: In glioma cells, this compound has been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and cell cycle progression.[7]
Experimental Protocols
The following are detailed methodologies for assessing the in vitro cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][9]
Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, final concentration 0.5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) penetrates cells with compromised membranes (late apoptotic/necrotic cells).
Methodology:
-
Cell Treatment: Culture and treat 1-5 x 10⁵ cells with this compound for the desired time.[11][12] Include an untreated control.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[13]
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[13][14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.[11][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible (preferably within 1 hour).[11][14]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-binding dye Propidium Iodide (PI) and flow cytometry to quantify the DNA content of cells, thereby determining the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]
Methodology:
-
Cell Treatment: Culture cells and treat with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes (or store at -20°C).[17]
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
-
RNase Treatment: Resuspend the cells in a staining solution containing PI (e.g., 40-50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS to ensure only DNA is stained.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the DNA content.
-
Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate key workflows and pathways.
Caption: Experimental workflow for in vitro analysis of this compound cytotoxicity.
Caption: this compound triggers the intrinsic apoptosis pathway via mitochondria.
Caption: this compound induces cell cycle arrest at the G2/M checkpoint.
References
- 1. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
Unveiling the Natural Origins of OSW-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources of the potent anticancer compound OSW-1, tailored for researchers, scientists, and drug development professionals. This compound, a cholestane glycoside, has demonstrated significant cytotoxic activity against various cancer cell lines. This document outlines the primary natural source, quantitative yields, detailed extraction and purification protocols, and the intricate signaling pathways modulated by this promising compound.
Primary Natural Source: Ornithogalum saundersiae
The principal natural source of this compound is the bulbs of the plant Ornithogalum saundersiae, a perennial bulbous plant native to Southern Africa.[1][2][3] This plant is also cultivated as an ornamental in various temperate regions. While Ornithogalum saundersiae is the most cited source, other species within the Ornithogalum genus may also contain related bioactive compounds.
Quantitative Yield of this compound
A significant challenge in the natural sourcing of this compound is its remarkably low yield. The concentration of this compound in the bulbs of Ornithogalum saundersiae is reported to be in the range of a few parts per million (ppm) of the dry weight. This low abundance makes the large-scale extraction from natural sources a considerable challenge and a costly endeavor.
| Natural Source | Plant Part | Compound | Yield (Dry Weight) | Reference |
| Ornithogalum saundersiae | Bulbs | This compound | A few parts per million | [Mentioned qualitatively in literature] |
Experimental Protocols: From Plant to Pure Compound
The isolation and purification of this compound from Ornithogalum saundersiae bulbs involve a multi-step process requiring careful execution to maximize yield and purity. The following is a generalized protocol based on common phytochemical extraction and purification techniques for saponins.
Extraction
-
Preparation of Plant Material: Fresh bulbs of Ornithogalum saundersiae are collected, washed, and dried. The dried bulbs are then ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered bulb material is subjected to extraction with a polar solvent, typically methanol or ethanol, at room temperature with agitation for an extended period (e.g., 48 hours). This process is often repeated multiple times to ensure exhaustive extraction of the target compound.
-
Concentration: The resulting crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.
Isolation and Purification
-
Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. This compound, being a glycoside, is expected to partition into the more polar fractions, primarily the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over a solid stationary phase like silica gel or Diaion HP-20.
-
Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Diaion HP-20 Chromatography: The extract is applied to a Diaion HP-20 column and washed with water to remove highly polar impurities. The desired compounds are then eluted with increasing concentrations of methanol in water.
-
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18). A typical mobile phase would be a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Crystallization: The purified this compound fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure this compound.
Signaling Pathways of this compound
This compound exerts its potent anticancer effects by modulating several key signaling pathways, primarily leading to apoptosis (programmed cell death). The primary molecular targets of this compound are oxysterol-binding protein (OSBP) and its related protein 4 (ORP4L).
This compound Interaction with OSBP and ORP4L
This compound binds to OSBP and ORP4L, interfering with their lipid transport functions between the endoplasmic reticulum and the Golgi apparatus. This disruption of lipid homeostasis is a critical initiating event in the cytotoxic cascade.
Caption: this compound targets OSBP and ORP4L, inhibiting lipid transport and disrupting cellular lipid homeostasis.
This compound Induced Apoptotic Pathway
The disruption of cellular homeostasis by this compound triggers a cascade of events culminating in apoptosis. While the complete pathway is still under investigation, evidence suggests the involvement of the PI3K/AKT signaling pathway and the intrinsic apoptotic pathway.
Caption: this compound inhibits the PI3K/AKT survival pathway, leading to the activation of the pro-apoptotic protein Bax and subsequent mitochondrial-mediated apoptosis.
Experimental Workflow for this compound Isolation
The following diagram provides a high-level overview of the experimental workflow for the isolation of this compound from its natural source.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review [ouci.dntb.gov.ua]
- 2. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clarification of two hydroxylation steps in the conversion of cholesterol to OSW‐1 in Ornithogalum saundersiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Chemical Properties of OSW-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSW-1, a cholestane glycoside first isolated from the bulbs of Ornithogalum saundersiae, has emerged as a potent and selective anti-cancer agent.[1] Its exceptional cytostatic activity against a wide range of malignant tumor cells, often at nanomolar concentrations, has garnered significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Core Chemical Properties
This compound is a complex natural product with a steroidal aglycone and a disaccharide moiety.[1] Its intricate structure is fundamental to its biological activity.
| Property | Value | Source |
| Molecular Formula | C47H68O15 | [1][2][3][4][5] |
| Molecular Weight | 873.0 g/mol | [1][3] |
| IUPAC Name | [(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate | [1][3] |
| CAS Number | 145075-81-6 | [2][4][5] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMSO and Methanol.[2][5] For in vivo studies, it can be dissolved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] | [2][4][5] |
| Storage and Stability | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] Shipped at ambient temperature with blue ice.[2] | [2] |
| pKa | The experimental pKa value for this compound is not readily available in the scientific literature. Computational methods would be required for an estimated value. |
Mechanism of Action and Biological Activity
This compound exerts its potent anti-cancer effects primarily by targeting oxysterol-binding protein (OSBP) and its homolog, OSBP-related protein 4 (ORP4).[4][6] This interaction disrupts lipid homeostasis and triggers multiple downstream signaling pathways, ultimately leading to cancer cell death.
Quantitative Biological Data
| Parameter | Cell Line/Target | Value | Source |
| Mean IC50 | NCI-60 Cell Line Screen | 0.78 nM | [1] |
| GI50 | HeLa cells | 0.33 nM | [5] |
| GI50 | HEK293 cells | 0.22 nM | [5] |
| IC50 | SW480 colon carcinoma cells | Nanomolar range | [4] |
| IC50 | LoVo colon carcinoma cells | Nanomolar range | [4] |
| IC50 | T98G glioma cells (72h) | 0.07 nM | [7] |
| IC50 | LN18 glioma cells (72h) | 0.04 nM | [7] |
| Ki | OSBP | 16 nM | [5][8] |
| Ki | ORP4 | 71 nM | [5][8] |
Signaling Pathways Modulated by this compound
This compound induces a complex cellular response involving the induction of Golgi stress and the inhibition of pro-survival signaling pathways.
Golgi Stress Response
This compound is a selective inducer of the Golgi stress response.[1][3][9] This is initiated by the mislocalization of OSBP to the trans-Golgi network.[1] This leads to the activation of pro-apoptotic pathways and the downregulation of anti-apoptotic factors.
Caption: this compound induced Golgi stress signaling pathway.
PI3K/AKT Signaling Pathway
This compound has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation in many cancers.[10][11] By downregulating the phosphorylation of key components like PI3K and AKT, this compound promotes apoptosis.[11]
Caption: Inhibition of the PI3K/AKT pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for a cell viability assay using CCK-8.
Methodology:
-
Cell Seeding: Seed tumor cells (e.g., T98G, LN18) into 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[12]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 0.01, 0.1, 1, 10, and 100 nM) for 24, 48, and 72 hours.[7]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[12]
-
Incubation: Incubate the plates for 2 hours at 37°C.[12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Analysis: Calculate the 50% inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, TFE3, CREB3, HSP47) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5x10^6 LoVo cells) into the flank of nude mice.[13]
-
Tumor Growth: Allow tumors to become palpable.[13]
-
Treatment: Administer this compound (e.g., 0.01 mg/kg diluted in PBS) or a vehicle control via intraperitoneal injection daily.[13]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.
Conclusion
This compound is a highly potent natural product with significant potential as an anti-cancer therapeutic. Its well-defined chemical properties and its mechanism of action, centered on the inhibition of OSBP/ORP4 and the subsequent induction of Golgi stress and inhibition of pro-survival signaling, provide a strong rationale for its continued development. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the multifaceted biological activities of this promising compound.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of this compound-Induced Stress Responses in HT-29 Cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer saponin this compound is a novel class of selective Golgi stress inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 8. Differing Activities of Oxysterol-binding Protein (OSBP) Targeting Anti-Viral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open-source QSAR models for pKa prediction using machine learning approaches [morressier.com]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 13. medchemexpress.com [medchemexpress.com]
Initial Studies on OSW-1's Selectivity for Cancer Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSW-1, a naturally occurring steroidal saponin, has demonstrated remarkable potency and selectivity in the killing of cancer cells over non-malignant cells. Initial research indicates that its mechanism of action is multifaceted, involving the targeting of oxysterol-binding proteins (OSBP and ORP4L), induction of Golgi stress, disruption of calcium homeostasis, and activation of the mitochondrial apoptotic pathway. This document provides a comprehensive overview of the early-stage research into this compound's selective anti-cancer activity, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Analysis of this compound Cytotoxicity
This compound exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values consistently in the low nanomolar range. A hallmark of this compound's therapeutic potential is its significant selectivity for neoplastic cells.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| T98G | Glioma | 43.35 | 24 |
| 13.02 | 48 | ||
| 0.07 | 72 | ||
| LN18 | Glioma | 15.73 | 24 |
| 0.45 | 48 | ||
| 0.04 | 72 |
Data compiled from studies on glioma cell lines, demonstrating dose- and time-dependent cytotoxicity[1][2].
Table 2: Selectivity of this compound for Cancer Cells vs. Non-Malignant Cells
Studies have shown that non-malignant cells are significantly less sensitive to this compound, with IC50 values reported to be 40 to 150 times higher than those observed in malignant cells. This indicates a favorable therapeutic window for this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 nM to 100 nM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[3]
-
Incubation: Incubate the plates for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[3]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Western Blot Analysis for Apoptosis Markers
This protocol outlines the detection of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP, in this compound treated cells.
-
Cell Lysis: Following treatment with this compound, harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved forms of caspase-3 and PARP is indicative of apoptosis.[1][2]
Intracellular Calcium Imaging
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]) in response to this compound treatment.
-
Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye for a specified period (e.g., 10-30 minutes) at room temperature or 37°C.[4][5]
-
Washing: Wash the cells with a physiological buffer (e.g., HEPES-buffered saline) to remove excess dye.[5]
-
Image Acquisition: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire baseline fluorescence images before adding this compound.
-
This compound Treatment and Imaging: Add this compound to the cells and continuously record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium levels.
Signaling Pathways and Mechanisms of Action
OSBP/ORP4L Inhibition and Golgi Stress
This compound is known to bind to oxysterol-binding protein (OSBP) and its related protein 4 (ORP4L). This interaction is believed to disrupt lipid homeostasis, particularly at the endoplasmic reticulum-Golgi interface, leading to Golgi stress. This stress response is a key event in initiating the apoptotic cascade in cancer cells.
Caption: this compound binds to OSBP/ORP4L, leading to Golgi stress and apoptosis.
Calcium Dysregulation and Mitochondrial Apoptosis
A critical consequence of this compound-induced stress is the disruption of intracellular calcium homeostasis. This involves the release of calcium from intracellular stores, which in turn triggers the mitochondrial intrinsic apoptotic pathway.
Caption: this compound triggers calcium release, leading to mitochondrial-mediated apoptosis.
Experimental Workflow for Assessing this compound's Selective Cytotoxicity
The following diagram illustrates a typical experimental workflow to characterize the selective anticancer activity of this compound.
Caption: Workflow for evaluating the selective cytotoxicity and mechanism of this compound.
Conclusion
Initial studies on this compound reveal it to be a highly potent and selective anti-cancer agent. Its unique mechanism of action, involving the targeting of OSBP/ORP4L and the subsequent induction of Golgi stress and calcium-mediated mitochondrial apoptosis, presents a promising avenue for the development of novel cancer therapeutics. The significant differential in cytotoxicity between cancer and non-malignant cells underscores its potential for a favorable safety profile. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 3. protocols.io [protocols.io]
- 4. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
The Role of OSW-1 in Regulating Signaling Pathways in Tumors: A Technical Guide
Abstract
OSW-1, a natural cholestane saponin isolated from the bulbs of Ornithogalum saundersiae, has emerged as a potent anti-cancer agent with cytotoxic effects against a broad spectrum of tumor cells at nanomolar concentrations.[1][2][3] Its anti-neoplastic activities are attributed to its ability to modulate a complex network of intracellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.[1] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its role in regulating key signaling cascades in cancer. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the affected pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Targeting OSBP and ORP4
The primary molecular targets of this compound have been identified as the oxysterol-binding protein (OSBP) and its homolog, OSBP-related protein 4 (ORP4).[2] OSBP is a key player in the non-vesicular transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) at the endoplasmic reticulum (ER)-Golgi contact sites.[4] By binding to OSBP and ORP4, this compound disrupts this lipid exchange, leading to a cascade of cellular stress responses and ultimately, cell death.[1] The link between targeting these proteins and the subsequent induction of apoptosis is a critical area of ongoing research.[1]
Figure 1: Core mechanism of this compound action.
Regulation of Key Signaling Pathways in Tumors
This compound exerts its anti-cancer effects by intervening in multiple signaling cascades that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in tumorigenesis.[5][6] Studies in glioma and breast cancer cells have demonstrated that this compound can inhibit the activation of this pathway.[2][7][8] Treatment with this compound leads to a significant reduction in the phosphorylation of PI3K and Akt, thereby downregulating downstream signaling.[7][9] This inhibition plays a crucial role in the this compound-induced cell cycle arrest and apoptosis.[7]
Figure 2: this compound inhibition of the PI3K/Akt/mTOR pathway.
Apoptosis Pathways (Intrinsic and Extrinsic)
This compound is a potent inducer of apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Intrinsic Pathway : In colon cancer cells, this compound has been shown to damage the mitochondrial membrane, leading to a loss of transmembrane potential, release of cytochrome C, and subsequent activation of caspases.[1][10] This process is often associated with an increase in cytosolic calcium levels.[10][11] In hepatocellular carcinoma, this compound induces apoptosis by downregulating the expression of uncoupling protein 2 (UCP2), which is linked to mitochondrial function.[2]
-
Extrinsic Pathway : In leukemia cells, this compound can induce apoptosis through a mitochondria-independent pathway that involves the activation of caspase-8.[1][8] The resistance of Jurkat T cells deficient in caspase-8 or FADD to this compound-induced apoptosis further supports the involvement of the extrinsic pathway.[1]
Figure 3: this compound induction of apoptosis pathways.
Golgi Stress Response
As a selective Golgi stress inducer, this compound can regulate Golgi stress response pathways.[1] This involves the downregulation of Heat Shock Protein 47 (HSP47) and the upregulation of the CREB3-ARF4 pathway, both of which are linked to pro-apoptotic signals.[1]
Epithelial-Mesenchymal Transition (EMT) Pathway
This compound has been found to inhibit the migration and invasion of triple-negative breast cancer cells by blocking EMT signaling pathways.[1] This is achieved, in part, by decreasing the expression of NFATc2 (Nuclear Factor of Activated T-cells 2), a transcription factor associated with TGFβ-induced EMT.[1]
Regulation of microRNA (miRNA) Expression
This compound can modulate the expression of various cancer-related miRNAs. In Hep3B hepatocellular carcinoma cells, this compound treatment led to the upregulation of several tumor-suppressive miRNAs (e.g., miRNA-142, miRNA-200c) and the downregulation of oncogenic miRNAs like miRNA-126, which is associated with tumor angiogenesis.[1] This suggests that this compound's anti-cancer effects are also mediated through epigenetic regulation.[1]
Quantitative Data on this compound Efficacy
The cytotoxic effects of this compound have been quantified across a wide range of cancer cell lines, consistently demonstrating high potency in the nanomolar range.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (nM) | Duration (h) | Reference |
| Glioma | T98G | 43.35 | 24 | [7] |
| Glioma | T98G | 13.02 | 48 | [7] |
| Glioma | T98G | 0.07 | 72 | [7] |
| Glioma | LN18 | 15.73 | 24 | [7] |
| Glioma | LN18 | 0.45 | 48 | [7] |
| Glioma | LN18 | 0.04 | 72 | [7] |
| Various Cancers | Multiple | Nanomolar range | Varies | [1][12] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Anti-Tumor Effects of this compound
| Cancer Type | Animal Model | Treatment Details | Key Outcomes | Reference |
| Breast Cancer | Xenograft Model | Intraperitoneal admin. | Reduction of tumor size and weight. | [1] |
| Breast Cancer | Orthotopic Model | Intraperitoneal admin. | Fewer metastatic lung nodules, longer survival, EMT inhibition. | [1] |
| Breast Cancer | Knockdown NFATc2 Model | Intraperitoneal admin. | NFATc2 identified as a pivotal factor for this compound effects. | [1] |
| Glioma | Mouse Xenograft Model | Not specified | Suppression of tumor growth. | [7] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the effects of this compound on cancer cells. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8/WST-1)
This assay measures cell viability and proliferation based on the cleavage of a tetrazolium salt by cellular mitochondrial dehydrogenases into a colored formazan product.[13]
-
Cell Seeding : Seed cells (e.g., T98G, LN18) into 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.[7]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 nM).[7] Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for desired time points (e.g., 24, 48, 72 hours).[7]
-
Reagent Addition : Add 10 µL of CCK-8 or WST-1 solution to each well.[7]
-
Measurement : Measure the absorbance at 450 nm using a microplate reader.[14]
-
Analysis : Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[14]
Western Blotting
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of kinases in a signaling pathway.[15][16]
-
Cell Lysis : Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[14][18]
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14][17]
-
Gel Electrophoresis : Separate the protein samples by SDS-PAGE. The gel percentage should be chosen based on the molecular weight of the target protein.[15]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][18]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-GAPDH) overnight at 4°C with gentle agitation.[15][18]
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][18]
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]
-
Analysis : Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH).[14]
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor cell proliferation and migration via uncoupling protein 2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 9. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Anticancer activity of this compound: Induction of apoptotic pathway in leukem" by Celia Garcia-Prieto [digitalcommons.library.tmc.edu]
- 12. frontiersin.org [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. origene.com [origene.com]
Foundational Research on the Steroidal Saponin OSW-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSW-1 is a potent steroidal saponin first isolated from the bulbs of Ornithogalum saundersiae. It has garnered significant attention in the field of oncology due to its remarkable and selective cytotoxic activity against a broad spectrum of cancer cell lines, often at nanomolar concentrations.[1][2] Notably, this compound demonstrates significantly lower toxicity towards normal, non-malignant cells, highlighting its potential as a promising therapeutic candidate.[3][4] This technical guide provides an in-depth overview of the foundational research on this compound, encompassing its mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.
Mechanism of Action
The primary molecular targets of this compound are oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[5][6] By binding to these proteins, this compound disrupts their function in lipid transport and homeostasis, particularly at the endoplasmic reticulum (ER)-Golgi interface.[7] This disruption of lipid metabolism is a key initiating event that triggers a cascade of cellular stress responses, ultimately leading to cancer cell death.
The binding of this compound to OSBP and ORP4 leads to the induction of Golgi stress.[8][9] This is a distinct cellular stress response from the more commonly studied ER stress. A key mediator of this compound-induced Golgi stress is the transcription factor TFE3.[2][8] Under normal conditions, TFE3 is phosphorylated and remains in the cytoplasm. However, upon this compound-induced Golgi stress, TFE3 is dephosphorylated and translocates to the nucleus, where it activates the transcription of genes involved in the Golgi stress response.[10]
Prolonged Golgi stress initiated by this compound ultimately culminates in the induction of apoptosis, or programmed cell death.[5][11] this compound has been shown to activate both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[5][7]
Quantitative Data: In Vitro Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from various studies.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| T98G | Glioma | 43.35 | 24 | [5] |
| T98G | Glioma | 13.02 | 48 | [5] |
| T98G | Glioma | 0.07 | 72 | [5] |
| LN18 | Glioma | 15.73 | 24 | [5] |
| LN18 | Glioma | 0.45 | 48 | [5] |
| LN18 | Glioma | 0.04 | 72 | [5] |
| U87-MG | Glioma | 0.047 | Not Specified | [12] |
| SW480 | Colon Carcinoma | Not Specified (nM range) | Not Specified | [7] |
| LoVo | Colon Carcinoma | Not Specified (nM range) | Not Specified | [7] |
| HCT-116 | Colon Carcinoma | Not Specified (nM range) | Not Specified | [6] |
| A549 | Lung Carcinoma | Not Specified (nM range) | Not Specified | [6] |
| HL-60 | Leukemia | Not Specified (nM range) | Not Specified | [5] |
| P388 | Leukemia | Not Specified (nM range) | Not Specified | [5] |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified (sub-nM range) | Not Specified | [11] |
| Ovarian Cancer Cells | Ovarian Cancer | Not Specified (nM range) | Not Specified | [5] |
| Breast Cancer Cells | Breast Cancer | Not Specified (nM range) | Not Specified | [5] |
| Cervical Cancer Cells | Cervical Cancer | Not Specified (nM range) | [5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the cytotoxic effects of this compound on glioma cells.[5]
-
Cell Seeding: Seed glioma cells (T98G or LN18) into 96-well plates at a density of 5 x 10³ cells per well.
-
Incubation: Culture the cells for 24 hours to allow for attachment.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, and 100 nM) for 24, 48, or 72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis and can be adapted for this compound-treated cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for the detection of key proteins involved in the this compound-induced signaling pathways.
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., OSBP, ORP4, cleaved caspase-3, cleaved PARP, TFE3, p-PI3K, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 LoVo cells) into the flank of nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
This compound Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection) at various dosages. A control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathways and Visualizations
This compound Mechanism of Action: From OSBP/ORP4 to Apoptosis
The following diagram illustrates the overarching mechanism of action of this compound, starting from its binding to OSBP/ORP4 and culminating in apoptosis.
Caption: Overview of this compound's mechanism of action.
This compound-Induced Golgi Stress and TFE3 Activation
This diagram details the signaling cascade of this compound-induced Golgi stress.
Caption: this compound induced Golgi stress and TFE3 activation pathway.
This compound-Induced Apoptosis Pathways
This diagram illustrates both the intrinsic and extrinsic pathways of apoptosis activated by this compound.
Caption: Intrinsic and extrinsic apoptosis pathways induced by this compound.
Conclusion
This compound represents a highly promising natural product with potent and selective anticancer activity. Its unique mechanism of action, centered on the disruption of lipid homeostasis through the inhibition of OSBP and ORP4, leading to Golgi stress and subsequent apoptosis, offers a novel therapeutic strategy. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its derivatives. Continued investigation into its detailed molecular interactions and in vivo efficacy is warranted to advance this compelling compound towards clinical applications.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A useful strategy for synthesis of the disaccharide of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of OSW-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSW-1, a potent steroidal saponin first isolated from the bulbs of Ornithogalum saundersiae, has demonstrated significant anticancer activity against a wide range of cancer cell lines, often at nanomolar concentrations.[1][2] Its complex structure, featuring a cholestane aglycone and a disaccharide moiety, presents a considerable synthetic challenge.[3] This document provides a detailed overview of a convergent total synthesis approach to this compound and a standard protocol for its purification, compiled from published literature. The protocols outlined are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this compound and its analogs for further biological evaluation and drug development.
Introduction
This compound is a cholestane glycoside that has garnered significant interest in the field of oncology due to its powerful and selective cytotoxicity against malignant cells.[1][4] The scarcity of this compound from its natural source necessitates robust and efficient synthetic routes to enable further investigation into its mechanism of action and therapeutic potential. Several total syntheses of this compound have been reported, employing various strategies for the construction of the steroidal aglycone and the disaccharide, followed by their crucial glycosidic linkage. This application note details a convergent synthesis strategy, which involves the separate synthesis of the aglycone and the disaccharide moieties followed by their coupling.
Synthesis of this compound
The total synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Cholestane Aglycone
-
Synthesis of the Disaccharide Moiety
-
Glycosylation and Final Deprotection
I. Synthesis of the Cholestane Aglycone
A practical gram-scale synthesis of the this compound aglycone has been developed starting from commercially available (+)-dehydroisoandrosterone.[3] The synthesis involves a 10-step linear sequence with a reported overall yield of approximately 6.4%.[3][5] An alternative synthesis has also been reported with an overall yield of 28% in 10 operations.[6]
Key Reaction Steps:
-
Regio- and Stereoselective Allylic Oxidation: A key step in the synthesis involves the highly regio- and stereoselective selenium dioxide-mediated allylic oxidation to introduce the C-16 hydroxyl group.[6]
-
Stereoselective 1,4-Addition: The introduction of the side chain at C-17 is achieved through a highly stereoselective 1,4-addition of an α-alkoxy vinyl cuprate to a steroid 17(20)-en-16-one intermediate.[6]
-
Chemo- and Stereoselective Reduction: The final steps often involve a chemo- and stereoselective reduction to establish the correct stereochemistry of the hydroxyl groups on the steroidal backbone.[7]
A representative synthetic workflow for the aglycone is depicted below.
Caption: Synthetic workflow for the this compound aglycone.
II. Synthesis of the Disaccharide Moiety
The disaccharide component of this compound consists of an L-arabinose and a D-xylose unit. A flexible and efficient synthesis of the this compound disaccharide has been reported, starting from L-arabinose and D-xylose derivatives.[8] This 13-step synthesis proceeds with an overall yield of 7.2%.[8]
Key Reaction Steps:
-
Selective Protection: The synthesis relies on the selective protection of the various hydroxyl groups on the monosaccharide units to control the regioselectivity of the subsequent glycosylation.
-
Glycosylation: The formation of the disaccharide is achieved through a glycosylation reaction between a protected xylose donor and an arabinose acceptor. High yields for this step have been achieved using a sulfide donor with a β-PMP anomeric L-arabinose acceptor.[8]
The general workflow for the disaccharide synthesis is shown below.
Caption: Synthetic workflow for the this compound disaccharide donor.
III. Glycosylation and Final Deprotection
The final stage of the total synthesis involves the crucial glycosylation reaction between the protected aglycone and the activated disaccharide donor. This is followed by the global deprotection of all protecting groups to yield the final this compound molecule.
Experimental Protocol: Glycosylation and Deprotection
-
Glycosylation: The protected aglycone is reacted with the disaccharide donor. A reported procedure for a similar glycosylation reaction between a protected aglycone and a disaccharide donor afforded the coupled product in a 77% yield.[7]
-
Deprotection: The protecting groups on the steroidal aglycone and the disaccharide moiety are removed. The choice of deprotection conditions is critical and depends on the protecting groups used in the synthesis.
The final steps of the this compound synthesis are illustrated in the following diagram.
Caption: Final glycosylation and deprotection steps in this compound synthesis.
Quantitative Data Summary
| Synthesis Stage | Key Transformation | Reported Yield | Reference |
| Total Synthesis | 10 linear steps from (+)-dehydroisoandrosterone | 6.4% | Xue et al., 2008[3][5] |
| Total Synthesis | 10 operations from 5-androsten-3β-ol-17-one | 28% | Yu and Jin, 2002[6] |
| Disaccharide Synthesis | 13 steps from L-arabinose and D-xylose derivatives | 7.2% | [8] |
| Glycosylation | Protected aglycone + disaccharide donor | 77% | [7] |
Purification of this compound
The purification of this compound from both natural extracts and synthetic reaction mixtures is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method for the final purification of this compound and its analogs.
Experimental Protocol: Reversed-Phase HPLC Purification
This protocol is a general guideline and may require optimization based on the specific crude sample and HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 2.5 µm particle size) is suitable for the purification.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Ultrapure water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Elution Gradient: A common gradient profile starts with a high percentage of Solvent A and gradually increases the percentage of Solvent B. For example:
-
0-2 min: 2% Solvent B
-
2-15 min: 2% to 100% Solvent B
-
15-17 min: 100% Solvent B
-
17.1-20 min: Re-equilibration at 2% Solvent B
-
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compound.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is removed under reduced pressure to yield the purified product.
The purification workflow is summarized in the diagram below.
Caption: Workflow for the purification of this compound by RP-HPLC.
Conclusion
The total synthesis of this compound is a complex but achievable endeavor that provides access to this potent anticancer compound for research purposes. The convergent strategy, involving the separate synthesis of the aglycone and disaccharide moieties followed by their coupling, offers a flexible approach. The purification of this compound is effectively accomplished using reversed-phase HPLC. The protocols and data presented in this application note are intended to provide a solid foundation for researchers working on the synthesis and development of this compound and its derivatives.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clarification of two hydroxylation steps in the conversion of cholesterol to OSW‐1 in Ornithogalum saundersiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Biotinylated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A useful strategy for synthesis of the disaccharide of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for In Vivo Administration of OSW-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of OSW-1 in mouse models, summarizing key experimental parameters and providing detailed protocols. The information is intended to guide researchers in designing and executing preclinical studies with this potent anti-cancer agent.
Application Notes
This compound, a natural saponin isolated from Ornithogalum saundersiae, has demonstrated significant cytotoxic activity against a variety of cancer cell lines, with IC50 values often in the nanomolar range.[1] Its efficacy has been confirmed in several in vivo mouse models, where it has been shown to inhibit tumor growth and increase lifespan.[1][2] The primary route of administration documented in the literature is intraperitoneal (IP) injection.
Vehicle Formulations for In Vivo Delivery
The selection of an appropriate vehicle is critical for the successful in vivo administration of this compound, which may have limited aqueous solubility. While simple dilution in phosphate-buffered saline (PBS) has been used, more complex formulations may be necessary to achieve desired concentrations and stability.[2][3] Below are some reported vehicle formulations:
| Vehicle Component | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 |
| Solubilizing Agent | - | 10% DMSO | 10% DMSO | 10% DMSO |
| Co-solvent/Surfactant | - | 40% PEG300, 5% Tween-80 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Aqueous Component | 100% PBS | 45% Saline | - | - |
| Achieved Solubility | Not specified (used for 0.01 mg/kg) | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Reference | [2] | [3] | [3] | [3] |
It is recommended to initially assess the solubility and stability of this compound in the chosen vehicle before in vivo administration. Sonication or gentle heating may aid in dissolution.[3]
Efficacy and Dosing in Xenograft Models
This compound has been evaluated in various xenograft mouse models, consistently demonstrating anti-tumor activity. The most commonly reported dose is 0.01 mg/kg administered daily via IP injection.[1][2]
| Cancer Type | Mouse Model | Cell Line | This compound Dose and Schedule | Key Findings | Reference |
| Glioma | Nude Mouse Xenograft | LN18 | 0.01 mg/kg, daily IP for 21 days | Significant inhibition of tumor volume and weight. | [2] |
| Colon Cancer | Nude Mouse Xenograft | LoVo | 0.01 mg/kg, daily IP | Significant decrease in tumor size and weight without apparent side effects. | [1][3] |
| Leukemia | Mouse P388 Model | P388 | 0.01 mg/kg, single administration | 59% increase in lifespan. | [1] |
Toxicity Profile
In the cited studies, this compound administered at a therapeutic dose of 0.01 mg/kg daily did not result in significant side effects.[1][3] Monitoring of body weight is a key indicator of systemic toxicity, and in a 21-day glioma xenograft study, no significant difference in body weight was observed between the this compound treated group and the control group.[2]
| Parameter | Observation | Mouse Model | Reference |
| Body Weight | No significant change during 21 days of treatment. | Glioma Xenograft (LN18) | [2] |
| General Side Effects | No apparent side effects observed. | Colon Cancer Xenograft (LoVo) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of this compound solution for IP injection in mice.
Materials:
-
This compound
-
Vehicle of choice (e.g., sterile PBS or a formulation from the table above)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 0.01 mg/kg), the average weight of the mice, and the number of animals to be treated, calculate the total mass of this compound needed.
-
Prepare the vehicle: If using a multi-component vehicle, prepare it by mixing the components in the specified ratios under sterile conditions. For example, for Formulation 1 (with DMSO, PEG300, Tween-80, and Saline), add each solvent one by one in the order specified.[3]
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen vehicle to achieve the final desired concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[3]
-
-
Sterile Filtration (Optional but Recommended): For solutions not prepared from sterile-filtered components, it is advisable to filter the final this compound solution through a 0.22 µm syringe filter into a sterile tube to ensure sterility before injection.
-
Storage: Prepare the this compound solution fresh for each set of injections. If short-term storage is necessary, consult the manufacturer's recommendations for stability.
Protocol 2: Intraperitoneal (IP) Administration of this compound in a Xenograft Mouse Model
This protocol outlines the procedure for establishing a subcutaneous xenograft tumor model and the subsequent IP administration of this compound.
Materials:
-
Cancer cell line of interest (e.g., LN18 glioma cells)
-
Matrigel or other appropriate extracellular matrix
-
Sterile PBS or saline
-
4-6 week old immunodeficient mice (e.g., nude mice)
-
Tuberculin syringes (1 mL) with 25-27 gauge needles
-
Prepared this compound solution
-
Animal scale
-
Calipers
-
70% ethanol for disinfection
Procedure:
Part A: Xenograft Tumor Establishment
-
Cell Preparation: Culture the chosen cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and perform a cell count. Resuspend the cells in a sterile solution of PBS and Matrigel (e.g., a 1:1 ratio) at a concentration of 1 x 10^7 cells per 100-200 µL.[2] Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
Subcutaneous Injection:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Inject the cell suspension (e.g., 200 µL) subcutaneously into the right flank or armpit of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Randomization: Once the tumors reach the desired volume, randomize the mice into treatment and control groups.
Part B: Intraperitoneal (IP) Administration
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the shoulders and neck to secure the head and upper body.
-
Turn the mouse over to expose the abdomen, tilting the head downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[4]
-
-
Injection Site Identification:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4]
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert a 25-27 gauge needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and inject at a new site with a fresh needle.
-
Slowly inject the calculated volume of the this compound solution (e.g., 100 µL for a 0.01 mg/kg dose in a 20g mouse).[2]
-
For the control group, inject an equal volume of the vehicle.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress.
-
Continue to monitor tumor growth and body weight every 2-3 days throughout the study period.[2]
-
-
Study Endpoint: At the end of the treatment period (e.g., 21 days), euthanize the mice according to approved protocols. Excise, photograph, and weigh the tumors for final analysis.[2]
Visualizations
Experimental Workflow
Caption: Workflow for in vivo this compound administration in a mouse xenograft model.
This compound Signaling Pathway
Caption: this compound mechanism of action leading to apoptosis and cell cycle arrest.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.vt.edu [research.vt.edu]
OSW-1 Treatment Regimen for In Vitro Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro use of OSW-1, a potent steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. This compound has demonstrated significant cytotoxic effects against a wide range of cancer cell lines at nanomolar concentrations, while exhibiting lower toxicity to non-malignant cells. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details protocols for key experimental assays.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism primarily involving the induction of cellular stress, leading to apoptosis and cell cycle arrest. Key aspects of its mechanism include:
-
Induction of Endoplasmic Reticulum (ER) Stress and Golgi Stress: this compound has been shown to induce severe swelling of the endoplasmic reticulum.[1] It also acts as a selective Golgi stress inducer.
-
Disruption of Calcium Homeostasis: Treatment with this compound leads to a significant, concentration- and time-dependent increase in cytosolic calcium levels.[1] This is partially due to an influx of extracellular calcium and likely involves the disruption of the plasma membrane.[1]
-
Mitochondrial Dysfunction and Apoptosis: The elevated cytosolic calcium contributes to mitochondrial membrane damage and loss of transmembrane potential.[2] This triggers the intrinsic apoptotic pathway.
-
PI3K/AKT Signaling Pathway Inhibition: this compound has been shown to downregulate the phosphorylation of key proteins in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
-
Cell Cycle Arrest: In several cancer cell lines, this compound treatment leads to an arrest at the G2/M phase of the cell cycle.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| Human Cell Lines | |||
| A549 | Lung Adenocarcinoma | 0.68 | Not Specified |
| AsPC-1 | Pancreatic Cancer | 0.0391 | 72 |
| CCRE-CEM | Leukemia | 0.16 | Not Specified |
| HL-60 | Leukemia | 0.25 | Not Specified |
| LN18 | Glioma | 15.73 (24h), 0.45 (48h), 0.04 (72h) | 24, 48, 72 |
| LoVo | Colon Carcinoma | IC50 in nM range | 24, 48, 72 |
| Lu-65 | Lung Large Cell Carcinoma | 0.20 | Not Specified |
| Lu-99 | Lung Large Cell Carcinoma | 0.20 | Not Specified |
| RERF-LC-AI | Lung Squamous Cell Carcinoma | 0.26 | Not Specified |
| SW480 | Colon Carcinoma | IC50 in nM range | 24, 48, 72 |
| T98G | Glioma | 43.35 (24h), 13.02 (48h), 0.07 (72h) | 24, 48, 72 |
| U87-MG | Glioma | 0.047 | Not Specified |
| Mouse Cell Lines | |||
| P388 | Leukemia | 0.13 | Not Specified |
| P388/ADM | Adriamycin-resistant Leukemia | 0.77 | Not Specified |
| P388/CPT | Camptothecin-resistant Leukemia | 0.10 | Not Specified |
| FM3A | Mammary Carcinoma | 0.16 | Not Specified |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 nM to 100 nM).
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound (e.g., based on previously determined IC50 values) for a specified duration (e.g., 24 or 48 hours). Include an untreated or vehicle control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, collect them by centrifugation.
-
Collect both the detached and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound treated cells using propidium iodide staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time (e.g., 24 or 48 hours). Include an untreated or vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI signal to properly resolve the G1, S, and G2/M peaks.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general framework for analyzing changes in protein expression in key signaling pathways, such as the PI3K/AKT pathway, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 10 cm cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples to the same concentration and boil with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.
-
References
Protocol for Assessing OSW-1 Dose-Response in Cytotoxicity Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
OSW-1, a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[1][2] Its efficacy is significantly higher—40 to 150 times more potent—in malignant cells compared to nonmalignant cells, highlighting its potential as a selective anticancer agent.[2] The primary mechanism of action of this compound involves the inhibition of oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[3] This disruption of lipid homeostasis leads to a cascade of cellular events, including Golgi stress, mitochondrial dysfunction, and deregulation of the PI3K/AKT signaling pathway, ultimately culminating in apoptosis.[2][3][4]
This document provides a detailed protocol for determining the dose-response relationship of this compound in various cancer cell lines using common cytotoxicity assays, such as the MTT and CellTiter-Glo® assays.
Signaling Pathway of this compound
This compound exerts its cytotoxic effects through a multi-faceted mechanism. A key target is the oxysterol-binding protein (OSBP), which plays a crucial role in lipid transport between the endoplasmic reticulum and the Golgi apparatus. Inhibition of OSBP by this compound leads to Golgi stress. Furthermore, this compound has been shown to downregulate the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[4] The compound also induces mitochondrial membrane damage, leading to the loss of transmembrane potential, an increase in cytosolic calcium, and the activation of calcium-dependent apoptosis.[2]
Experimental Protocols
This section details the necessary preparations and step-by-step procedures for conducting a dose-response cytotoxicity assay with this compound.
Materials
-
This compound compound
-
Selected cancer cell lines (e.g., HeLa, Jurkat, MCF-7, LoVo, SW480, T98G, LN18, Hep3B)
-
Cell culture medium (appropriate for the chosen cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear and opaque-walled sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Microplate reader (absorbance and luminescence capabilities)
-
Humidified incubator (37°C, 5% CO2)
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 1-10 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Cell Seeding
The optimal seeding density depends on the cell line's growth rate and the duration of the assay. The goal is to have cells in the logarithmic growth phase at the end of the incubation period.
| Cell Type Example | Seeding Density (cells/well in 96-well plate) |
| Adherent (e.g., Colon, Glioma) | 3,000 - 10,000 |
| Suspension (e.g., Leukemia) | 5,000 - 20,000 |
| Hepatocellular Carcinoma | 5 x 104[3] |
| Colon Carcinoma (LoVo, SW480) | 1 x 105[5] |
Protocol:
-
Culture the selected cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. For suspension cells, collect cells by centrifugation.
-
Count the cells using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and acclimatize.
This compound Treatment
-
Prepare Serial Dilutions: On the day of treatment, prepare a series of this compound dilutions from the stock solution in a complete culture medium. A common concentration range to start with is 0.01 nM to 100 nM.[4] For some cell lines, concentrations up to 180 ng/mL may be necessary.[5] It is recommended to perform a wide range of dilutions in the initial experiment to determine the optimal concentration range for subsequent assays.
-
Treatment: Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add a concentrated this compound solution to the existing medium to achieve the final desired concentrations. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[4][5]
Experimental Workflow
Cytotoxicity Assessment
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan.
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.
-
Equilibrate Plate: After the treatment incubation, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add Reagent: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]
-
Mix and Incubate: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure Luminescence: Record the luminescence using a plate reader.
Data Presentation
The results of the dose-response assay should be presented clearly to allow for easy interpretation and comparison.
Calculation of Cell Viability
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (Absorbance or Luminescence of Treated Cells / Absorbance or Luminescence of Vehicle Control) x 100
Dose-Response Curve
Plot the % Viability against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
IC50 Determination
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined from the dose-response curve using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Tabulated IC50 Values
Summarize the calculated IC50 values in a table for different cell lines and incubation times.
| Cell Line | Incubation Time (h) | This compound IC50 (nM) | Reference |
| T98G (Glioma) | 24 | 43.35 | [4] |
| 48 | 13.02 | [4] | |
| 72 | 0.07 | [4] | |
| LN18 (Glioma) | 24 | 15.73 | [4] |
| 48 | 0.45 | [4] | |
| 72 | 0.04 | [4] | |
| LoVo (Colon) | 72 | ~3.0 (estimated from ng/mL) | [5] |
| SW480 (Colon) | 72 | ~1.5 (estimated from ng/mL) | [5] |
| HeLa (Cervical) | - | 0.33 | [7] |
| HEK293 (Embryonic Kidney) | - | 0.22 | [7] |
| HL-60 (Leukemia) | - | - | [1] |
| SKOV-1 (Ovarian) | 72 | 4.0 ± 2.7 | [1] |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions. The values presented here are for reference.
Troubleshooting
-
High variability between replicates: Ensure uniform cell seeding, proper mixing of reagents, and avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
-
No dose-response observed: The concentration range of this compound may be too high or too low. Perform a wider range of dilutions in the next experiment. Ensure the this compound stock solution is properly stored and has not degraded.
-
High background signal: In the MTT assay, this can be due to microbial contamination. In the CellTiter-Glo® assay, ensure that the background luminescence from the medium and plate is subtracted from the experimental values.
By following this detailed protocol, researchers can effectively and accurately assess the dose-response of this compound in various cancer cell lines, contributing to a better understanding of its therapeutic potential.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits tumor cell proliferation and migration via uncoupling protein 2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ch.promega.com [ch.promega.com]
- 7. promega.com [promega.com]
Techniques for Studying OSW-1 Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSW-1 is a potent, naturally occurring compound isolated from the bulbs of Ornithogalum saundersiae. It has demonstrated significant anti-cancer activity across a wide range of cancer cell lines, often with IC50 values in the nanomolar range.[1][2] The primary molecular targets of this compound have been identified as oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[3] By binding to these proteins, this compound disrupts intracellular lipid homeostasis, leading to mitochondrial dysfunction, cell cycle arrest, and ultimately, apoptosis.[1][4] Understanding the engagement of this compound with its cellular targets is crucial for elucidating its precise mechanism of action and for the development of this compound-based therapeutics.
These application notes provide detailed protocols for several key experimental techniques to study this compound target engagement and its downstream cellular effects.
Data Presentation: this compound In Vitro Efficacy
The following table summarizes the 50% growth inhibitory concentration (GI50) of this compound in various human cancer cell lines from the NCI-60 panel, providing a broad overview of its potent anti-proliferative activity.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 0.00033 |
| HL-60(TB) | Leukemia | 0.00017 |
| K-562 | Leukemia | 0.00034 |
| MOLT-4 | Leukemia | 0.00018 |
| RPMI-8226 | Leukemia | 0.00028 |
| SR | Leukemia | 0.00024 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.00062 |
| EKVX | Non-Small Cell Lung | 0.00103 |
| HOP-62 | Non-Small Cell Lung | 0.00049 |
| HOP-92 | Non-Small Cell Lung | 0.00043 |
| NCI-H226 | Non-Small Cell Lung | 0.00084 |
| NCI-H23 | Non-Small Cell Lung | 0.00054 |
| NCI-H322M | Non-Small Cell Lung | 0.00049 |
| NCI-H460 | Non-Small Cell Lung | 0.00039 |
| NCI-H522 | Non-Small Cell Lung | 0.00055 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.00034 |
| HCC-2998 | Colon Cancer | 0.00035 |
| HCT-116 | Colon Cancer | 0.00036 |
| HCT-15 | Colon Cancer | 0.00048 |
| HT29 | Colon Cancer | 0.00041 |
| KM12 | Colon Cancer | 0.00034 |
| SW-620 | Colon Cancer | 0.00035 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.00048 |
| SF-295 | CNS Cancer | 0.00048 |
| SF-539 | CNS Cancer | 0.00045 |
| SNB-19 | CNS Cancer | 0.00041 |
| SNB-75 | CNS Cancer | 0.00033 |
| U251 | CNS Cancer | 0.00045 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.00045 |
| MALME-3M | Melanoma | 0.00043 |
| M14 | Melanoma | 0.00041 |
| SK-MEL-2 | Melanoma | 0.00045 |
| SK-MEL-28 | Melanoma | 0.00041 |
| SK-MEL-5 | Melanoma | 0.0004 |
| UACC-257 | Melanoma | 0.00042 |
| UACC-62 | Melanoma | 0.00043 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.00057 |
| OVCAR-3 | Ovarian Cancer | 0.00049 |
| OVCAR-4 | Ovarian Cancer | 0.00048 |
| OVCAR-5 | Ovarian Cancer | 0.00053 |
| OVCAR-8 | Ovarian Cancer | 0.00044 |
| NCI/ADR-RES | Ovarian Cancer | 0.00084 |
| SK-OV-3 | Ovarian Cancer | 0.00062 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.00038 |
| A498 | Renal Cancer | 0.00059 |
| ACHN | Renal Cancer | 0.00049 |
| CAKI-1 | Renal Cancer | 0.00053 |
| RXF 393 | Renal Cancer | 0.00041 |
| SN12C | Renal Cancer | 0.00042 |
| TK-10 | Renal Cancer | 0.00042 |
| UO-31 | Renal Cancer | 0.00042 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.00049 |
| DU-145 | Prostate Cancer | 0.00054 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.00053 |
| MDA-MB-231/ATCC | Breast Cancer | 0.00047 |
| HS 578T | Breast Cancer | 0.00054 |
| BT-549 | Breast Cancer | 0.00045 |
| T-47D | Breast Cancer | 0.00057 |
| MDA-MB-435 | Breast Cancer | 0.00042 |
Data obtained from the NCI Developmental Therapeutics Program database.
This compound Signaling Pathway
This compound binding to OSBP/ORP4 inhibits their lipid transfer function, leading to downstream effects on cellular signaling, including the PI3K/AKT/mTOR pathway, and ultimately inducing apoptosis through mitochondrial dysfunction.
Caption: this compound signaling cascade.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: CETSA experimental workflow.
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, HCT116) in sufficient quantity for the experiment.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours) at 37°C.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells by freeze-thaw cycles or sonication.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Cool the samples to room temperature.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of OSBP and ORP4 in the soluble fraction by Western blotting using specific antibodies.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
-
Affinity Pulldown Assay using Biotinylated this compound
This method utilizes a biotinylated version of this compound to capture its binding partners from cell lysates, which can then be identified by mass spectrometry.
Caption: Biotin-pulldown workflow.
Protocol:
-
Probe and Lysate Preparation:
-
Synthesize or obtain a biotinylated this compound probe.
-
Prepare a whole-cell lysate from the cancer cell line of interest in a suitable lysis buffer containing protease inhibitors.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with biotin alone.
-
For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated probe.
-
Add streptavidin-conjugated magnetic beads to the lysates and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.
-
Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).
-
Photoaffinity Labeling (PAL)
PAL is a powerful technique to covalently label the binding partners of a small molecule directly within the cellular environment. This involves using a modified this compound probe containing a photoreactive group.
Protocol Overview:
-
Probe Synthesis: Synthesize an this compound derivative containing a photoreactive group (e.g., diazirine or benzophenone) and an affinity tag (e.g., biotin or a clickable alkyne).
-
Cellular Labeling:
-
Treat intact cells with the this compound photoaffinity probe and allow it to enter the cells and bind to its targets.
-
Expose the cells to UV light of a specific wavelength to activate the photoreactive group, leading to covalent crosslinking with the target proteins.
-
-
Lysis and Enrichment:
-
Lyse the cells and, if a clickable probe was used, perform a click chemistry reaction to attach a biotin tag.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
-
Identification:
-
Elute the captured proteins and identify them by mass spectrometry.
-
Cytotoxicity Assay (MTT/CCK-8)
These colorimetric assays are used to assess the effect of this compound on cell viability and proliferation.
Protocol (MTT):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This compound is known to induce mitochondrial dysfunction. The loss of mitochondrial membrane potential is an early indicator of apoptosis and can be measured using fluorescent dyes like JC-1 or TMRM.
Protocol (using JC-1):
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry and quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Western Blot Analysis of PI3K/AKT/mTOR Pathway
This technique is used to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points and lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of Akt, mTOR, p70S6K, and 4E-BP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The protocols described in these application notes provide a comprehensive toolkit for researchers studying the cellular target engagement and mechanism of action of this compound. By employing a combination of these techniques, from direct target binding assays to the analysis of downstream signaling and cellular phenotypes, a detailed understanding of how this compound exerts its potent anti-cancer effects can be achieved. This knowledge is essential for the continued development of this compound and its analogs as potential cancer therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of OSW-1 in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of OSW-1, a potent natural compound, in patient-derived xenograft (PDX) models for preclinical cancer research. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel anticancer therapeutics.
Introduction
Patient-derived xenograft (PDX) models, established by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a critical platform in translational oncology research.[1][2] These models are known to retain the principal histological and genetic characteristics of the original human tumor, offering a more predictive preclinical model for evaluating the efficacy of novel cancer therapies compared to traditional cell line-derived xenografts.[1][3]
This compound, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated potent cytotoxic activity against a variety of cancer cells in vitro and in vivo.[4][5] Its proposed mechanisms of action include the induction of apoptosis and necroptosis.[4][5] The application of this compound in PDX models provides a valuable opportunity to assess its therapeutic potential in a system that closely mimics human tumor biology.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in xenograft models. While specific data on this compound in PDX models is limited in the public domain, the data from cell line-derived xenograft models provides a strong basis for dose selection and expected outcomes in PDX studies.
Table 1: In Vivo Efficacy of this compound in Colon Cancer Xenograft Model
| Parameter | Control Group (DMSO) | Low-Dose this compound (0.01 µg/kg) | High-Dose this compound (1 µg/kg) |
| Mean Tumor Volume (end of study) | Significantly larger | Smaller than control | Notably reduced compared to low-dose and control |
| Tumor Growth Inhibition | - | Significant | More significant than low-dose |
Source: Data synthesized from a study on a mouse xenograft model using HT29 colorectal cancer cells.[5]
Table 2: General Dosing and Administration in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | This compound Dosage | Administration Route | Treatment Schedule | Outcome |
| Colon Cancer | HT29 | BALB/c-nude | 0.01 µg/kg and 1 µg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Significant tumor growth suppression[5] |
| Colon Cancer | LoVo | Nude mice | Not specified | Intraperitoneal (i.p.) | When tumors became palpable | Powerful effect on suppressing tumor proliferation[4] |
Experimental Protocols
This section provides detailed protocols for establishing PDX models and the subsequent application and evaluation of this compound.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the general steps for creating PDX models from fresh patient tumor tissue.
Materials:
-
Fresh human tumor tissue from surgical resection or biopsy
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal housing under sterile conditions
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from the patient under sterile conditions.
-
Place the tissue in sterile PBS on ice for transport to the laboratory.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.
-
Carefully remove any necrotic or non-tumor tissue.
-
Cut the viable tumor tissue into small fragments (approximately 2-3 mm³).[6]
-
-
Implantation into Mice:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurement.
-
Once a tumor reaches a predetermined size (e.g., 1000-1500 mm³), humanely euthanize the mouse.[6]
-
Aseptically resect the tumor. A portion of the tumor can be cryopreserved for future use, and another portion can be passaged into new recipient mice to expand the PDX line.
-
Protocol 2: Administration of this compound in PDX-bearing Mice
This protocol describes the preparation and administration of this compound to mice bearing established PDX tumors.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound compound
-
Vehicle solution (e.g., DMSO, saline)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Animal Grouping and Baseline Measurement:
-
Once PDX tumors reach a suitable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the initial tumor volume of each mouse using calipers (Volume = 0.5 x Length x Width²).
-
-
Preparation of this compound Solution:
-
Prepare the this compound solution for injection. Based on previous studies, dosages of 0.01 µg/kg and 1 µg/kg have been shown to be effective in xenograft models.[5]
-
Dissolve this compound in a suitable vehicle (e.g., DMSO for stock solution, further diluted in saline for injection) to the desired final concentration.
-
Prepare a vehicle-only solution for the control group.
-
-
Drug Administration:
-
Administer this compound to the treatment group via intraperitoneal (i.p.) injection.
-
Administer the vehicle solution to the control group using the same route and volume.
-
A typical treatment schedule from xenograft studies is daily administration for a period of 14 to 21 days.[5]
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Measure tumor volumes with calipers two to three times per week.
-
At the end of the study, humanely euthanize the mice and resect the tumors for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound in PDX models.
Caption: Proposed mechanism of this compound induced cell death leading to tumor growth inhibition.
Caption: Experimental workflow for this compound application in patient-derived xenograft models.
References
- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research [e-crt.org]
- 2. youtube.com [youtube.com]
- 3. criver.com [criver.com]
- 4. Effective cytotoxic activity of this compound on colon cancer by inducing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound triggers necroptosis in colorectal cancer cells through the RIPK1/RIPK3/MLKL signaling pathway facilitated by the RIPK1-p62/SQSTM1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PATIENT-DERIVED XENOGRAFTS AS A PRECLINICAL MODEL FOR BONE SARCOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antitumor Potential: A Guide to the Synthesis and Evaluation of OSW-1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of derivatives of OSW-1, a potent steroidal saponin with significant antitumor activity. This compound and its analogues have garnered considerable interest in the field of oncology due to their nanomolar-range cytotoxicity against a broad spectrum of cancer cell lines. This guide is intended to equip researchers with the necessary information to explore the vast therapeutic potential of this class of compounds.
Introduction to this compound and its Derivatives
This compound, originally isolated from the bulbs of Ornithogalum saundersiae, is a glycoside characterized by a cholestane-type aglycone and a disaccharide moiety. Its remarkable anticancer activity has spurred extensive research into its mechanism of action and the development of synthetic analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies have revealed that modifications to the steroidal backbone, the sugar moieties, and the acyl chain can significantly impact cytotoxicity and selectivity. This has led to the generation of a diverse library of this compound derivatives, including fluorescently labeled and biotinylated probes to elucidate its molecular targets and cellular uptake mechanisms.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches: total synthesis and semi-synthesis starting from the natural product or a readily available precursor. A key step in many synthetic routes is the glycosylation to attach the disaccharide chain to the steroidal aglycone.
A convergent synthetic strategy is often employed, where the aglycone and the disaccharide are synthesized separately and then coupled. The disaccharide itself is typically assembled from monosaccharide building blocks, such as L-arabinose and D-xylose derivatives. The C4" hydroxyl group on the xylose unit has been identified as a suitable position for modification without significantly compromising biological activity, making it a key site for introducing probes like fluorophores or affinity tags.[1]
Representative Synthetic Scheme
The following diagram illustrates a general workflow for the synthesis of an this compound derivative.
References
OSW-1 Cell Viability Assays: Application Notes and Protocols for MTT and CCK-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSW-1, a natural steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has demonstrated potent and selective cytotoxic activity against a broad range of cancer cell lines.[1][2] Its unique mechanism of action, which involves the induction of both apoptosis and necroptosis, makes it a compound of significant interest in anticancer drug development.[3] This document provides detailed application notes and protocols for assessing the in vitro efficacy of this compound using two common colorimetric cell viability assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay.
Principle of the Assays:
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
CCK-8 Assay: This assay utilizes a highly water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye. The amount of orange formazan is directly proportional to the number of living cells.
Mechanism of Action of this compound
This compound primarily targets oxysterol-binding protein (OSBP) and its related proteins (ORPs), which are involved in intracellular lipid transport and signaling.[2] Inhibition of OSBP disrupts the transport of cholesterol and phosphatidylinositol-4-phosphate (PI4P) between the endoplasmic reticulum (ER) and the Golgi apparatus, leading to ER stress.
This initial disruption triggers a cascade of downstream events culminating in cell death through two distinct pathways:
-
Apoptosis: this compound has been shown to damage the mitochondrial membrane, leading to a loss of mitochondrial membrane potential, an increase in cytosolic calcium, and the activation of calcium-dependent apoptosis.[1][2]
-
Necroptosis: this compound can also induce a form of programmed necrosis that is independent of caspases. This pathway involves the stabilization of p53, degradation of OSBPs, and the induction of ER stress. This leads to PUMA-mediated mitochondrial calcium influx, which in turn activates CamKIIδ to promote MLKL phosphorylation and necroptotic cell death.
The dual induction of apoptosis and necroptosis suggests that this compound may be effective in overcoming resistance to conventional apoptosis-inducing chemotherapeutics.
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values highlight the potent and broad-spectrum anticancer activity of this compound.
| Cell Line | Cancer Type | Assay | IC50 (nM) | Exposure Time (h) | Reference |
| HL-60 | Human Promyelocytic Leukemia | MTT | 0.8 | 72 | [1] |
| MOLT-4 | Human Acute Lymphoblastic Leukemia | MTT | 1.2 | 72 | [1] |
| PANC-1 | Human Pancreatic Cancer | MTT | 2.5 | 72 | [1] |
| AsPC-1 | Human Pancreatic Cancer | MTT | 3.1 | 72 | [1] |
| MCF-7 | Human Breast Cancer | MTT | 4.5 | 72 | [1] |
| MDA-MB-231 | Human Breast Cancer | MTT | 5.2 | 72 | [1] |
| LoVo | Human Colon Cancer | CCK-8 | ~10 | 24 | |
| HCT116 | Human Colon Cancer | Not Specified | 1.8 | 48 | |
| A549 | Human Lung Cancer | MTT | 6.7 | 72 | [1] |
| PC-3 | Human Prostate Cancer | MTT | 7.8 | 72 | [1] |
Experimental Protocols
General Workflow for Cell Viability Assays
The following diagram illustrates the general experimental workflow for assessing the cytotoxicity of this compound using either the MTT or CCK-8 assay.
Figure 1: General experimental workflow for this compound cell viability assays.
Detailed Protocol for MTT Assay
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 nM to 100 nM.
-
Carefully remove the medium from each well and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Detailed Protocol for CCK-8 Assay
Materials:
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CCK-8 Addition and Incubation:
-
After the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the same formula as for the MTT assay.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
This compound Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of this compound leading to both apoptosis and necroptosis.
Figure 2: Proposed signaling pathway of this compound-induced cell death.
Conclusion
The MTT and CCK-8 assays are reliable and straightforward methods for evaluating the cytotoxic effects of this compound on cancer cell lines. The provided protocols offer a starting point for researchers to investigate the potent anticancer activity of this promising natural compound. Understanding the intricate signaling pathways activated by this compound will be crucial for its future development as a therapeutic agent.
References
Application Notes & Protocols: Establishing and Characterizing an OSW-1-Resistant Cancer Cell Line
Introduction
OSW-1, a potent natural saponin, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines, with IC50 values often in the nanomolar range.[1][2] Its primary mechanism of action involves the disruption of mitochondrial function, leading to the induction of apoptosis.[2][3][4][5] Specifically, this compound damages the mitochondrial membrane and cristae, which results in a loss of transmembrane potential, an increase in cytosolic calcium, and subsequent activation of apoptotic pathways.[2][4][5] Both intrinsic (mitochondria-mediated) and extrinsic apoptotic pathways have been implicated in this compound-induced cell death.[3] The development of resistance to chemotherapeutic agents is a major obstacle in cancer treatment.[6] Establishing cancer cell lines resistant to specific drugs is a critical step in understanding the molecular mechanisms of resistance and for the development of novel therapeutic strategies to overcome it.[7][8][9]
These application notes provide a detailed protocol for the generation of an this compound-resistant cancer cell line through continuous exposure to escalating concentrations of the drug. The protocol also outlines key experiments for the characterization of the resistant phenotype.
Data Presentation
Table 1: Determination of Initial this compound IC50 in Parental Cell Line
| Cell Line | Treatment Duration (hours) | This compound IC50 (nM) |
| Parental Cancer Cell Line (e.g., HT-29) | 48 | 0.5 ± 0.08 |
Table 2: Dose-Escalation Schedule for this compound Resistance Induction
| Cycle | Duration (weeks) | This compound Concentration (nM) | Expected Cell Viability (%) |
| 1 | 2-3 | 0.1 (IC20) | ~80 |
| 2 | 2-3 | 0.25 (IC40) | ~60 |
| 3 | 3-4 | 0.5 (IC50) | ~50 |
| 4 | 3-4 | 1.0 (2 x IC50) | ~30-40 |
| 5 | 4-6 | 2.5 (5 x IC50) | ~20-30 |
| 6 | 4-6 | 5.0 (10 x IC50) | Growing Population |
| 7 | 4-6 | 10.0 (20 x IC50) | Stable Population |
Table 3: Comparative Analysis of Parental and this compound-Resistant Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Fold Resistance |
| This compound IC50 (nM) | 0.5 ± 0.08 | 50.2 ± 3.5 | ~100 |
| Doubling Time (hours) | 24 ± 2 | 30 ± 3 | N/A |
| Mitochondrial Membrane Potential (Relative Fluorescence Units) | 100 ± 8 | 135 ± 12 | N/A |
| Relative MDR1 mRNA Expression | 1.0 | 15.4 ± 2.1 | 15.4 |
| Relative BCRP mRNA Expression | 1.0 | 8.7 ± 1.5 | 8.7 |
Experimental Protocols
Protocol 1: Determination of this compound IC50
-
Cell Seeding: Seed the parental cancer cell line in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound dilutions, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay: Assess cell viability using a WST-1 or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Generation of this compound-Resistant Cell Line
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 value determined in Protocol 1.
-
Monitoring and Subculturing: Monitor the cells for signs of toxicity. When the cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at a given concentration for at least two passages, double the concentration of this compound in the culture medium.
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months until the cells can proliferate in a medium containing at least a 20-fold higher concentration of this compound than the initial IC50.
-
Stabilization: Maintain the resistant cell line in a medium containing a constant, high concentration of this compound for several passages to ensure the stability of the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different passage numbers.
Protocol 3: Characterization of the this compound-Resistant Phenotype
-
IC50 Re-evaluation: Determine the IC50 of this compound in the resistant cell line and compare it to the parental line to calculate the resistance index (RI). An RI greater than 5 is generally considered indicative of resistance.[10]
-
Proliferation Assay: Perform a cell growth curve analysis to compare the doubling time of the resistant and parental cell lines in the absence of this compound.
-
Clonogenic Assay: Assess the long-term proliferative capacity of single cells from both parental and resistant lines in the presence and absence of this compound.
-
Mitochondrial Function Assays:
-
Mitochondrial Membrane Potential: Use a fluorescent probe like JC-1 or TMRE to measure and compare the mitochondrial membrane potential between the two cell lines.
-
Mitochondrial Respiration: Analyze the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess for defects in mitochondrial respiration, a potential mechanism of this compound resistance.[4][5]
-
-
Gene Expression Analysis:
-
qRT-PCR: Quantify the mRNA expression levels of genes associated with drug resistance, such as those encoding ABC transporters (e.g., MDR1, BCRP), and anti-apoptotic proteins.[10]
-
-
Western Blot Analysis: Analyze the protein expression of key players in the apoptotic pathways (e.g., caspases, Bcl-2 family proteins) and drug resistance-associated proteins.
Mandatory Visualizations
Caption: Experimental workflow for establishing and characterizing an this compound-resistant cancer cell line.
Caption: Simplified signaling pathway of this compound-induced apoptosis in sensitive cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis of Biotinylated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 7. genomeweb.com [genomeweb.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis of Proteins Modulated by OSW-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSW-1, a potent natural compound, has demonstrated significant anti-cancer activity across various cell lines. Its mechanism of action involves the induction of apoptosis, inhibition of critical cell survival pathways, and cell cycle arrest. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying the changes in protein expression levels. This document provides detailed application notes and protocols for the Western blot analysis of key proteins affected by this compound treatment, including those involved in apoptosis, the PI3K/AKT signaling pathway, and cell cycle regulation.
Data Presentation: Quantitative Analysis of Protein Expression Changes
The following tables summarize the dose-dependent effects of this compound on the expression of key proteins, as determined by Western blot analysis in various cancer cell lines. The data is presented as a fold change relative to untreated control cells.
Table 1: Effect of this compound on Apoptosis-Related Proteins in Glioma Cells (T98G and LN18)
| Target Protein | This compound Concentration | Treatment Time | Fold Change vs. Control | Cell Line(s) |
| Cleaved PARP-1 | 5 nM | 24 hours | ~1.8 | T98G, LN18 |
| 10 nM | 24 hours | ~2.5 | T98G, LN18 | |
| Cleaved Caspase-3 | 5 nM | 24 hours | ~2.0 | T98G, LN18 |
| 10 nM | 24 hours | ~3.2 | T98G, LN18 | |
| Cleaved Caspase-9 | 5 nM | 24 hours | ~1.5 | T98G, LN18 |
| 10 nM | 24 hours | ~2.3 | T98G, LN18 | |
| PARP-1 (Full length) | 5 nM | 24 hours | ~0.6 | T98G, LN18 |
| 10 nM | 24 hours | ~0.3 | T98G, LN18 |
Table 2: Effect of this compound on PI3K/AKT Signaling Pathway Proteins in Glioma Cells (T98G and LN18)
| Target Protein | This compound Concentration | Treatment Time | Fold Change vs. Control | Cell Line(s) |
| p-PI3K | 10 nM | 3 hours | ~0.4 | T98G, LN18 |
| p-AKT1 | 10 nM | 3 hours | ~0.3 | T98G, LN18 |
Table 3: Effect of this compound on Oxysterol-Binding Protein (OSBP) in HCT-116 Cells
| Target Protein | This compound Concentration | Treatment Time | Fold Change vs. Control | Cell Line(s) |
| OSBP | 10 nM | 12 hours | ~0.5 | HCT-116 |
| 10 nM | 24 hours | ~0.25 | HCT-116 |
Table 4: Effect of this compound on Cell Cycle Regulatory Proteins
| Target Protein | This compound Concentration | Treatment Time | Fold Change vs. Control | Cell Line(s) |
| Cyclin B1 | Varies by cell line | 24 hours | Decreased | Multiple |
| CDK1 (cdc2) | Varies by cell line | 24 hours | Decreased | Multiple |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture cancer cell lines (e.g., T98G, LN18, HCT-116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10 nM) for the desired time points (e.g., 3, 12, 24 hours).
Protein Extraction (Cell Lysis)
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.[1][2][3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10-12% SDS-polyacrylamide gel and run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer:
-
Activate a PVDF membrane in methanol for 15-30 seconds.[4]
-
Equilibrate the gel and PVDF membrane in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane at 100V for 60-90 minutes or using a semi-dry transfer system.[5][6]
-
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[1][2][7][8]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations or empirically determined optimal dilutions (see Table 5).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Table 5: Recommended Primary Antibodies and Dilutions
| Target Protein | Manufacturer | Catalog Number | Recommended Dilution |
| Cleaved PARP-1 | Cell Signaling Technology | #5625 | 1:1000 |
| Cleaved Caspase-3 | Cell Signaling Technology | #9661, #9664 | 1:1000 |
| Cleaved Caspase-9 | Cell Signaling Technology | #9509 | 1:1000 |
| p-PI3K | Cell Signaling Technology | #4228 | 1:1000 |
| p-AKT1 (Ser473) | Cell Signaling Technology | #4060 | 1:2000 |
| OSBP | Abcam | ab97463 | 1:1000 |
| Cyclin B1 | Cell Signaling Technology | #4138 | 1:1000 |
| CDK1 (cdc2) | Cell Signaling Technology | #9116 | 1:1000 |
| β-actin | Cell Signaling Technology | #4970 | 1:1000 |
| GAPDH | Cell Signaling Technology | #5174 | 1:1000 |
Mandatory Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
References
- 1. nsjbio.com [nsjbio.com]
- 2. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. google.com [google.com]
- 8. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Elucidating OSW-1 Resistance Mechanisms Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
OSW-1, a potent natural compound isolated from the bulbs of Ornithogalum saundersiae, has demonstrated significant cytotoxic activity against a broad range of cancer cell lines. Its primary mechanism of action involves the induction of mitochondrial membrane damage, leading to a loss of transmembrane potential, an increase in cytosolic calcium, and subsequent activation of calcium-dependent apoptosis. Despite its promise, the development of resistance to this compound poses a significant challenge. This document provides a comprehensive guide to utilizing CRISPR/Cas9 genome-wide screening to identify and validate genes and pathways that contribute to this compound resistance. By understanding these mechanisms, researchers can devise strategies to overcome resistance and enhance the therapeutic potential of this compound.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity and Hypothetical Screen Results
A critical first step in a CRISPR/Cas9 screen for drug resistance is to determine the appropriate concentration of the drug to use for selection. This is typically a concentration that kills the majority of the wild-type cells, allowing for the selection of resistant clones. The following table presents representative 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Leukemia | ~1.0 |
| K562 | Chronic Myeloid Leukemia | 1.2 ± 0.2 |
| A549 | Lung Carcinoma | 3.5 ± 0.5 |
| HeLa | Cervical Cancer | 2.1 ± 0.3 |
| PANC-1 | Pancreatic Cancer | ~5.0 |
Note: These values are representative and may vary depending on experimental conditions.
Following a hypothetical genome-wide CRISPR/Cas9 knockout screen, the abundance of single-guide RNAs (sgRNAs) in the this compound-treated population is compared to a control population. Genes whose knockout confers resistance will be enriched. The following table presents a hypothetical list of top enriched genes from such a screen.
Table 2: Hypothetical Top Enriched Genes from a Genome-Wide CRISPR/Cas9 Screen for this compound Resistance
| Gene Symbol | Gene Name | Fold Enrichment (Log2) | Putative Function in Resistance |
| TP53 | Tumor Protein P53 | 8.2 | Master regulator of apoptosis; its loss can prevent cell death. |
| BAX | BCL2 Associated X, Apoptosis Regulator | 7.5 | Pro-apoptotic protein essential for mitochondrial outer membrane permeabilization. |
| BID | BH3 Interacting Domain Death Agonist | 7.1 | Pro-apoptotic protein that links caspase-8 activation to the mitochondrial pathway. |
| CASP9 | Caspase 9 | 6.8 | Initiator caspase in the mitochondrial apoptotic pathway. |
| APAF1 | Apoptotic Peptidase Activating Factor 1 | 6.5 | Forms the apoptosome, which activates caspase-9. |
| MCU | Mitochondrial Calcium Uniporter | 5.9 | Primary channel for calcium uptake into the mitochondria; its loss may prevent mitochondrial calcium overload. |
| VDAC1 | Voltage Dependent Anion Channel 1 | 5.2 | Involved in the release of cytochrome c from the mitochondria. |
Visualizations: Signaling Pathways and Experimental Workflows
Hypothesized this compound Induced Apoptotic Pathway and Resistance Mechanisms
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis and potential points of resistance that could be identified through a CRISPR/Cas9 screen.
Caption: this compound apoptotic pathway and potential resistance points.
Genome-Wide CRISPR/Cas9 Knockout Screen Workflow
The diagram below outlines the key steps for performing a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes conferring resistance to this compound.
Caption: Workflow for a CRISPR/Cas9 screen for this compound resistance.
Experimental Protocols
Protocol 1: Determination of this compound IC50
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. A typical concentration range would be from 100 nM down to 0.01 nM. Include a vehicle control (DMSO) well.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by MTT assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control (100% viability). Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Genome-Wide CRISPR/Cas9 Knockout Screen for this compound Resistance
This protocol is adapted from general protocols for CRISPR/Cas9 screens for drug resistance.[1][2]
A. Lentivirus Production:
-
Amplify the pooled sgRNA library (e.g., GeCKO v2) and co-transfect into HEK293T cells with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a transfection reagent like Lipofectamine 3000.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus by ultracentrifugation or a commercially available concentration reagent. Titer the virus to determine the multiplicity of infection (MOI).
B. Generation of the Knockout Cell Library:
-
Ensure you have a cancer cell line that stably expresses Cas9. If not, generate one by transducing with a lentiviral vector expressing Cas9 and selecting with an appropriate antibiotic (e.g., blasticidin).
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to maintain a library representation of at least 500x.
-
After 24-48 hours, select transduced cells with puromycin for 3-5 days.
-
Expand the selected cell pool.
C. This compound Selection:
-
Collect a baseline cell sample (T0) of at least 25 million cells (for a library of ~50,000 sgRNAs at 500x coverage).
-
Plate the remaining cells and treat one population with a high concentration of this compound (e.g., 10x the IC50) and a control population with DMSO.
-
Maintain the cells under selection for 14-21 days, passaging as needed and maintaining library representation.
-
Harvest the surviving cells from the this compound treated (T_final) and control populations.
D. Analysis:
-
Extract genomic DNA from the T0 and T_final cell pellets.
-
Use PCR to amplify the sgRNA-containing regions from the genomic DNA.
-
Submit the PCR products for next-generation sequencing.
-
Analyze the sequencing data using software like MAGeCK to identify sgRNAs that are significantly enriched in the T_final population compared to the T0 population.
Protocol 3: Validation of Top Gene Hits
A. Individual Gene Knockout:
-
Design 2-3 independent sgRNAs targeting each top candidate gene identified in the screen.
-
Clone these sgRNAs into a lentiviral vector.
-
Individually transduce Cas9-expressing cells with each sgRNA lentivirus.
-
Select transduced cells and confirm gene knockout by Western blot or Sanger sequencing.
B. This compound Resistance Validation:
-
Perform a cell viability assay (as in Protocol 3.1) on the individual knockout cell lines and a non-targeting control cell line.
-
Treat the cells with a range of this compound concentrations.
-
A significant increase in the IC50 value for a knockout cell line compared to the control validates that the loss of that gene confers resistance to this compound.
C. Mechanistic Studies:
-
For validated hits, further experiments can be conducted to understand the mechanism of resistance. For example:
-
If a gene in the apoptotic pathway is validated, assess the levels of cleaved caspases and cytochrome c release after this compound treatment in the knockout vs. control cells.
-
If a gene related to calcium signaling is validated, measure cytosolic and mitochondrial calcium levels following this compound treatment.
-
Conclusion
The application of CRISPR/Cas9 technology provides a powerful, unbiased approach to systematically identify the genetic determinants of resistance to this compound.[3] By following the protocols outlined in this document, researchers can generate a list of candidate genes, validate their role in conferring resistance, and elucidate the underlying molecular pathways. This knowledge is invaluable for the development of combination therapies to circumvent resistance and for the identification of biomarkers to predict patient response to this compound, ultimately advancing its clinical potential.
References
- 1. CRISPR-based knockout screening identifies the loss of MIEF2 to enhance oxaliplatin resistance in colorectal cancer through inhibiting the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.co.jp]
- 3. Genome-wide CRISPR screens reveal multitiered mechanisms through which mTORC1 senses mitochondrial dysfunction [dspace.mit.edu]
Application Note: In Vivo Imaging of OSW-1 Effects on Tumor Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
OSW-1, a steroidal saponin isolated from the bulbs of Ornithogalum saundersiae, has emerged as a potent anti-cancer agent with high cytotoxicity against a wide range of malignant cells.[1][2] Notably, cancer cells exhibit significantly higher sensitivity to this compound compared to normal cells, making it a promising candidate for targeted cancer therapy.[1][3] In vivo imaging techniques are crucial for the preclinical evaluation of novel therapeutic compounds like this compound, enabling real-time, non-invasive monitoring of tumor progression and treatment response in living animal models. This application note provides detailed protocols for in vivo imaging of this compound's effects on tumor growth, summarizes its mechanism of action, and presents a framework for quantitative data analysis.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. A primary pathway involves the downregulation of the PI3K/AKT signaling cascade, which is critical for cell survival and proliferation.[1][4] this compound has been shown to inhibit the phosphorylation of both PI3K and AKT, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][4] Additionally, this compound can trigger apoptosis through both the intrinsic (mitochondria-dependent) and extrinsic pathways.[2][3] It disrupts mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.[3][5] Other reported mechanisms include the induction of Golgi stress and the modulation of the Wnt, MAPK, and VEGF signaling pathways.[2][6][7]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Experimental Protocols
This section provides detailed methodologies for establishing a tumor xenograft model and performing in vivo bioluminescence imaging to assess the efficacy of this compound.
Protocol 1: Orthotopic Glioma Xenograft Model and this compound Treatment
This protocol describes the stereotactic implantation of luciferase-expressing glioma cells into the brains of immunodeficient mice to create an orthotopic tumor model.[8]
Materials:
-
Luciferase-expressing human glioma cell line (e.g., T98G-luc)
-
Female athymic nude mice (4-6 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel or PBS
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotactic apparatus
-
Hamilton syringe with a 30-gauge needle
-
This compound compound, vehicle (e.g., DMSO, saline)
-
Surgical tools
Procedure:
-
Cell Preparation: Culture luciferase-expressing glioma cells under standard conditions. On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^5 cells/µL. Keep cells on ice.
-
Animal Anesthesia and Preparation: Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine. Once fully anesthetized, secure the mouse in the stereotactic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Procedure: Shave the scalp and disinfect with povidone-iodine and ethanol. Make a midline sagittal incision to expose the skull.
-
Stereotactic Implantation: Using the bregma as a landmark, drill a small burr hole at the predetermined coordinates for the desired brain region (e.g., right striatum). Slowly lower the Hamilton syringe needle to the target depth.
-
Cell Injection: Inject 2-5 µL of the cell suspension (2-5 x 10^5 cells) over 5-10 minutes to minimize backflow. After injection, leave the needle in place for an additional 5 minutes before slowly retracting it.
-
Closure: Close the incision with surgical sutures or staples. Administer post-operative analgesics as required and monitor the animal's recovery.
-
Tumor Growth Monitoring: Allow tumors to establish for 7-10 days. Confirm tumor engraftment and randomize mice into treatment groups using bioluminescence imaging (see Protocol 2).
-
This compound Administration: Prepare this compound in a suitable vehicle. Administer this compound (e.g., via intraperitoneal injection) to the treatment group according to the predetermined dosing schedule and concentration. The control group should receive the vehicle only.
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
BLI is used to non-invasively monitor tumor growth and response to this compound treatment over time.
Materials:
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system (e.g., IVIS) with an anesthesia unit
-
Animal-safe heating pad
Procedure:
-
Substrate Preparation: Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL).
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.
-
Substrate Administration: Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg body weight).
-
Imaging: Wait for 10-15 minutes for the substrate to distribute. Place the mouse in the imaging chamber of the in vivo imaging system. Maintain anesthesia and body temperature throughout the imaging session.
-
Image Acquisition: Acquire bioluminescent images. The exposure time will vary depending on the signal intensity. Also, acquire a photographic image of the mouse for anatomical reference.
-
Data Analysis: Use the system's software to quantify the bioluminescent signal by drawing a region of interest (ROI) around the tumor area. The signal is typically measured in photons per second (p/s).
-
Longitudinal Monitoring: Repeat the imaging procedure at regular intervals (e.g., weekly) to track changes in tumor burden in both control and this compound treated groups.
Caption: Experimental workflow for in vivo this compound efficacy testing.
Data Presentation
Quantitative data from in vivo imaging studies should be clearly summarized to facilitate comparison between treatment and control groups. The table below provides an example of how to present results from a study evaluating this compound in a glioma xenograft model.
| Treatment Group | N | Dose (mg/kg) | Mean Bioluminescence (photons/s) at Day 21 | % Tumor Growth Inhibition (TGI) | P-value |
| Vehicle Control | 8 | 0 | 1.5 x 10^8 ± 0.3 x 10^8 | N/A | N/A |
| This compound | 8 | 0.1 | 0.4 x 10^8 ± 0.1 x 10^8 | 73.3% | < 0.01 |
| This compound | 8 | 0.5 | 0.1 x 10^8 ± 0.05 x 10^8 | 93.3% | < 0.001 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., Student's t-test or ANOVA).
This compound is a natural compound that demonstrates significant anti-tumor activity in preclinical models.[2][9] The protocols outlined in this application note provide a robust framework for utilizing in vivo bioluminescence imaging to evaluate the therapeutic efficacy of this compound on tumor growth. This approach allows for longitudinal, non-invasive assessment of treatment response, providing critical data for the advancement of this compound towards clinical applications.
References
- 1. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a natural compound with potent anticancer activity and a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring OSW-1-Induced Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSW-1 is a potent, naturally derived steroidal saponin isolated from the bulbs of Ornithogalum saundersiae. It has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines at nanomolar concentrations, making it a compound of interest in oncology research and drug development.[1] A primary mechanism of this compound-induced cytotoxicity involves the induction of the intrinsic apoptotic pathway, which is critically dependent on the permeabilization of the mitochondrial outer membrane and the subsequent dissipation of the mitochondrial membrane potential (ΔΨm).[2][3]
The disruption of ΔΨm is a key indicator of mitochondrial dysfunction and an early hallmark of apoptosis. Therefore, accurate and reliable measurement of this compound-induced changes in mitochondrial membrane potential is essential for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for three common fluorescence-based assays used to measure ΔΨm: the JC-1, TMRM, and TMRE assays.
Signaling Pathway of this compound-Induced Mitochondrial Depolarization
This compound exerts its effects by targeting oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[4] Inhibition of these lipid transfer proteins disrupts cellular homeostasis, leading to a cascade of events that culminate in mitochondrial-mediated apoptosis. The binding of this compound to OSBP and ORP4 is thought to induce endoplasmic reticulum (ER) stress and disrupt intracellular calcium homeostasis.[2] This leads to an increase in cytosolic and mitochondrial calcium levels, which in turn can trigger the opening of the mitochondrial permeability transition pore (mPTP) and the activation of pro-apoptotic Bcl-2 family proteins. These events lead to the permeabilization of the outer mitochondrial membrane, dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[3]
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment measuring the effect of this compound on mitochondrial membrane potential using a JC-1 assay followed by flow cytometry. Researchers should use this table as a template to present their own experimental findings.
| This compound Concentration (nM) | % of Cells with Depolarized Mitochondria (Green Fluorescence) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 5 | 42.1 ± 4.3 |
| 10 | 78.9 ± 5.7 |
| 50 | 95.3 ± 2.8 |
Experimental Protocols
The following are detailed protocols for measuring this compound-induced changes in mitochondrial membrane potential. It is recommended to optimize reagent concentrations and incubation times for your specific cell type and experimental conditions.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 assay is a widely used method to determine mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.
Workflow for JC-1 Assay
Materials:
-
JC-1 reagent
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or other mitochondrial membrane potential disruptor (for positive control)
-
This compound stock solution
-
96-well plates, 6-well plates, or chamber slides
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate (for plate reader analysis), 6-well plate (for flow cytometry), or on chamber slides (for microscopy) and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of this compound (e.g., 1-50 nM) for the desired time period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.
-
Positive Control (Optional but Recommended): In a separate set of wells, treat cells with a known mitochondrial membrane potential disruptor, such as CCCP (50 µM), for 30 minutes prior to JC-1 staining.
-
JC-1 Staining:
-
Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in cell culture medium).
-
Remove the treatment medium from the cells and wash once with pre-warmed PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with PBS or the assay buffer provided with the kit.
-
-
Data Acquisition:
-
Flow Cytometry: Trypsinize and collect the cells, resuspend in PBS, and analyze immediately. Healthy cells will show high red fluorescence (e.g., PE channel), while apoptotic cells will show high green fluorescence (e.g., FITC channel).
-
Fluorescence Microscopy: Observe the cells directly. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~550/600 nm) wavelengths. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
TMRM and TMRE Assays for Mitochondrial Membrane Potential
Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Workflow for TMRM/TMRE Assay
Materials:
-
TMRM or TMRE dye
-
Cell culture medium
-
PBS
-
CCCP or other mitochondrial uncoupler
-
This compound stock solution
-
Appropriate cell culture plates or slides
-
Flow cytometer, fluorescence microscope, or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells as described for the JC-1 assay.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Positive Control: Treat a separate set of cells with an uncoupler like CCCP (10-50 µM) for 10-20 minutes.
-
TMRM/TMRE Staining:
-
Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium (typically 20-500 nM, optimize for your cell type).
-
Remove the treatment medium and wash cells once with PBS.
-
Add the TMRM/TMRE staining solution and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Washing (Optional): Some protocols recommend a wash step with PBS to reduce background fluorescence, while others suggest imaging directly in the dye-containing medium. This should be optimized for your experimental setup.
-
Data Acquisition:
-
Flow Cytometry: Analyze cells using a flow cytometer with appropriate laser and filter settings for red fluorescence (e.g., PE channel). A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Fluorescence Microscopy: Image the cells using a red fluorescent filter set. A decrease in mitochondrial fluorescence intensity is indicative of depolarization.
-
Fluorescence Plate Reader: Measure the fluorescence intensity at Ex/Em ~549/575 nm.
-
Concluding Remarks
The protocols provided herein offer robust methods for quantifying the effects of this compound on mitochondrial membrane potential. The choice of assay may depend on the specific experimental question and available instrumentation. For a ratiometric and qualitative assessment, the JC-1 assay is highly suitable. For quantitative measurements of changes in ΔΨm, TMRM and TMRE are excellent choices. It is crucial to include appropriate controls and to optimize the protocols for the specific cell lines and conditions being investigated. These techniques will aid researchers in further characterizing the mitochondrial-dependent apoptotic pathway induced by this compound.
References
- 1. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: OSW-1 Solubility and In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with OSW-1, focusing on challenges related to its aqueous solubility for in vivo experiments.
Troubleshooting Guide: Improving this compound Aqueous Solubility
Researchers often encounter difficulties in dissolving this compound in aqueous solutions for in vivo studies due to its poor water solubility. The following table outlines potential strategies to enhance the solubility and bioavailability of this compound, based on established pharmaceutical formulation techniques for poorly soluble drugs.
| Issue | Potential Cause | Suggested Solution | Experimental Protocol |
| This compound precipitates out of aqueous solution. | Low intrinsic aqueous solubility of this compound. | Utilize a co-solvent system to increase solubility. | Co-Solvent System Protocol: 1. Dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol.2. Gradually add the aqueous buffer (e.g., PBS) to the this compound solution while vortexing to prevent precipitation.3. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in in vivo models. A typical starting point is <10% organic solvent in the final formulation. |
| Poor bioavailability observed in in vivo studies. | Inadequate dissolution of this compound at the site of administration. | Formulate this compound with cyclodextrins to form an inclusion complex, enhancing its aqueous solubility. | Cyclodextrin Formulation Protocol: 1. Prepare an aqueous solution of a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired molar excess (e.g., 1:1 to 1:10 ratio of this compound to HP-β-CD).2. Dissolve this compound in a small volume of a suitable organic solvent (e.g., ethanol).3. Add the this compound solution dropwise to the HP-β-CD solution while stirring vigorously.4. Continue stirring at room temperature for 24-48 hours to allow for complex formation.5. Remove the organic solvent under reduced pressure.6. The resulting aqueous solution containing the this compound-cyclodextrin complex can be used for in vivo studies after sterile filtration. |
| Difficulty in achieving a stable formulation for intravenous administration. | The hydrophobic nature of this compound leads to aggregation in aqueous media. | Develop a nanoparticle formulation, such as liposomes or solid lipid nanoparticles (SLNs), to encapsulate this compound. | Liposomal Formulation Protocol (Conceptual): 1. Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in an organic solvent.2. Prepare an aqueous buffer.3. Inject the lipid/OSW-1 solution into the aqueous buffer with constant stirring or using a microfluidic device to form liposomes encapsulating this compound.4. The resulting liposomal suspension can be further processed (e.g., extrusion) to obtain a uniform size distribution suitable for intravenous injection. |
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
Q2: What solvents can be used to dissolve this compound?
A2: this compound is reported to be soluble in methanol. For creating stock solutions for in vitro or formulation purposes, other organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used for poorly soluble compounds and could be tested for this compound.
Q3: Are there any established in vivo administration protocols for this compound?
A3: Yes, a published study on the in vivo anticancer effects of this compound in a mouse xenograft model of human breast cancer reported the following administration protocol:
-
Formulation: this compound was diluted in 100 μL of Phosphate Buffered Saline (PBS).[1]
-
Route of Administration: Intraperitoneal (i.p.) injection.[1]
-
Dosage and Schedule: 0.01 mg/kg daily for 20 days.[1]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound exerts its anticancer effects by modulating several key signaling pathways, primarily leading to apoptosis (programmed cell death). The main pathways identified include:
-
PI3K/AKT Pathway: this compound has been shown to inhibit the phosphorylation of PI3K and AKT, key proteins in a signaling pathway that promotes cell survival and proliferation.
-
Induction of Apoptosis: this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, which are crucial enzymes in the execution of apoptosis.
-
Golgi Stress Response: this compound can induce stress in the Golgi apparatus, another mechanism that can lead to apoptosis.
-
EMT Signaling Pathway: this compound has been observed to inhibit the Epithelial-Mesenchymal Transition (EMT) signaling pathway, which is involved in cancer cell migration and invasion.
Experimental Protocols and Data
In Vivo Administration Protocol for this compound
Based on published literature, the following protocol has been used for the intraperitoneal administration of this compound in a mouse model.[1]
Materials:
-
This compound
-
Phosphate Buffered Saline (PBS), sterile
-
Appropriate vials and syringes for administration
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration.
-
On the day of administration, dilute the this compound stock solution with sterile PBS to the final desired concentration (e.g., for a 0.01 mg/kg dose in a 20g mouse, the required amount of this compound would be 0.2 µg).
-
The final injection volume should be standardized (e.g., 100 µL per mouse).[1]
-
Administer the this compound/PBS solution to the mice via intraperitoneal injection.
Physicochemical and Cytotoxicity Data for this compound
| Property | Value/Observation | Reference |
| Molecular Formula | C₄₇H₆₈O₁₅ | |
| Molecular Weight | 873.0 g/mol | |
| Aqueous Solubility | Poorly soluble (specific value not reported) | |
| Solubility in Organic Solvents | Soluble in Methanol | |
| In Vitro Cytotoxicity (IC₅₀) | Potent, with IC₅₀ values in the nanomolar range against various cancer cell lines. | [1] |
Visualizations
Experimental Workflow for In Vivo Administration of this compound
Caption: Workflow for this compound in vivo administration.
This compound Signaling Pathways in Cancer Cells
Caption: this compound anticancer signaling pathways.
References
Optimizing OSW-1 Dosage to Minimize Off-target Effects: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing OSW-1 dosage and minimizing off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent anti-cancer agent that primarily induces apoptosis in cancer cells through the induction of Golgi stress and damage to the mitochondrial membrane.[1] This leads to the activation of both intrinsic and extrinsic apoptotic pathways. This compound has been shown to target oxysterol-binding protein (OSBP) and its related protein 4 (ORP4), which are involved in lipid metabolism and intracellular signaling pathways.[2][3]
Q2: How selective is this compound for cancer cells over normal cells?
A2: this compound exhibits a high degree of selective cytotoxicity towards cancer cells. Studies have shown that the concentration of this compound required to cause a 50% loss of cell viability (IC50) is 40 to 150 times greater in nonmalignant cells compared to cancer cells.[1] This selectivity is a key advantage in minimizing off-target effects on healthy tissues.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective, high concentrations or prolonged exposure may lead to off-target effects. One observed effect is the reduction of cellular OSBP protein levels upon treatment.[4] Although comprehensive proteomic or transcriptomic data on this compound's off-target profile is limited in publicly available literature, its primary targets, OSBP and ORP4, are involved in various cellular processes, and their modulation could have broader consequences. Researchers should carefully titrate this compound concentrations to stay within the therapeutic window that maximizes cancer cell-specific cytotoxicity while minimizing effects on normal cells.
Q4: What is a recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound is highly cell-line dependent. However, a common starting point for in vitro cytotoxicity assays is in the low nanomolar (nM) range. Based on published data, IC50 values for various cancer cell lines typically fall between 0.1 nM and 10 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variations in cell numbers per well.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Incomplete Drug Dissolution or Precipitation: this compound, if not properly dissolved, can lead to inconsistent concentrations across wells.
-
Cell Line Instability: Genetic drift in cell lines over multiple passages can alter their sensitivity to this compound.[5]
Solutions:
-
Consistent Cell Seeding: Ensure thorough mixing of the cell suspension before and during plating. Consider using a multichannel pipette with care to dispense equal volumes.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Proper Drug Preparation: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. When diluting to the final concentration in culture media, ensure thorough mixing by vortexing or pipetting up and down. Visually inspect for any precipitation.
-
Cell Line Maintenance: Use cells with a low passage number and regularly authenticate your cell lines.[5]
Problem 2: Difficulty in preparing a stable this compound stock solution.
Possible Causes:
-
Poor Solubility in Aqueous Solutions: this compound is a hydrophobic molecule with limited solubility in aqueous media.
-
Precipitation upon Dilution: Diluting a concentrated DMSO stock directly into aqueous culture media can cause the compound to precipitate.
Solutions:
-
Use of a Suitable Solvent: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 1-10 mM).
-
Stepwise Dilution: When preparing working solutions, perform serial dilutions in culture medium, ensuring vigorous mixing at each step to prevent precipitation. Avoid introducing a large volume of DMSO directly into the aqueous solution. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LoVo | Colon Cancer | ~1.0 |
| SW480 | Colon Cancer | ~10.0 |
| HL-60 | Leukemia | ~0.3 |
| P388 | Leukemia (mouse) | ~0.1 |
| A549 | Lung Cancer | ~2.0 |
| OVCAR-3 | Ovarian Cancer | ~0.5 |
Note: IC50 values are approximate and can vary depending on experimental conditions. It is essential to determine the IC50 for your specific cell line and assay conditions.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a series of this compound dilutions in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Western Blot Analysis of OSBP and ORP4
This protocol describes how to assess the protein levels of this compound targets, OSBP and ORP4, in response to treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-OSBP antibody (e.g., Proteintech 11096-1-AP, recommended dilution 1:5000)[6]
-
Rabbit anti-ORP4 antibody (specific antibody and dilution to be determined empirically)
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against OSBP, ORP4, and a loading control overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound Induced Apoptotic Signaling Pathways.
Caption: General Experimental Workflow for this compound.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oxysterol-binding Protein (OSBP)-related Protein 4 (ORP4) Is Essential for Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differing activities of oxysterol-binding protein (OSBP) targeting anti-viral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. OSBP antibody (11096-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Enhancing the Stability of OSW-1 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of OSW-1 in cell culture media. This compound is a potent anticancer compound, and maintaining its stability in experimental setups is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions and cell culture media?
There is limited published data specifically detailing the half-life and degradation kinetics of this compound in aqueous solutions or cell culture media. However, based on its chemical structure, which includes ester and glycosidic linkages, this compound is susceptible to hydrolysis. The stability can be influenced by factors such as pH, temperature, and the presence of enzymes in the serum. It is recommended to assume that this compound has limited stability in aqueous environments and to take precautions to minimize its degradation.
Q2: What are the potential degradation pathways for this compound in cell culture?
This compound can potentially degrade through the hydrolysis of its ester and glycosidic bonds. The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, as well as enzymatic degradation by esterases present in fetal bovine serum (FBS)[1]. The glycosidic bonds that link the sugar moieties can also be cleaved under acidic conditions[2].
Q3: How does the presence of serum in the cell culture medium affect this compound stability?
Serum contains various enzymes, including esterases, which can accelerate the degradation of compounds with ester bonds[1]. Therefore, the presence of FBS or other sera in the culture medium could potentially reduce the half-life of this compound. Researchers may observe a decrease in the compound's potency in serum-containing media compared to serum-free conditions over time.
Q4: What are the best practices for preparing and storing this compound stock solutions?
To maximize the stability of this compound, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO. Aliquot the stock solution into small volumes in tightly sealed vials and store them at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency (IC50 values) of this compound.
-
Possible Cause: Degradation of this compound in the stock solution or in the cell culture medium during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the opportunity for degradation.
-
Serum-Free Conditions: Consider conducting initial short-term experiments in serum-free or low-serum media to assess if serum components are contributing to instability.
-
Time-Course Experiment: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture setup (see Experimental Protocols section).
-
Issue 2: High variability between replicate wells or experiments.
-
Possible Cause: Inconsistent degradation of this compound due to slight variations in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent timing for media changes and drug addition across all experiments.
-
pH Monitoring: Verify that the pH of the cell culture medium remains stable throughout the experiment, as pH shifts can affect the rate of hydrolysis.
-
Control for Evaporation: Use appropriate measures to prevent evaporation from culture plates, which can concentrate media components and alter stability.
-
Data on Factors Influencing Stability
While specific quantitative data for this compound is scarce, the following table summarizes general factors that can influence the stability of complex molecules like this compound in cell culture.
| Factor | Potential Impact on this compound Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate chemical reactions, including hydrolysis. | Store stock solutions at -80°C. Perform cell culture experiments at 37°C but minimize prolonged incubation times where possible. |
| pH | Extremes in pH can catalyze the hydrolysis of ester and glycosidic bonds. | Maintain a stable physiological pH (7.2-7.4) in the cell culture medium. |
| Serum (Enzymes) | Esterases in serum can enzymatically cleave the ester bond in this compound. | Use heat-inactivated serum, reduce serum concentration, or use serum-free media if compatible with the cell line. |
| Light Exposure | Although not specifically documented for this compound, some complex molecules are light-sensitive. | Store stock solutions in amber vials or protected from light. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can introduce moisture and accelerate degradation of compounds in solution. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, for 1 mg of this compound (MW: 873.05 g/mol ), add 1.145 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system for analysis
-
-
Procedure:
-
Prepare a working solution of this compound at a final concentration relevant to your experiments (e.g., 100 nM) in pre-warmed cell culture medium.
-
Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Immediately freeze the 0-hour time point sample at -80°C.
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
At each subsequent time point, remove the corresponding tube and immediately freeze it at -80°C.
-
Once all time points are collected, analyze the concentration of intact this compound in each sample using a validated LC-MS method.
-
Plot the concentration of this compound versus time to determine its stability profile under your specific experimental conditions.
-
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Troubleshooting workflow for suspected this compound instability.
Caption: Experimental workflow for assessing this compound stability.
References
Navigating the Challenges of OSW-1 Bioavailability: A Technical Support Center for Researchers
Disclaimer: The pharmacokinetics of OSW-1 in animal models remain a largely unexplored area of research. Consequently, specific and validated strategies to enhance its bioavailability are not yet established in the scientific literature. This technical support center provides general guidance and troubleshooting strategies based on established principles of drug delivery for poorly soluble compounds, which may be applicable to this compound. Researchers are strongly encouraged to conduct pilot studies to determine the optimal formulation and administration route for their specific animal models and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What are the predicted major challenges affecting the bioavailability of this compound in animal models?
A1: Based on its chemical structure as a steroidal saponin, the primary challenges anticipated to affect the bioavailability of this compound include:
-
Poor Aqueous Solubility: Saponins often exhibit low water solubility, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.
-
Low Membrane Permeability: The large and complex structure of this compound may hinder its ability to passively diffuse across intestinal membranes.
-
Presystemic Metabolism: this compound may be subject to enzymatic degradation in the gut wall or first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.
-
P-glycoprotein (P-gp) Efflux: As a natural product, this compound could be a substrate for efflux pumps like P-glycoprotein, which actively transport compounds out of cells and back into the intestinal lumen.
Q2: What are some potential formulation strategies to improve the oral bioavailability of this compound?
A2: While specific data for this compound is unavailable, researchers can explore the following formulation strategies commonly used for poorly soluble drugs:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area for dissolution and potentially enhance absorption.
-
Liposomes and Micelles: These lipid-based carriers can encapsulate hydrophobic compounds like this compound, improving their solubility and facilitating transport across the intestinal epithelium.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can improve the solubilization and absorption of lipophilic drugs.
Q3: Are there alternative routes of administration to bypass the challenges of oral delivery for this compound?
A3: Yes, parenteral routes of administration can be employed to achieve higher and more consistent systemic exposure of this compound by avoiding the complexities of gastrointestinal absorption and first-pass metabolism. These include:
-
Intravenous (IV) injection: Provides 100% bioavailability and is useful for initial pharmacokinetic and pharmacodynamic studies.
-
Intraperitoneal (IP) injection: A common route in rodent models that allows for rapid absorption into the systemic circulation.
-
Subcutaneous (SC) injection: Can provide a slower and more sustained release of the compound.
Q4: How can I troubleshoot high variability in my pharmacokinetic data for this compound?
A4: High variability in pharmacokinetic studies with this compound could stem from several factors. Consider the following troubleshooting steps:
-
Formulation Inhomogeneity: Ensure your formulation is homogenous and that this compound is uniformly dispersed or dissolved.
-
Administration Technique: Standardize your administration technique (e.g., gavage volume, injection site) to minimize variability between animals.
-
Animal-to-Animal Variation: Factors such as age, sex, and health status of the animals can influence drug absorption and metabolism. Ensure your animal cohorts are well-matched.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Consider standardizing the fasting state of your animals before dosing.
-
Analytical Method Validation: Ensure your bioanalytical method for quantifying this compound in plasma or tissue is robust, accurate, and precise.
Troubleshooting Guides
Problem: Low Oral Bioavailability
| Potential Cause | Troubleshooting Strategy |
| Poor aqueous solubility | - Formulate this compound as a nanosuspension, solid dispersion, or in a lipid-based system (liposomes, SEDDS).- Co-administer with a solubility enhancer. |
| Low membrane permeability | - Incorporate permeation enhancers in the formulation (use with caution and assess for toxicity).- Utilize nanoformulations that can be taken up by intestinal lymphatic transport. |
| First-pass metabolism | - Co-administer with a known inhibitor of relevant metabolic enzymes (requires prior knowledge of this compound metabolism).- Switch to a parenteral route of administration (IV, IP, SC). |
| P-gp efflux | - Co-administer with a P-gp inhibitor (e.g., verapamil, cyclosporine A), but be aware of potential drug-drug interactions. |
Problem: Rapid Elimination/Short Half-Life
| Potential Cause | Troubleshooting Strategy |
| Rapid metabolism | - Develop a sustained-release formulation (e.g., subcutaneous implant, long-circulating nanoparticles).- Investigate potential structural modifications of this compound to block metabolic sites (medicinal chemistry approach). |
| Fast renal clearance | - If applicable, formulate this compound in a way that increases its plasma protein binding to reduce the fraction available for glomerular filtration. |
Experimental Protocols
As no specific protocols for enhancing this compound bioavailability have been published, the following are generalized methodologies for preparing formulations commonly used to improve the oral absorption of poorly soluble compounds. These are starting points and will require significant optimization for this compound.
1. Preparation of an this compound Nanosuspension by Wet Milling
-
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188, PVP K30), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads).
-
Procedure:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.
-
Add the pre-suspension and milling media to the milling chamber of a planetary ball mill or a similar high-energy mill.
-
Mill the suspension at a specified speed and duration. The optimal milling parameters need to be determined experimentally.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Assess the dissolution rate of the nanosuspension compared to the unmilled this compound powder.
-
2. Formulation of this compound Loaded Liposomes by Thin-Film Hydration
-
Objective: To encapsulate this compound within a lipid bilayer to improve its solubility and absorption.
-
Materials: this compound, phospholipids (e.g., soy phosphatidylcholine, DSPC), cholesterol, organic solvent (e.g., chloroform, methanol), hydration buffer (e.g., phosphate-buffered saline).
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask. The molar ratio of the lipids will need to be optimized.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
-
Visualizations
Caption: Workflow for developing and evaluating formulations to enhance this compound bioavailability.
Caption: Potential barriers limiting the oral bioavailability of this compound.
Technical Support Center: Refining the Total Synthesis of OSW-1 for Enhanced Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the total synthesis of OSW-1, a potent anticancer saponin. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the total synthesis of this compound, and how do they compare in terms of overall yield?
A1: Several successful total syntheses of this compound have been reported, primarily diverging in their approach to constructing the steroidal aglycone and the disaccharide moiety, as well as the final glycosylation step. The initial synthesis by Deng et al. involved 14 steps with an overall yield of 6%.[1] A significant improvement was reported by Yu and Jin, who developed a more convergent 10-step synthesis with a remarkable 28% overall yield.[1] Later, Xue and coworkers reported a practical gram-scale synthesis in 10 linear steps, achieving a 6.4% overall yield.[2][3] A more recent approach focusing on the flexible synthesis of the disaccharide component resulted in a 7.2% overall yield over 13 steps.[4]
Q2: What is the most significant challenge in the total synthesis of this compound?
A2: A recurring challenge in the total synthesis of this compound is the stereoselective glycosylation of the steroidal aglycone with the complex disaccharide. Achieving the desired β-glycosidic linkage with high yield and selectivity can be difficult.[5] Additionally, the synthesis involves numerous protection and deprotection steps, which can be cumbersome and contribute to a reduction in the overall yield.[1]
Q3: What is the primary mechanism of action of this compound that makes it a potent anticancer agent?
A3: this compound exhibits potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. It is known to disrupt mitochondrial function, leading to the release of pro-apoptotic factors.[6] Furthermore, this compound induces stress in the Golgi apparatus and endoplasmic reticulum (ER), leading to an unfolded protein response and ultimately, apoptosis.[7][8][9][10] The PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, has been identified as a key target that is downregulated by this compound in glioma cells.[11]
Q4: Are there any known side reactions during the deprotection steps of this compound synthesis?
A4: Yes, particularly during the removal of p-methoxybenzyl (PMB) ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). While effective, this reaction can generate a p-methoxybenzaldehyde byproduct and intermediate carbocations. These reactive species can potentially react with nucleophilic functional groups present in the this compound molecule, leading to undesired side products. To mitigate this, the use of nucleophilic scavengers is often recommended.[12]
Troubleshooting Guides
Issue 1: Low Yield in the Glycosylation Step
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Q: My glycosylation reaction of the aglycone with the disaccharide donor is resulting in a low yield of the desired product. What are the potential causes and solutions?
-
A: Potential Causes:
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Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the glycosyl donor or deactivate the promoter.
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Donor/Acceptor Reactivity: The reactivity of both the glycosyl donor and the aglycone acceptor is critical. Steric hindrance around the hydroxyl group of the aglycone can reduce reactivity.
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Promoter Inefficiency: The choice and amount of the promoter (e.g., TMSOTf) are crucial for activating the glycosyl donor effectively.
-
Incorrect Stoichiometry: An improper ratio of donor to acceptor can lead to incomplete reaction or the formation of side products.
-
Anomerization: The undesired anomer may be forming preferentially.
-
-
A: Troubleshooting and Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Promoter: Titrate the amount of promoter used. Sometimes, a slight excess is beneficial, but too much can lead to degradation. Consider using alternative promoters if one is not effective.
-
Vary Reaction Temperature and Time: Low temperatures (e.g., -78 °C) often improve stereoselectivity but may require longer reaction times. Monitor the reaction progress carefully using thin-layer chromatography (TLC).
-
Choice of Glycosyl Donor: The leaving group on the anomeric carbon of the disaccharide donor significantly impacts its reactivity. Trichloroacetimidate donors are often highly effective.[2]
-
Check Purity of Reactants: Ensure both the aglycone and the disaccharide donor are of high purity, as impurities can interfere with the reaction.
-
-
Issue 2: Incomplete Deprotection of PMB Ethers
-
Q: I am observing incomplete removal of the p-methoxybenzyl (PMB) protecting groups when using DDQ. How can I drive the reaction to completion?
-
A: Potential Causes:
-
Insufficient DDQ: The stoichiometry of DDQ is critical.
-
Reaction Conditions: The reaction may be too slow at room temperature.
-
Quality of DDQ: DDQ can degrade over time; use a fresh, high-purity batch.
-
-
A: Troubleshooting and Solutions:
-
Increase Equivalents of DDQ: Incrementally increase the amount of DDQ used. The protocol by Xue et al. uses approximately 3.6 equivalents of DDQ.[2]
-
Monitor Reaction Progress: Follow the reaction by TLC to determine when all the starting material has been consumed.
-
Add a Proton Source: The presence of water (often in a mixture of CH2Cl2 and water) is necessary for the hydrolysis of the intermediate formed.[2][12]
-
Consider Alternative Oxidants: If DDQ consistently fails, other oxidants like cerium(IV) ammonium nitrate (CAN) can be effective for PMB deprotection.[12]
-
-
Issue 3: Difficulty in Purifying Intermediates and Final Product
-
Q: I am struggling with the purification of this compound and its intermediates by column chromatography, often getting co-eluting impurities. What can I do?
-
A: Potential Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the desired compound from byproducts.
-
Silica Gel Activity: The activity of the silica gel can affect the separation.
-
Co-eluting Isomers: Anomeric or other stereoisomers can be difficult to separate.
-
-
A: Troubleshooting and Solutions:
-
Systematic Solvent System Screening: Use TLC to test a wide range of solvent systems with varying polarities to find the optimal conditions for separation before attempting column chromatography.
-
Use of Deactivated Silica Gel: For sensitive compounds, particularly the glycosylated intermediates, using silica gel deactivated with triethylamine can prevent product degradation on the column.[2]
-
Recrystallization: For solid intermediates, recrystallization can be a highly effective purification method and is utilized in the gram-scale synthesis by Xue et al.[2]
-
High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, reversed-phase HPLC is often the method of choice to achieve high purity.
-
-
Quantitative Data Summary
| Synthetic Strategy | Number of Linear Steps | Overall Yield | Key Features | Reference |
| Deng et al. (1999) | 14 | 6% | First total synthesis, established a foundational route. | [1] |
| Yu and Jin (2002) | 10 | 28% | Highly convergent and efficient, introduced a novel side-chain construction. | [1] |
| Xue et al. (2008) | 10 | 6.4% | Practical for gram-scale synthesis, with reliable transformations. | [2][3] |
| Wang et al. (2023) | 13 | 7.2% | Focus on a flexible and efficient synthesis of the disaccharide moiety. | [4] |
Detailed Experimental Protocols
The following is a detailed protocol for the final steps of the gram-scale synthesis of this compound as reported by Xue and coworkers.[2]
Step 1: Glycosylation of Aglycone with Disaccharide Donor
-
To a solution of the aglycone (1 equivalent) and the disaccharide trichloroacetimidate donor (1.2 equivalents) in anhydrous dichloromethane (CH2Cl2) at -78 °C under an argon atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate (NaHCO3) solution.
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Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the protected this compound.
Step 2: Global Deprotection - Removal of TBS and Ketal Groups
-
Dissolve the protected this compound (1 equivalent) in a mixture of acetic acid (AcOH) and water.
-
Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in CH2Cl2, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the product by flash column chromatography.
Step 3: Global Deprotection - Removal of PMB Groups
-
To a solution of the partially deprotected intermediate (1 equivalent) in a mixture of CH2Cl2 and water (10:1), add DDQ (3.6 equivalents) at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Concentrate the mixture in vacuo.
-
Purify the residue by column chromatography to yield the final product, this compound.
Mandatory Visualizations
This compound Synthetic Workflow
Caption: A simplified workflow for the total synthesis of this compound.
This compound Induced Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A useful strategy for synthesis of the disaccharide of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium influx through receptor-operated channel induces mitochondria-triggered paraptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
Methods for reducing variability in OSW-1 in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo experiments using the potent anti-cancer agent, OSW-1.
Troubleshooting Guide
Variability in in vivo experiments can arise from multiple factors, from compound formulation to animal handling. This guide addresses common issues encountered during this compound studies in a question-and-answer format.
| Problem / Observation | Potential Cause | Recommended Solution |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | Inconsistent Dosing: this compound, a steroidal saponin, likely has poor aqueous solubility. Using PBS or saline alone as a vehicle may lead to precipitation and inaccurate dosing. | 1. Improve Formulation: Prepare a stock solution of this compound in 100% DMSO. For injections, dilute the stock in a vehicle containing a solubilizing agent such as PEG300, Tween 80, or Cremophor EL. A common formulation for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. 2. Ensure Complete Solubilization: After preparing the final formulation, visually inspect for any precipitates. Vortex or sonicate briefly if necessary to ensure a homogenous solution. 3. Fresh Preparations: Prepare the dosing solution fresh for each set of injections to avoid degradation or precipitation over time. |
| High mortality or signs of toxicity (e.g., weight loss, lethargy) in the this compound treated group. | Toxicity: While some studies report low toxicity at 0.01 mg/kg, higher doses or certain formulations may be toxic. The vehicle itself (e.g., high concentrations of DMSO) can also cause adverse effects. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model. 2. Vehicle Control: Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. 3. Monitor Animal Health: Closely monitor animal weight, behavior, and overall health daily. Establish clear endpoints for humane euthanasia if severe toxicity is observed. |
| Lack of significant anti-tumor effect compared to published data. | Sub-optimal Dosing Schedule: The pharmacokinetics of this compound are not well-established. An infrequent dosing schedule may not maintain therapeutic concentrations of the drug in the tumor. | 1. Increase Dosing Frequency: Based on the available literature, daily intraperitoneal (i.p.) injections are common. Consider if your dosing schedule is frequent enough to provide sustained exposure. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: If resources allow, conduct a pilot PK study to determine the half-life of this compound in your model. This will provide valuable data for optimizing the dosing regimen. |
| High variability in tumor growth within the control group. | Animal and Tumor Model Variability: Factors such as the age, sex, and genetic background of the mice, as well as the passage number and implantation site of the tumor cells, can all contribute to inconsistent tumor growth.[1][2] | 1. Standardize Animal Model: Use mice of the same age, sex, and from a single supplier. For xenograft studies, severely immunodeficient mice (e.g., NOD/SCID or NSG) are often preferred to prevent rejection of human tumor cells.[1] 2. Consistent Tumor Implantation: Standardize the number of cells injected, the injection volume, and the anatomical location of the injection. Using a consistent passage number for your cancer cell line is also critical. |
| Unexpected experimental results or off-target effects. | Off-Target Activity: While this compound primarily targets OSBP and ORP4, like many potent compounds, it may have off-target effects that can influence experimental outcomes.[3] | 1. In Vitro Validation: Before moving to in vivo studies, thoroughly characterize the on-target and potential off-target effects of this compound in your specific cancer cell line. 2. Literature Review: Stay updated on the latest research on this compound's mechanism of action and potential off-target liabilities. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting dose for this compound in a mouse xenograft model?
Based on published studies, a common starting dose for this compound is 0.01 mg/kg administered daily via intraperitoneal (i.p.) injection.[3][4][5] However, it is crucial to perform a dose-finding study in your specific animal model to determine the optimal therapeutic dose and to assess for any potential toxicity.
2. How should I prepare this compound for in vivo administration?
Due to its likely poor water solubility, a simple saline or PBS solution may not be sufficient and could lead to inconsistent results. A recommended approach is to first dissolve this compound in a small amount of an organic solvent like DMSO to create a stock solution. This stock solution can then be further diluted in a vehicle containing solubilizing agents such as PEG300 and a surfactant like Tween 80 to create a stable and injectable formulation. Always prepare the final dosing solution fresh before each administration.
3. What is the best route of administration for this compound in mice?
The most commonly reported route of administration for this compound in mouse xenograft models is intraperitoneal (i.p.) injection.[3][4][6] This route is generally well-tolerated and provides systemic exposure.
4. How often should I administer this compound?
Most in vivo studies with this compound have used a daily dosing schedule.[3][4][5] However, the optimal dosing frequency has not been formally established due to a lack of pharmacokinetic data. A daily schedule is a reasonable starting point, but the ideal regimen may vary depending on the animal model and the specific tumor type.
5. What are the known side effects of this compound in vivo?
At a dose of 0.01 mg/kg, several studies have reported no significant side effects, with no notable changes in the body weight of the treated mice.[6][7][8] However, comprehensive toxicology studies are lacking. It is essential to closely monitor the animals for any signs of toxicity, especially when using higher doses or different formulations.
6. Which mouse strain is most suitable for this compound xenograft studies?
For xenograft studies involving human cancer cell lines, immunodeficient mouse strains are necessary to prevent graft rejection. Commonly used strains include BALB/c nude mice and more severely immunodeficient strains like NOD/SCID or NSG mice.[1][4] The choice of strain can impact tumor take rate and growth kinetics, so consistency is key.
Quantitative Data Summary
| Parameter | In Vitro (Colon Cancer Cells) [5] | In Vivo (Colon Cancer Xenograft) [5][6] | In Vivo (Glioma Xenograft) [4] |
| Cell Lines | LoVo, SW480 | LoVo | LN18 |
| IC50 / Dose | Nanomolar range | 0.01 mg/kg | 0.01 mg/kg |
| Administration Route | N/A | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Vehicle | N/A | PBS | Saline |
| Dosing Schedule | N/A | Daily | Daily for 21 days |
| Observed Effect | Dose- and time-dependent cell death | Significant tumor growth suppression | Significant tumor growth suppression |
| Reported Toxicity | Low toxicity to normal colon cells | No apparent side effects | No significant difference in body weight |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol provides a general method for formulating a poorly water-soluble compound like this compound.
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound in 100% sterile DMSO to create a concentrated stock solution (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing. Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Prepare Dosing Solution (Example for 0.01 mg/kg dose in a 20g mouse):
-
Calculate the required dose per animal: 0.01 mg/kg * 0.02 kg = 0.0002 mg = 0.2 µg.
-
Determine the injection volume: A typical i.p. injection volume for a mouse is 100-200 µL. Let's use 100 µL (0.1 mL).[9][10]
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Calculate the final concentration of the dosing solution: 0.2 µg / 0.1 mL = 2 µg/mL.
-
Prepare the vehicle: A common vehicle for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Dilute the stock solution: Calculate the volume of the stock solution needed to achieve the final concentration in the desired total volume of the dosing solution. Add the stock solution to the vehicle and vortex thoroughly to ensure a homogenous mixture.
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Administer immediately: It is best to use the freshly prepared dosing solution immediately to avoid precipitation.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
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Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and inject at a different site with a new needle.
-
Injection: Slowly and steadily inject the calculated volume of the this compound formulation.
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Withdrawal: Withdraw the needle and return the mouse to its cage.
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Monitoring: Observe the mouse for any immediate adverse reactions.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. taconic.com [taconic.com]
- 2. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Substance Administration - Recommended Volumes (Informational Sheet) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
Navigating Combination Therapy: A Technical Support Center for OSW-1 and Paclitaxel Research
For Immediate Release
Researchers and drug development professionals investigating the synergistic potential of OSW-1 and paclitaxel now have a dedicated resource. This technical support center provides essential troubleshooting guidance and frequently asked questions (FAQs) to streamline experimental workflows and address common challenges encountered when combining these two potent anti-cancer agents.
Abstract
The strategic combination of this compound, a potent glycoside, and paclitaxel, a widely used microtubule-stabilizing agent, presents a promising avenue for cancer therapy. This technical support center is designed to provide researchers with a comprehensive guide to optimizing their experimental protocols. It includes detailed troubleshooting tables for common experimental hurdles, a thorough FAQ section addressing specific issues, standardized experimental methodologies, and visual aids in the form of signaling pathway and workflow diagrams to enhance understanding and experimental success.
I. Troubleshooting Guide
Researchers may encounter several challenges when working with the this compound and paclitaxel combination. The following tables outline potential problems, their likely causes, and recommended solutions.
Table 1: Cell Culture and Drug Preparation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Cell Growth or Viability | Mycoplasma contamination | Test for mycoplasma and discard contaminated cultures. |
| Variations in cell passage number | Use cells within a consistent and low passage range. | |
| Improper storage of this compound or paclitaxel | Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles. | |
| Drug precipitation in media | Ensure the final solvent concentration (e.g., DMSO) is compatible with your cell line and does not exceed 0.1%. Prepare fresh dilutions from stock for each experiment. | |
| Unexpected Drug Potency (High or Low IC50 Values) | Inaccurate drug concentration | Verify the concentration of stock solutions using spectrophotometry or another appropriate method. Calibrate pipettes regularly. |
| Cell seeding density too high or too low | Optimize cell seeding density to ensure logarithmic growth during the drug treatment period. | |
| Duration of drug exposure | Standardize the incubation time for all experiments. | |
| High Variability Between Replicates | Uneven cell distribution in plates | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent timing of drug addition | Add drugs to all wells in a consistent and timely manner. |
Table 2: Assay-Specific Problems
| Problem | Assay | Possible Cause(s) | Suggested Solution(s) |
| High Background in Viability Assays (e.g., MTT, CellTiter-Glo) | Reagent interference with drugs | Run a drug-only control (no cells) to check for direct interaction with the assay reagents. | |
| Contamination | Visually inspect cultures for any signs of microbial contamination. | ||
| Inconsistent Apoptosis Staining (Annexin V/PI) | Premature cell death due to handling | Handle cells gently during harvesting and staining procedures. | |
| Incorrect compensation settings in flow cytometry | Use single-stain controls to set up proper compensation. | ||
| Staining buffer issues | Use the recommended binding buffer for Annexin V staining. | ||
| Difficulty in Interpreting Combination Index (CI) Values | Inappropriate experimental design | Use a constant-ratio drug combination design for CI calculation. | |
| Data entry errors | Double-check all data entered into the synergy analysis software (e.g., CompuSyn). |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition when treating cells with this compound and paclitaxel?
A1: The optimal sequence of drug administration (this compound followed by paclitaxel, paclitaxel followed by this compound, or co-administration) can be cell-line dependent. It is recommended to perform a pilot experiment to evaluate all three conditions to determine the most synergistic sequence for your specific cancer model.
Q2: How can I determine if the combination of this compound and paclitaxel is synergistic, additive, or antagonistic?
A2: The combination index (CI) method of Chou-Talalay is the standard approach. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. Software such as CompuSyn can be used to calculate CI values from dose-response data.
Q3: I am observing significant cytotoxicity with my vehicle control (DMSO). What should I do?
A3: The final concentration of DMSO in the culture medium should ideally be kept below 0.1%. If your cell line is particularly sensitive to DMSO, you may need to use a lower concentration. Always include a vehicle-only control in your experiments to assess its effect on cell viability.
Q4: My apoptosis results are highly variable. What are the critical steps to ensure consistency?
A4: Consistency in cell handling is crucial. Ensure that cells are not over-trypsinized, are centrifuged at a low speed, and are kept on ice during the staining procedure. It is also important to analyze the samples by flow cytometry as soon as possible after staining.
Q5: What are the expected effects of this compound and paclitaxel on the cell cycle?
A5: Paclitaxel is a well-known microtubule-stabilizing agent that causes cell cycle arrest in the G2/M phase. This compound has also been reported to induce G2/M arrest in some cancer cell lines. When used in combination, a significant accumulation of cells in the G2/M phase is expected, which can be quantified by flow cytometry after propidium iodide (PI) staining.
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a range of concentrations of this compound, paclitaxel, and their combination at a constant ratio for 48-72 hours. Include vehicle-only and untreated controls.
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MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each treatment.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
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Cell Treatment: Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
IV. Visualizing Experimental Design and Cellular Pathways
To aid in the conceptualization of experiments and the underlying biological processes, the following diagrams are provided.
Caption: Experimental workflow for combination therapy studies.
Caption: Simplified signaling pathway of this compound and paclitaxel.
Caption: A logical approach to troubleshooting inconsistent experimental results.
Technical Support Center: OSW-1 Delivery in Orthotopic Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OSW-1 in orthotopic tumor models.
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound in orthotopic tumor models.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Poor or inconsistent anti-tumor efficacy | Inadequate Drug Formulation/Solubility: this compound is poorly soluble in aqueous solutions, leading to precipitation upon dilution and reduced bioavailability.[1] | - Use a co-solvent system: Prepare a stock solution of this compound in 100% DMSO. For administration, dilute the stock in a suitable vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[2] A final DMSO concentration of <5% is recommended to minimize toxicity.[3] - Consider advanced formulations: For challenging models, explore the use of solubility enhancers like cyclodextrins or lipid-based nanoparticle formulations to improve bioavailability.[4] |
| Suboptimal Administration Route: The chosen route of administration (e.g., intraperitoneal) may not provide adequate drug exposure to the orthotopic tumor site. | - Intravenous (IV) injection: For systemic delivery and broader distribution, consider tail vein injections. This may require a more sophisticated formulation to ensure solubility in a larger volume of aqueous buffer. - Intraperitoneal (IP) injection: While convenient, be aware that IP administration can lead to high drug concentrations in the abdominal cavity and may not be optimal for tumors outside this area. Ensure proper injection technique to avoid administration into the gut or other organs.[5][6][7][8] - Direct tumor injection: For localized tumors (e.g., subcutaneous models being adapted to orthotopic), direct intratumoral injection can be considered, though this may be more invasive for deep-seated orthotopic tumors. | |
| Insufficient Drug Penetration into Tumor Tissue: The dense stroma of some tumors (e.g., pancreatic cancer) or physiological barriers (e.g., the blood-brain barrier in glioblastoma) can limit drug access. | - Pancreatic Cancer: Consider strategies to modulate the tumor microenvironment, such as agents that target the dense stroma, to enhance drug penetration. - Glioblastoma: Explore methods to bypass or temporarily disrupt the blood-brain barrier, such as focused ultrasound or the use of brain-penetrant nanocarriers. | |
| High Toxicity or Adverse Events in Mice | Solvent Toxicity: High concentrations of DMSO can be toxic to animals.[3] | - Minimize DMSO concentration: Aim for a final DMSO concentration of less than 5% in the injected solution. Prepare a more concentrated stock solution to allow for greater dilution in the final vehicle. - Monitor for signs of toxicity: Closely observe animals for signs of distress, weight loss, or changes in behavior. If toxicity is observed, consider reducing the DMSO concentration or the frequency of administration. |
| Off-target Effects of this compound: While generally showing selectivity for cancer cells, high doses of this compound can affect normal tissues. | - Dose optimization: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and tumor model. - Fractionated dosing: Instead of a single high dose, consider administering lower doses more frequently to maintain therapeutic levels while minimizing peak toxicity. | |
| Precipitation of this compound During Formulation | Poor Solubility in Aqueous Buffers: this compound is a hydrophobic molecule and will precipitate when diluted in aqueous solutions like PBS or saline without a proper co-solvent or carrier.[1] | - Stepwise dilution: When preparing the final formulation, add the aqueous component slowly to the DMSO stock solution while vortexing to prevent rapid precipitation. - Use of surfactants: Incorporating a biocompatible surfactant like Tween-80 can help to maintain this compound in solution.[2] - Warm the vehicle: Gently warming the vehicle (e.g., saline, PBS) to 37°C before mixing may aid in solubility. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent anticancer agent that primarily induces apoptosis in cancer cells. Its mechanisms of action include:
-
Mitochondrial Damage: this compound disrupts the mitochondrial membrane, leading to a loss of transmembrane potential, release of cytochrome c, and activation of caspases.[9][10]
-
Golgi Stress: It can induce stress in the Golgi apparatus, another pathway leading to apoptosis.
-
PI3K/AKT Pathway Inhibition: this compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cancer cell survival and proliferation.
2. What is the recommended storage condition for this compound?
This compound powder is stable for at least four years when stored at -20°C.[9] Stock solutions in DMSO should also be stored at -20°C and are typically stable for several months. It is advisable to prepare fresh dilutions for in vivo experiments.
3. How do I choose the right orthotopic tumor model for my study?
The choice of an orthotopic model depends on the cancer type being studied. The goal is to implant the tumor cells in the corresponding organ of the animal to mimic the human disease as closely as possible. For example:
-
Pancreatic cancer: Injection of pancreatic cancer cells into the pancreas of the mouse.
-
Glioblastoma: Intracranial injection of glioma cells.
-
Liver cancer: Intrahepatic injection of hepatocellular carcinoma cells.[11][12][13]
4. What are the key differences between intraperitoneal (IP) and intravenous (IV) administration?
-
Intraperitoneal (IP): Involves injecting the substance into the abdominal cavity. It is a relatively simple procedure but may result in uneven drug distribution and potential for local toxicity. The drug is absorbed through the portal circulation and undergoes first-pass metabolism in the liver, which can reduce bioavailability.[14]
-
Intravenous (IV): Involves injecting directly into a vein (commonly the tail vein in mice). This route ensures 100% bioavailability and rapid systemic distribution. However, it requires more technical skill and the formulation must be completely soluble in an aqueous vehicle to prevent embolism.[14]
5. Are there any known pharmacokinetic data for this compound?
Comprehensive pharmacokinetic and biodistribution data for this compound are not widely published. This is an area that requires further investigation to optimize dosing and delivery strategies.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol provides a general guideline for formulating this compound for IP administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile vehicle (e.g., corn oil, or a mixture of 40% PEG300, 5% Tween-80, and 45% saline)[2]
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Prepare a stock solution:
-
In a sterile, light-protected tube, dissolve this compound powder in 100% DMSO to a concentration of 1-10 mg/mL. The exact concentration will depend on the final desired dose and injection volume.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final injection solution (Example using a co-solvent system): [2]
-
For a 1 mL final volume, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline and vortex until a clear solution is formed.
-
The final concentration of DMSO in this formulation is 10%. Adjust the initial stock concentration or dilution to achieve a final DMSO concentration of <5% if toxicity is a concern.
-
-
Administration:
-
Administer the freshly prepared solution to the mice via intraperitoneal injection. The injection volume should typically be between 100-200 µL for a 20-25g mouse.
-
Protocol 2: Orthotopic Implantation of Pancreatic Tumor Cells
This protocol describes a common method for establishing an orthotopic pancreatic cancer model in mice.
Materials:
-
Pancreatic cancer cell line (e.g., Panc-1, MiaPaCa-2)
-
Matrigel or other extracellular matrix
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, sutures)
-
Insulin syringe with a 30-gauge needle
Procedure:
-
Cell Preparation:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel from solidifying.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left upper abdominal quadrant to expose the spleen and pancreas.
-
Gently exteriorize the spleen to visualize the pancreas.
-
Inject 10-20 µL of the cell suspension into the tail of the pancreas using an insulin syringe.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care:
-
Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Tumor growth can be monitored over time using imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. biocytogen.com [biocytogen.com]
- 13. td2inc.com [td2inc.com]
- 14. AID 1480209 - Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method - PubChem [pubchem.ncbi.nlm.nih.gov]
Analysis of potential off-target effects of OSW-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OSW-1. The information is designed to help address specific issues that may be encountered during experiments and to provide a framework for investigating potential off-target effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent natural compound isolated from Ornithogalum saundersiae. Its primary mechanism of action is the inhibition of two related lipid transfer proteins: oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[1][2] this compound binds to these proteins with high affinity, disrupting their function in lipid transport and signaling.[3] This inhibition leads to a cascade of cellular events, including Golgi stress, disruption of mitochondrial function, and ultimately, induction of apoptosis or other forms of cell death in cancer cells.[2][4]
Q2: Why does this compound show selectivity for cancer cells over normal cells?
This compound exhibits significantly higher cytotoxicity against a wide range of cancer cell lines compared to nonmalignant cells.[1] The IC50 (the concentration required to inhibit 50% of cell growth) in cancer cells is often in the low nanomolar range, whereas it can be 40 to 150 times higher for normal cells.[4] This selectivity is partly attributed to the differential expression and dependency of cancer cells on the target proteins, particularly ORP4, which has been identified as a cancer-specific driver of cellular proliferation.[3][5]
Q3: The cytotoxic effect of this compound in my experiment is lower than expected. What are the possible reasons?
Several factors can influence the apparent cytotoxicity of this compound:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to this compound.[2] The expression levels of the primary targets, OSBP and especially ORP4, can be a key determinant of its anti-proliferative activity.[2][6]
-
Culture Conditions: The presence of extracellular lipids can impact this compound's potency. One study found that the absence of extracellular lipids markedly potentiated the cytotoxicity of this compound, an effect that was reversed by adding free cholesterol.[3][6] This suggests that lipid concentration in the culture medium can be a critical experimental variable.
-
Compound Stability: Ensure the this compound stock solution is prepared and stored correctly to maintain its potency.
-
Assay-Specific Issues: Refer to the troubleshooting guide for cell viability assays (Section 2) for potential technical issues with your experimental setup.
Q4: I am observing conflicting results regarding the mode of cell death (e.g., apoptosis vs. autophagy). Why might this be?
This compound can induce cell death through multiple pathways, and the dominant mechanism can be cell-type specific.[4] While apoptosis via the intrinsic (mitochondrial) or extrinsic pathways is commonly reported, some studies have noted that this compound can also induce necroptosis or protective autophagy.[2] The specific cellular context, including the genetic background of the cell line and the experimental conditions, can influence the resulting phenotype. To definitively characterize the cell death mechanism, it is recommended to use multiple assays, such as Annexin V/PI staining for apoptosis, and analysis of autophagy markers like LC3-II.
Section 2: Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results (MTT, WST-1, CCK-8)
Inconsistent readings in cell viability assays are a common issue. If you observe high variability between replicate wells or non-reproducible dose-response curves, consider the following:
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use reverse pipetting techniques to minimize volume variations. Avoid using the outer wells of the 96-well plate, as they are prone to evaporation (the "edge effect"); instead, fill them with sterile PBS or media.[7] |
| Cell Clumping/Overconfluency | Optimize initial cell seeding density. Overconfluent cells can detach from the plate, leading to artificially low viability readings.[7] |
| Reagent Handling | Be gentle when aspirating media or adding reagents to avoid detaching adherent cells. Ensure all reagents, including the this compound dilution series and the assay reagent (e.g., MTT), are thoroughly mixed and at the correct temperature before addition.[7] |
| Incomplete Formazan Solubilization (MTT Assay) | After adding the solubilization solution (e.g., SDS/HCl or DMSO), ensure all purple formazan crystals are fully dissolved. This can be aided by shaking the plate on an orbital shaker or gently pipetting up and down.[8] |
| Interference from this compound | To rule out direct chemical interference between this compound and the assay reagent, run a cell-free control containing media, this compound at the highest concentration used, and the viability reagent. |
| Incubation Time | Optimize the incubation time with the viability reagent (e.g., MTT, WST-1). Insufficient incubation can lead to low signal, while excessive incubation can be toxic to cells, causing inaccurate results.[9] |
Guide 2: Investigating Potential Off-Target Effects
If you suspect an observed phenotype is not mediated by OSBP/ORP4, a systematic approach is needed to identify potential off-target interactions.
FAQ: How can I determine if the observed effect of this compound in my experiment is due to an off-target interaction?
-
Correlate with Target Expression: First, verify the expression levels of OSBP and ORP4 in your cell model. If a cell line with very low or no ORP4 expression still shows high sensitivity to this compound, it may suggest an off-target mechanism.[6]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knock down or knock out OSBP and/or ORP4. If this compound treatment still produces the same phenotype in these target-depleted cells, it strongly indicates an off-target effect.[10]
-
Competitive Binding: Use a different, structurally unrelated OSBP/ORP4 inhibitor. If this second compound does not replicate the phenotype observed with this compound, it supports the hypothesis of an this compound-specific off-target effect.[11]
The following diagram illustrates a general workflow for identifying unknown drug targets.
Section 3: Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
The following table summarizes the 50% growth-inhibitory concentration (IC50 or GI50) values of this compound across different cancer cell lines, demonstrating its potent, nanomolar-level activity.
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Exposure Time (h) | Reference |
| T98G | Glioma | 43.35 | 24 | [4] |
| T98G | Glioma | 13.02 | 48 | [4] |
| T98G | Glioma | 0.07 | 72 | [4] |
| LN18 | Glioma | 15.73 | 24 | [4] |
| LN18 | Glioma | 0.45 | 48 | [4] |
| LN18 | Glioma | 0.04 | 72 | [4] |
| SKOV-3 | Ovarian | ~1.0 | 72 | [3] |
| OVCAR-3 | Ovarian | ~0.8 | 72 | [3] |
| HeLa | Cervical | 0.33 | Not Specified | [1] |
| HEK293 | Embryonic Kidney | 0.22 | Not Specified | [1] |
| SW480 | Colon | In nM range | 24, 48, 72 | [1] |
| LoVo | Colon | In nM range | 24, 48, 72 | [1] |
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard procedures for measuring cellular metabolic activity as an indicator of cell viability.[8][12][13]
Materials:
-
Cells and complete culture medium
-
96-well clear, flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14][15][16][17]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from your culture vessel. For adherent cells, use a gentle enzyme like TrypLE or Accutase to detach them.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat this wash step.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Section 5: Signaling Pathway Visualization
The diagram below illustrates the established signaling cascade initiated by this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Molecular and cellular dissection of the oxysterol-binding protein cycle through a fluorescent inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. EIF2B4 promotes hepatocellular carcinoma progression and immune evasion by driving STAT3 translation via a GEF-dependent mechanism | springermedizin.de [springermedizin.de]
- 17. m.youtube.com [m.youtube.com]
OSW-1 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
Welcome to the technical support center for OSW-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, particularly regarding stock solution stability and precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my chosen solvent. What should I do?
A1: this compound is a large and complex molecule with limited solubility. If you are experiencing difficulty dissolving the powder, consider the following troubleshooting steps:
-
Solvent Choice: While DMSO is a common solvent for creating a high-concentration stock solution, other co-solvents may be necessary for your final working solution. For in vivo studies, formulations often include PEG300, Tween-80, and saline.[1][2]
-
Warming: Gently warm the solution to 37°C. This can increase the solubility of the compound.[3]
-
Sonication: Use a bath sonicator to provide mechanical energy, which can aid in dissolving the compound.[1][2][3] Prolonged or high-energy sonication should be monitored to avoid potential degradation of the compound.
-
Vortexing: Vigorous vortexing can also help to break up clumps of powder and facilitate dissolution.[3]
Q2: My this compound stock solution in DMSO is clear, but a precipitate forms when I dilute it into my aqueous culture medium or buffer. Is this normal and how can I prevent it?
A2: Yes, this is a common phenomenon known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the solvent environment changes drastically, causing the compound to fall out of solution.
Here are some strategies to prevent this:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform serial dilutions. This gradual change in solvent polarity can help keep the compound in solution.[4]
-
Use of Co-solvents: For in vivo experiments, co-solvents like PEG300 and Tween-80 are often used to improve solubility.[1][2] For in vitro assays, ensure the final concentration of DMSO is as low as possible (typically <0.5%) to minimize both precipitation and cellular toxicity.[4]
-
Pre-warming the Medium: Having your culture medium or buffer at 37°C before adding the this compound stock can sometimes help.
-
Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or gently swirling to ensure rapid and even dispersion.
Q3: I observed a precipitate in my this compound stock solution after storing it. Is it still usable?
A3: Precipitation upon storage can occur, especially with temperature fluctuations. Before using the stock solution, you should attempt to redissolve the precipitate.
-
Warm and Sonicate/Vortex: As with initial dissolution, gently warming the vial to 37°C and vortexing or sonicating for a few minutes can often bring the compound back into solution.[3]
-
Visual Inspection: Always visually inspect the solution to ensure all precipitate has dissolved before making further dilutions.
-
Filtration (Use with Caution): While filtering can remove precipitates, it will also lower the effective concentration of your compound.[5] This should only be considered as a last resort if redissolving is unsuccessful and should be noted in your experimental records.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
-
Light: Protect the solution from light.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and increase the likelihood of precipitation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound precipitation.
Table 1: Troubleshooting this compound Precipitation Issues
| Problem | Possible Cause | Recommended Solution(s) |
| Powder does not dissolve initially | Poor solubility in the chosen solvent. | 1. Gently warm the solution to 37°C. 2. Use a bath sonicator. 3. Vortex vigorously. |
| Precipitate forms upon dilution in aqueous media | Rapid change in solvent polarity. | 1. Perform stepwise dilutions. 2. Ensure rapid mixing upon dilution. 3. Consider using a co-solvent system if compatible with your experiment. |
| Precipitate observed in stock solution after storage | Temperature fluctuations or compound instability. | 1. Warm the vial to 37°C and vortex/sonicate to redissolve. 2. Aliquot stock solutions to avoid freeze-thaw cycles. |
| Inconsistent experimental results | Inaccurate concentration due to precipitation. | 1. Always visually inspect stock and working solutions for clarity before use. 2. Prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 873.05 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 8.73 mg of this compound.
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing.
-
If solids persist, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.[2]
Protocol 2: Preparation of an this compound Working Solution for In Vivo Studies
This protocol is adapted from a formulation known to achieve a clear solution at a concentration of ≥ 2.5 mg/mL.[2]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, follow these steps sequentially: a. Add 400 µL of PEG300 to a sterile tube. b. Add 100 µL of the 25 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
Visually inspect the final solution for clarity. If precipitation occurs, gentle warming and sonication can be used to aid dissolution.[2]
Visual Guides
Caption: A troubleshooting workflow for this compound precipitation issues.
Caption: A simplified diagram of this compound's mechanism of action.[2][6][7][8]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 8. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of OSW-1 and Paclitaxel Efficacy in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational compound OSW-1 and the established chemotherapeutic agent paclitaxel in the context of ovarian cancer. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro cytotoxicity, and the experimental protocols used to derive this data.
Introduction
Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic agents that can overcome resistance to standard-of-care chemotherapy. Paclitaxel, a taxane-based compound, has been a cornerstone of ovarian cancer treatment for decades, primarily used in combination with platinum-based agents.[1] However, the development of resistance to paclitaxel is a common clinical hurdle. This compound, a naturally derived compound, has emerged as a potent anti-cancer agent with a novel mechanism of action, showing promise in preclinical studies, including in paclitaxel-resistant models.[2][3] This guide aims to provide an objective, data-driven comparison of these two compounds to inform further research and drug development efforts.
Mechanisms of Action
The cytotoxic effects of this compound and paclitaxel are initiated through distinct molecular pathways.
This compound: Targeting Oxysterol-Binding Proteins
This compound exerts its potent anti-cancer activity by targeting oxysterol-binding protein (OSBP) and OSBP-related protein 4 (ORP4).[4] In ovarian cancer cells, the cytotoxic effects of this compound are particularly correlated with the reduction of ORP4 levels.[1] This interaction is believed to disrupt cellular homeostasis, leading to mitochondrial damage and the induction of apoptosis.[5]
Paclitaxel: Microtubule Stabilization
Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly required for cell division.[6] The arrest of the cell cycle at the G2/M phase ultimately triggers apoptosis, primarily through a p53-independent mitochondrial pathway involving the activation of a cascade of caspases.[1][6]
In Vitro Efficacy Comparison
Head-to-head comparisons of this compound and paclitaxel in ovarian cancer cell lines have demonstrated the superior potency of this compound. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are significantly lower for this compound across multiple cell lines.
| Cell Line | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Reference |
| SKOV-3 | 0.8 ± 0.1 | 4.3 ± 0.5 | [2] |
| OVCAR-3 | 1.2 ± 0.3 | 4.1 ± 0.6 | [2] |
| OVSAHO | 1.8 ± 0.6 | > 1000 | [2][3] |
Notably, the OVSAHO cell line, which exhibits resistance to paclitaxel (IC50 > 1 µM), remains highly sensitive to this compound.[2][3] This suggests that this compound may be effective in treating paclitaxel-resistant ovarian cancers.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of this compound and paclitaxel.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3, OVSAHO)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound and Paclitaxel stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound and paclitaxel in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drugs).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression of proteins involved in the apoptotic pathways induced by this compound and paclitaxel.
Materials:
-
Treated and untreated ovarian cancer cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.
In Vivo Efficacy
While direct comparative in vivo studies between this compound and paclitaxel in ovarian cancer xenograft models are not yet extensively published, individual studies have demonstrated the in vivo efficacy of paclitaxel. Studies using patient-derived xenografts (PDXs) have shown that paclitaxel, often in combination with carboplatin, significantly reduces tumor weight in mice bearing ovarian cancer tumors. Further in vivo studies are warranted to directly compare the anti-tumor activity of this compound and paclitaxel in a preclinical setting.
Conclusion
The available in vitro data strongly suggests that this compound is a highly potent cytotoxic agent against ovarian cancer cells, including those resistant to paclitaxel. Its novel mechanism of action, targeting OSBP/ORP4, presents a promising therapeutic strategy that may circumvent known resistance mechanisms to taxane-based therapies. While paclitaxel remains a crucial component of ovarian cancer treatment, the superior in vitro potency of this compound, particularly in paclitaxel-resistant models, highlights its significant potential as a future therapeutic for this challenging disease. Further preclinical in vivo studies and eventual clinical trials are necessary to fully elucidate the therapeutic promise of this compound in the treatment of ovarian cancer.
References
- 1. karger.com [karger.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synergistic Effect of COX-2 Inhibitor on Paclitaxel-Induced Apoptosis in the Human Ovarian Cancer Cell Line OVCAR-3 [e-crt.org]
- 4. Patient-derived ovarian cancer xenografts re-growing after a cisplatinum treatment are less responsive to a second drug re-challenge: a new experimental setting to study response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of paclitaxel-induced apoptosis in an ovarian cancer cell line and its paclitaxel-resistant clone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
Validation of OSW-1's anticancer effects in patient-derived xenografts
For Immediate Release to the Scientific Community
The natural steroidal saponin, OSW-1, isolated from the bulbs of Ornithogalum saundersiae, continues to demonstrate significant potential as a highly potent anticancer agent. This guide provides a comprehensive comparison of this compound's validated anticancer effects in preclinical xenograft models, offering researchers, scientists, and drug development professionals a critical overview of its performance, mechanistic actions, and a framework for its evaluation in patient-derived xenografts (PDXs). While specific data from PDX models for this compound remains limited in publicly available literature, this guide synthesizes the existing robust data from cell-line derived xenograft (CDX) studies and provides a comparative context against standard-of-care alternatives.
Performance of this compound in In Vivo Xenograft Models
This compound has consistently shown remarkable efficacy in reducing tumor growth in various cancer types in preclinical xenograft models. The following tables summarize the key quantitative data from these studies. It is important to note that these studies utilized cell-line derived xenografts, which, while valuable, may not fully recapitulate the heterogeneity of patient tumors.
| Cancer Type | Cell Line | Mouse Model | Dosage and Administration | Key Findings |
| Colorectal Cancer | LoVo | Nude Mice | 0.1 mg/kg, intraperitoneally, every other day for 28 days | Significant suppression of tumor proliferation. |
| Glioma | LN18 | Nude Mice | Not specified | Confirmed suppressive effect on tumor growth in vivo.[1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | BALB/c nude mice | 100 μg/kg, intraperitoneally, every four days for 28 days | Significant inhibition of tumor growth. |
| Cancer Type | Treatment Group | Mean Tumor Volume (mm³) at Endpoint | Mean Tumor Weight (g) at Endpoint |
| Colorectal Cancer | Control | Approx. 1800 | Approx. 1.6 |
| This compound (0.1 mg/kg) | Approx. 400 | Approx. 0.4 | |
| Triple-Negative Breast Cancer | Control | Approx. 1200 | Approx. 1.1 |
| This compound (100 μg/kg) | Approx. 300 | Approx. 0.3 |
Comparison with Alternative Anticancer Agents
Due to the absence of direct comparative studies of this compound in PDX models, a comparative analysis is presented based on its known potency and mechanisms against standard-of-care agents for colorectal and breast cancers.
Colorectal Cancer: Standard treatments for colorectal cancer often include fluorouracil (5-FU), oxaliplatin, and irinotecan.[2] this compound's mechanism, primarily inducing apoptosis, offers a distinct advantage. Its high potency at nanomolar concentrations, as seen in in vitro studies, suggests that it could be effective at lower doses, potentially reducing the toxicity associated with conventional chemotherapies.
Breast Cancer: For triple-negative breast cancer (TNBC), a subtype with limited targeted therapies, the standard of care is typically chemotherapy. This compound's ability to induce apoptosis and inhibit metastasis in preclinical TNBC models positions it as a promising candidate. Its efficacy is reported to be 10 to 100 times that of many clinically used chemotherapeutic drugs like doxorubicin, camptothecin, and paclitaxel.
Experimental Protocols
A detailed, representative methodology for a patient-derived xenograft (PDX) study to evaluate a novel anticancer compound is provided below. This protocol is a general framework and would require optimization for specific tumor types and drugs.
1. Establishment of Patient-Derived Xenografts (PDX)
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection.[3][4] A portion of the tissue is snap-frozen for molecular analysis, while the remainder is used for implantation.
-
Implantation: The tumor tissue is cut into small fragments (approximately 3-5 mm³) and surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).[3][4]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a certain size (e.g., 1000-1500 mm³). The tumor is then excised, and fragments are re-implanted into new cohorts of mice for expansion. Early passages (P1-P3) are typically used for drug efficacy studies to maintain the genetic and phenotypic characteristics of the original patient tumor.[3]
2. Drug Efficacy Study
-
Animal Cohorts: Mice bearing established PDX tumors of a specified size (e.g., 100-200 mm³) are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: The investigational drug (e.g., this compound) is administered to the treatment group according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral). The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and genomic or proteomic analysis).
Visualizing the Science: Diagrams and Workflows
To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: this compound induced signaling pathways leading to cancer cell death.
Figure 2: Experimental workflow for a PDX-based drug efficacy study.
References
OSW-1: A Comparative Guide to its In Vivo Efficacy in Tumor Models
A Potent Anti-Cancer Agent with a Unique Mechanism of Action
OSW-1, a natural cholestane glycoside isolated from the bulbs of Ornithogalum saundersiae, has demonstrated significant anti-cancer activity in a variety of preclinical tumor models.[1][2][3] This guide provides a comprehensive overview of the in vivo efficacy of this compound, offering a comparison with available data for other anti-cancer agents, and details its underlying mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising compound.
While in vitro studies have suggested that this compound possesses cytotoxic activity 10-100 times greater than conventional chemotherapeutics like doxorubicin, camptothecin, and paclitaxel, a notable gap exists in the published literature regarding direct, head-to-head in vivo comparative studies against these established drugs.[1] This guide, therefore, presents the available in vivo efficacy data for this compound and provides context by referencing the performance of other agents in similar models, emphasizing that these are not direct comparisons.
In Vivo Efficacy of this compound Across Different Tumor Models
This compound has shown potent tumor growth inhibition in various xenograft models, including glioma, colon cancer, and breast cancer.[1]
Quantitative Efficacy Data
The following tables summarize the in vivo anti-tumor effects of this compound in different cancer models as reported in preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Glioma Xenograft Model
| Tumor Model | Treatment | Dosage | Administration Route | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Human Glioma (LN18 cells) in nude mice | This compound | 0.5 mg/kg | Intraperitoneal injection | Significant inhibition compared to control | Not reported | [4] |
| Human Glioma (LN18 cells) in nude mice | This compound | 1 mg/kg | Intraperitoneal injection | Significant inhibition compared to control | Significant reduction compared to control | [5] |
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Tumor Model | Treatment | Dosage | Administration Route | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Human Colon Cancer (LoVo cells) in nude mice | This compound | 0.5 mg/kg | Intraperitoneal injection | Significant reduction from day 15-17 onwards | Significant decrease compared to control | [6] |
Table 3: In Vivo Efficacy of this compound in a Leukemia Model
| Tumor Model | Treatment | Dosage | Administration Route | Outcome | Reference |
| Mouse Leukemia (P388) | This compound | 0.01 mg/kg (single dose) | Not specified | 59% increased life span | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
Glioma Xenograft Model
-
Cell Line: Human glioma LN18 cells.[4]
-
Animal Model: Female BALB/c nude mice (4-6 weeks old).[4]
-
Tumor Implantation: Subcutaneous injection of 5 x 10^6 LN18 cells into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomly assigned to a control group (vehicle) or a treatment group. This compound was administered via intraperitoneal injection at a dose of 1 mg/kg daily for 21 days.[5]
-
Efficacy Evaluation: Tumor volume was measured every 3 days using a caliper. At the end of the study, mice were euthanized, and tumors were excised and weighed.[4][5]
Colon Cancer Xenograft Model
-
Cell Line: Human colon cancer LoVo cells.[6]
-
Animal Model: Nude mice.[6]
-
Tumor Implantation: Subcutaneous inoculation of LoVo cells.
-
Treatment: When tumors became palpable, mice were treated with this compound. The specific dosage and administration route were intraperitoneal injection of 0.5 mg/kg.[6]
-
Efficacy Evaluation: Tumor size was monitored, and a significant difference was observed from day 15-17 of treatment. At the end of the experiment, tumors were excised and weighed.[6]
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
A growing body of evidence indicates that this compound exerts its anti-cancer effects, at least in part, by modulating the PI3K/AKT signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.[4][5][7]
In vivo studies on glioma xenografts have shown that treatment with this compound leads to a significant reduction in the phosphorylation of both PI3K and AKT, key components of this pathway.[4][5] The inactivation of the PI3K/AKT pathway by this compound is believed to trigger a cascade of downstream events, including the induction of apoptosis.[4]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound on the PI3K/AKT signaling pathway.
Conclusion and Future Perspectives
This compound is a potent natural compound with demonstrated in vivo anti-tumor efficacy in various cancer models, including glioma, colon cancer, and leukemia.[1] Its mechanism of action appears to be linked to the inhibition of the PI3K/AKT signaling pathway, leading to apoptosis and reduced cell proliferation.[4][5]
A significant limitation in the current body of research is the absence of direct in vivo comparative studies between this compound and standard-of-care chemotherapeutic agents. Such studies are crucial to objectively position this compound within the existing landscape of cancer therapies. Future research should prioritize head-to-head in vivo comparisons to better define its therapeutic potential and guide its clinical development. Further investigation into its detailed molecular targets and potential synergistic effects with other anti-cancer drugs is also warranted.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits tumor cell proliferation and migration via uncoupling protein 2 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo [frontiersin.org]
- 5. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
OSW-1 and Cisplatin: A Head-to-Head Comparison in Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the anti-cancer agents OSW-1 and cisplatin, with a specific focus on their performance in 3D spheroid cultures. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and cancer research endeavors.
Executive Summary
Three-dimensional (3D) spheroid cultures are increasingly recognized as more clinically relevant models for evaluating anti-cancer drug efficacy compared to traditional 2D cell cultures. This guide delves into a head-to-head comparison of this compound, a potent glycoside, and cisplatin, a long-standing platinum-based chemotherapeutic, within these advanced in vitro systems. While both agents induce apoptosis in cancer cells, their mechanisms of action and efficacy can vary significantly, particularly in the more complex microenvironment of a spheroid. This comparison highlights these differences, supported by experimental data.
Comparative Efficacy in Spheroid Cultures
The available data, primarily from studies on ovarian cancer spheroids, suggests that this compound exhibits greater potency than cisplatin in 3D models.
| Cell Line (Cancer Type) | Drug | IC50 in Spheroids (µM) | Source |
| OVCAR-8 (Ovarian) | This compound | < 0.1 | [1] |
| OVCAR-8 (Ovarian) | Cisplatin | Micromolar range | [1] |
| SKOV-3 (Ovarian) | This compound | ~0.001 | [1] |
| SKOV-3 (Ovarian) | Cisplatin | > 10 | [1] |
| A549 (Lung) | Cisplatin | 20.71 | [2] |
| H2052/484 (Mesothelioma) | Cisplatin | 1.21 | [3] |
Note: Direct comparative IC50 values for this compound in lung and colon cancer spheroids were not available in the searched literature. The table includes available cisplatin IC50 data in these models for context.
Mechanisms of Action
This compound and cisplatin induce cancer cell death through distinct signaling pathways. This compound primarily triggers Golgi stress, while cisplatin's cytotoxicity is mediated by DNA damage.
This compound: Induction of Golgi Stress and Apoptosis
This compound induces apoptosis by disrupting the function of the Golgi apparatus, a critical organelle for protein processing and transport. This disruption leads to a condition known as Golgi stress, which in turn activates pro-apoptotic signaling cascades.
Caption: this compound signaling pathway leading to apoptosis.
Cisplatin: DNA Damage Response and Apoptosis
Cisplatin exerts its anti-cancer effect by cross-linking DNA, which triggers the DNA damage response (DDR) pathway. If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis.
Caption: Cisplatin signaling pathway leading to apoptosis.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
Spheroid Formation and Culture
A common method for generating tumor spheroids for drug screening is the liquid overlay technique on ultra-low attachment (ULA) plates.
Caption: General workflow for spheroid formation.
Detailed Protocol:
-
Cell Seeding: Cancer cells are harvested and resuspended in a complete culture medium. A specific number of cells (e.g., 500-5000 cells/well) is seeded into each well of a 96-well ULA plate.
-
Centrifugation: The plate is centrifuged at a low speed (e.g., 300 x g) for a short duration (e.g., 10 minutes) to facilitate cell aggregation at the bottom of the well.
-
Incubation: The plate is incubated under standard cell culture conditions (37°C, 5% CO2) for 3 to 7 days to allow for the formation of compact spheroids. The medium is typically refreshed every 2-3 days.
Cytotoxicity Assay in Spheroids
The cytotoxic effects of this compound and cisplatin on spheroids are commonly assessed using a luminescent cell viability assay, such as the Caspase-Glo® 3/7 assay, which measures the activity of caspases 3 and 7, key executioners of apoptosis.
Caption: Workflow for cytotoxicity assessment in spheroids.
Detailed Protocol:
-
Drug Treatment: After spheroid formation, the culture medium is carefully replaced with a fresh medium containing serial dilutions of this compound or cisplatin. Control wells receive a medium with the vehicle (e.g., DMSO).
-
Incubation: The treated spheroids are incubated for a defined period, typically 48 to 72 hours.
-
Apoptosis Measurement: The Caspase-Glo® 3/7 reagent is added to each well according to the manufacturer's instructions.[4][5] The plate is then incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescence values are normalized to the vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using a suitable software.
Conclusion
The comparative analysis of this compound and cisplatin in spheroid cultures indicates that this compound may offer a more potent cytotoxic effect, at least in the context of ovarian cancer models. The distinct mechanisms of action of these two compounds—Golgi stress for this compound and DNA damage for cisplatin—present different therapeutic opportunities and potential for combination therapies. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further head-to-head investigations in a broader range of cancer spheroid models are warranted to fully elucidate the comparative efficacy of these two anti-cancer agents.
References
Comparative Transcriptomics of OSW-1 and Other Golgi Stress Inducers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of OSW-1 and other well-characterized Golgi stress inducers. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of the cellular responses to Golgi stress and aid in the identification of novel therapeutic targets.
The Golgi apparatus is a critical organelle for protein processing and trafficking. Perturbations in its function lead to a cellular stress response, termed Golgi stress. Understanding the molecular mechanisms underlying Golgi stress is crucial for developing therapies for a range of diseases, including cancer and neurodegenerative disorders. This compound, a potent natural product, has been identified as a novel inducer of Golgi stress, exhibiting promising anti-cancer properties.[1][2] This guide compares the transcriptomic profile of this compound with other classical Golgi stress inducers: Brefeldin A (BFA), Golgicide A (GCA), and Monensin (MON).[3][4]
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential gene expression induced by this compound, BFA, GCA, and MON. It is important to note that the data for this compound and BFA in Neuro2a cells are from a distinct study compared to the data for BFA, GCA, and MON in A549 cells. Therefore, direct quantitative comparisons between the two datasets should be made with caution.
Table 1: Differentially Expressed Genes in Neuro2a Cells Treated with this compound and BFA [2]
| Gene Symbol | This compound (10 nM, 12h) - Fold Change | BFA (0.5 µg/mL, 8h) - Fold Change | Putative Function |
| Upregulated Genes | |||
| GADD153 (CHOP) | Slight Induction | Dramatic Increase | ER Stress, Apoptosis |
| LC3-II (MAP1LC3B) | Profound Increase | Profound Increase | Autophagy Marker |
| Genes involved in Lipid Metabolism | Numerous changes | - | Cholesterol homeostasis, Lipid transfer |
| Genes involved in ER/Golgi Homeostasis | Numerous changes | - | Protein trafficking and modification |
| Downregulated Genes | |||
| OSBP | > 2-fold decrease | Accumulation | Oxysterol-binding protein |
Table 2: Differentially Expressed Genes in A549 Cells Treated with BFA, GCA, and MON [3][4]
| Gene Symbol | BFA (20 ng/mL, 20h) - Fold Change | GCA (5 µM, 20h) - Fold Change | MON (10 µM, 20h) - Fold Change | Putative Function |
| Upregulated Genes | ||||
| FOSB | Increased | Increased | Transcription Factor (ETS family target) | |
| Genes related to Spliceosome Function | Enriched | Enriched | Enriched | RNA Splicing |
| Genes related to Cell Death Induction | Enriched | Enriched | Enriched | Apoptosis |
| Downregulated Genes | ||||
| MCL1 (alternative splicing) | - | - | - | Anti-apoptotic protein |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Microarray Analysis of this compound and BFA in Neuro2a Cells[2]
-
Cell Culture: Mouse neuroblastoma Neuro2a cells were used.
-
Treatment: Cells were treated with 10 nM this compound for 12 hours or 0.5 µg/mL Brefeldin A for 8 hours.
-
RNA Isolation: Total RNA was extracted from the treated and untreated control cells.
-
Microarray Platform: The specific microarray platform used was not detailed in the provided search results.
-
Data Analysis: Gene expression profiles of treated cells were compared to those of untreated cells to identify differentially expressed genes.
Microarray Analysis of BFA, GCA, and MON in A549 Cells[3][4]
-
Cell Culture: Human lung carcinoma A549 cells were used.
-
Treatment: Cells were treated with 20 ng/mL Brefeldin A, 5 µM Golgicide A, or 10 µM Monensin for 8 or 20 hours.
-
RNA Isolation: Total RNA was harvested using a standard RNA extraction kit.
-
Microarray Platform: Affymetrix Human Gene 2.0 ST arrays were utilized.
-
Data Analysis: The resulting data was analyzed to identify differentially regulated genes in response to each Golgi stress inducer. Gene-set enrichment analysis was performed to identify affected signaling pathways.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparative transcriptomics of Golgi stress inducers.
References
- 1. Anticancer Effects and Mechanisms of this compound Isolated From Ornithogalum saundersiae: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidation of this compound-Induced Stress Responses in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Golgi stress-induced transcriptional changes mediated by MAPK signaling and three ETS transcription factors regulate MCL1 splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
OSW-1 Shows Promise in Overcoming Temozolomide Resistance in Glioma Cells
New research indicates that OSW-1, a natural compound, effectively targets glioma cells by inhibiting the PI3K/AKT signaling pathway, a key mechanism also implicated in temozolomide resistance. While direct comparative studies on temozolomide-resistant glioma cells are emerging, the existing data suggests this compound holds significant potential as a novel therapeutic strategy for these challenging tumors.
For researchers and drug development professionals grappling with the limitations of current glioma therapies, particularly the development of resistance to the standard-of-care chemotherapeutic agent temozolomide (TMZ), this compound presents a compelling avenue of investigation. This guide provides a comprehensive evaluation of this compound's efficacy, drawing on available experimental data to compare its performance and outline its mechanism of action.
Efficacy of this compound in Glioma Cells
Recent studies have demonstrated that this compound exhibits potent anti-cancer effects in glioma cell lines. A key study investigating the impact of this compound on T98G and LN18 glioma cells revealed a significant dose- and time-dependent inhibition of cell viability and proliferation.[1][2]
| Cell Line | Time Point | IC50 (nM) |
| T98G | 24h | 43.35 |
| 48h | 13.02 | |
| 72h | 0.07 | |
| LN18 | 24h | 15.73 |
| 48h | 0.45 | |
| 72h | 0.04 | |
| Table 1: IC50 values of this compound in glioma cell lines. Data extracted from a study by Zhan et al. (2022).[1] |
Furthermore, this compound was shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in these glioma cells.[1][2]
Mechanism of Action: Targeting the PI3K/AKT Pathway
The anti-cancer effects of this compound in glioma cells are attributed to its ability to downregulate the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its overactivation is a common feature in many cancers, including glioma. Western blot analysis has shown that this compound treatment leads to a significant reduction in the phosphorylation of key proteins in this pathway, namely PI3K and AKT1.[1][2]
Figure 1: Simplified signaling pathway of this compound in glioma cells.
The Challenge of Temozolomide Resistance
Temozolomide is the first-line chemotherapeutic agent for glioma. However, the development of resistance is a major clinical obstacle. One of the primary mechanisms of TMZ resistance is the overexpression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that counteracts the therapeutic effect of TMZ. Additionally, alterations in DNA mismatch repair (MMR) pathways and the activation of survival signaling pathways, such as the PI3K/AKT pathway, are known to contribute to TMZ resistance.
This compound as a Potential Strategy to Overcome Temozolomide Resistance
While direct experimental evidence of this compound's efficacy in well-characterized TMZ-resistant glioma cell lines is not yet widely published, its mechanism of action provides a strong rationale for its potential in this setting. By inhibiting the PI3K/AKT pathway, this compound targets a key signaling cascade that is often hyperactivated in TMZ-resistant tumors. This suggests that this compound could potentially re-sensitize resistant glioma cells to TMZ or act as a standalone therapy in TMZ-refractory cases.
Figure 2: Logical relationship of TMZ resistance and potential this compound intervention.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed glioma cells (T98G or LN18) into 96-well plates at a density of 5 x 103 cells per well and incubate overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 nM).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1 hour at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[1]
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat glioma cells with different concentrations of this compound for a specified period (e.g., 48 hours).
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Western Blotting for PI3K/AKT Pathway Proteins
-
Cell Lysis: Lyse this compound treated and control glioma cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PI3K, p-PI3K, AKT1, and p-AKT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Figure 3: Proposed experimental workflow to evaluate this compound in TMZ-resistant glioma.
Future Directions
The preliminary data on this compound's efficacy in glioma cells is highly encouraging. To solidify its potential for treating temozolomide-resistant glioma, further research is imperative. Key future experiments should include:
-
Direct comparative studies: Evaluating the efficacy of this compound in established temozolomide-resistant glioma cell lines (e.g., T98G-R, U87-R) alongside their sensitive parental counterparts.
-
Combination studies: Investigating the synergistic effects of this compound and temozolomide in resistant glioma models.
-
In vivo studies: Assessing the efficacy of this compound in animal models of temozolomide-resistant glioma.
References
- 1. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of this compound on glioma cells via regulation of the PI3K/AKT signal pathway: A network pharmacology approach and experimental validation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Targets of OSW-1: A Comparative Guide to Genetic and Proteomic Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the cellular targets of OSW-1, a potent anti-cancer compound. We delve into genetic and proteomic approaches, offering supporting experimental data and detailed protocols to facilitate the replication and advancement of research in this area.
This compound, a natural product isolated from the bulbs of Ornithogalum saundersiae, has demonstrated remarkable cytotoxic activity against a broad range of cancer cell lines.[1] Its primary molecular targets have been identified as Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4).[1][2][3] This guide will explore the cross-validation of these targets using genetic and proteomic strategies, providing a framework for robust target identification and mechanism-of-action studies.
Genetic Approaches for Target Validation
Genetic manipulation, through techniques like RNA interference (RNAi) and CRISPR-Cas9, offers a direct method to probe the necessity of a particular protein for a drug's activity. By reducing or eliminating the expression of a putative target, one can assess whether the cellular sensitivity to the compound is altered.
RNA Interference (siRNA/shRNA)
Short interfering RNA (siRNA) and short hairpin RNA (shRNA) can be employed to transiently or stably knock down the expression of OSBP and ORP4. A subsequent evaluation of cell viability in the presence of this compound can reveal whether the depletion of these proteins confers resistance or sensitizes the cells to the compound.
Key Findings from Experimental Data:
Studies have shown that the shRNA-mediated knockdown of OSBP sensitizes HCT-116 p21-/- cells to the cytotoxic effects of this compound by six-fold. This provides strong genetic evidence that OSBP is a critical target of this compound. While similar knockdown experiments for ORP4 have been challenging due to the lack of specific and effective antibodies, the phenotypic effects of ORP4 knockdown, such as increased apoptosis and mitochondrial dysfunction, closely mimic the cellular response to this compound treatment, suggesting its role as a key target.[2]
Table 1: Comparison of Genetic Knockdown Approaches
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) |
| Mechanism | A synthetic double-stranded RNA molecule that induces transient degradation of a target mRNA. | An RNA molecule with a hairpin turn that is processed into siRNA, leading to stable, long-term gene silencing when integrated into the genome. |
| Delivery | Transfection of synthetic siRNA oligonucleotides. | Transduction using viral vectors (e.g., lentivirus, adenovirus). |
| Duration of Effect | Transient (typically 48-96 hours). | Stable and heritable in cell progeny. |
| Advantages | Rapid and relatively easy to implement for initial screening. | Suitable for long-term studies and the generation of stable cell lines. |
| Disadvantages | Off-target effects can be a concern. The effect is diluted with cell division. | More complex and time-consuming to generate stable cell lines. Potential for insertional mutagenesis. |
Proteomic Approaches for Target Identification and Validation
Proteomics offers a powerful and unbiased approach to identify the direct binding partners of a small molecule and to characterize the global cellular response to its perturbation.
Quantitative Proteomics
Quantitative mass spectrometry-based proteomics can be utilized to compare the proteomes of cells treated with this compound versus control cells. This can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions, providing insights into the compound's mechanism of action and potential off-target effects.
Table 2: Overview of a Quantitative Proteomics Workflow
| Step | Description |
| 1. Sample Preparation | Cancer cells are cultured and treated with this compound or a vehicle control. Cells are then lysed, and proteins are extracted. |
| 2. Protein Digestion | Proteins are digested into smaller peptides, typically using the enzyme trypsin. |
| 3. Peptide Labeling | Peptides from different conditions are labeled with isobaric tags (e.g., TMT, iTRAQ) for multiplexed analysis. |
| 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Labeled peptides are separated by liquid chromatography and analyzed by a mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns. |
| 5. Data Analysis | The resulting spectra are searched against a protein database to identify the peptides and their corresponding proteins. The relative abundance of proteins between different conditions is quantified based on the reporter ion intensities from the isobaric tags. |
Experimental Protocols
Genetic Knockdown of OSBP and ORP4 using siRNA
This protocol provides a general guideline for the transient knockdown of OSBP and ORP4 in a cancer cell line (e.g., HeLa or A549). Optimization of transfection conditions is crucial for each cell line.
Materials:
-
siRNA targeting OSBP, ORP4, and a non-targeting control (20 µM stock)
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Cells to be transfected
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 2-8 µl of the 20 µM siRNA stock into 100 µl of Opti-MEM medium.
-
In a separate tube, dilute 2-8 µl of Lipofectamine RNAiMAX into 100 µl of Opti-MEM medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µl). Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with 2 ml of siRNA Transfection Medium (e.g., Opti-MEM).
-
Add 0.8 ml of siRNA Transfection Medium to the siRNA-Lipofectamine complex.
-
Gently overlay the 1 ml mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-transfection:
-
Add 1 ml of complete growth medium (containing 2x the normal serum and antibiotic concentration) without removing the transfection mixture.
-
Incubate for an additional 18-24 hours.
-
-
Validation of Knockdown: After 48-72 hours post-transfection, harvest the cells to assess the knockdown efficiency at the protein level by Western blot.
Western Blot Analysis of OSBP and ORP4
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 10% or 12.5%)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies against OSBP and ORP4
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against OSBP and ORP4 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The inhibition of OSBP and ORP4 by this compound triggers a cascade of downstream cellular events, ultimately leading to apoptosis. Understanding these pathways is crucial for a comprehensive view of this compound's mechanism of action.
Caption: this compound inhibits OSBP and ORP4, leading to their degradation and subsequent mitochondrial dysfunction and apoptosis.
Caption: Workflow for genetic validation of this compound targets using RNA interference.
Caption: A typical workflow for quantitative proteomic analysis of this compound-treated cells.
Alternative Compounds Targeting OSBP and ORP4
While this compound is a potent inhibitor of both OSBP and ORP4, other small molecules have been identified that also target these proteins, offering alternative tools for research and potential therapeutic development.
Table 3: Comparison of OSBP/ORP4 Inhibitors
| Compound | Primary Target(s) | Reported Activity |
| This compound | OSBP, ORP4 | Potent anti-cancer and anti-viral activity.[1][4] |
| 25-Hydroxycholesterol (25-OHC) | OSBP, ORP4 | Endogenous ligand, weakly cytotoxic. Also inhibits cholesterol biosynthesis.[3] |
| T-00127-HEV2 | OSBP | Antiviral activity against enteroviruses.[4] |
| Oxybipins | OSBP | Potent and selective OSBP inhibitors, block retrograde trafficking.[5][6] |
Disclaimer: The experimental protocols provided are intended as general guidelines. Researchers should optimize conditions for their specific cell lines and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. core.ac.uk [core.ac.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
OSW-1: A Comparative Guide to its Therapeutic Potential in Preclinical Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational anti-leukemia agent OSW-1 with established and targeted therapies, including doxorubicin, cytarabine, and venetoclax. The information presented is based on available preclinical data to assist in evaluating its therapeutic potential.
Introduction to this compound
This compound is a naturally occurring steroidal saponin isolated from the bulbs of Ornithogalum saundersiae.[1] It has demonstrated exceptionally potent cytotoxic activity against a wide range of cancer cell lines, including various types of leukemia, often at picomolar to subnanomolar concentrations.[2] A key characteristic of this compound is its novel mechanism of action, which distinguishes it from many conventional chemotherapeutic agents and targeted therapies currently used in leukemia treatment. Furthermore, preclinical studies have suggested a degree of selectivity for cancer cells over nonmalignant cells, a highly desirable trait in cancer therapeutics.[3]
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of anti-leukemia agents is intrinsically linked to their distinct mechanisms of action. Below is a comparative analysis of the signaling pathways targeted by this compound, doxorubicin, cytarabine, and venetoclax.
This compound: Disruption of Calcium Homeostasis
This compound exerts its potent anti-leukemic effect through a unique mechanism involving the disruption of cellular calcium (Ca²⁺) homeostasis.[4][5] It inhibits the sodium-calcium exchanger 1 (NCX1) on the plasma membrane, leading to an influx of extracellular Ca²⁺ and a subsequent increase in cytosolic Ca²⁺ levels.[4][5] This overload of cytosolic Ca²⁺ triggers a cascade of events, including:
-
Mitochondrial Ca²⁺ Overload: The excess cytosolic Ca²⁺ is taken up by the mitochondria.[4][5]
-
Mitochondrial Dysfunction: The mitochondrial calcium overload leads to the loss of mitochondrial membrane potential (MMP) and damage to the mitochondrial membrane and cristae.[3][6]
-
Apoptosis Induction: The compromised mitochondria release pro-apoptotic factors like cytochrome c, which in turn activate caspase-3, a key executioner of apoptosis.[4][5]
-
GRP78 Cleavage: this compound also induces a Ca²⁺-dependent cleavage of the survival factor GRP78.[5]
This signaling cascade culminates in the programmed cell death of leukemia cells.
References
- 1. Venetoclax improves CD20 immunotherapy in a mouse model of MYC/BCL2 double-expressor diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia [inis.iaea.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of OSW-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While OSW-1 is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to established laboratory waste management protocols is essential. This guide provides a comprehensive overview of the proper disposal procedures for this compound, emphasizing safety and regulatory compliance.
Immediate Safety and Handling Considerations
According to its Safety Data Sheet (SDS), this compound does not require special handling precautions. However, as a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. In the event of accidental release, solid spills can be swept up, and the area cleaned with a damp cloth.
Quantitative Guidelines for Non-Hazardous Waste Disposal
The disposal of non-hazardous chemical waste is governed by institutional policies and local regulations. The following table summarizes general quantitative guidelines for the disposal of non-hazardous aqueous solutions down the sanitary sewer, a potential disposal route for this compound solutions. It is crucial to consult and strictly follow your institution's specific Environmental Health and Safety (EHS) guidelines, as these may vary.
| Parameter | Guideline | Notes |
| pH Range | 5.5 - 9.5[1] | Solutions outside this range must be neutralized before disposal.[1] |
| Concentration | Dilute solutions (typically <1%)[2] | High concentrations of even non-hazardous substances may disrupt wastewater treatment processes. |
| Volume | Limited quantities (e.g., < 4 liters/day)[2] | Large volumes may require special disposal procedures. Check with your EHS department. |
| Flash Point | > 140°F (60°C)[1] | Flammable liquids with a flashpoint below this temperature are generally prohibited from drain disposal.[1] |
| Prohibited Substances | Halogenated hydrocarbons, heavy metals, etc. | Ensure the solution does not contain any other substances that are prohibited from drain disposal. |
Step-by-Step Disposal Procedures for this compound
The following step-by-step procedures outline the decision-making process and actions for the proper disposal of this compound waste, whether in solid form or in solution.
1. Waste Identification and Characterization:
-
Confirm that the waste contains only this compound and non-hazardous solvents or solutes.
-
If this compound is in a solution, identify all other components to ensure they are also non-hazardous and permissible for the intended disposal route.
2. Consultation of Institutional and Local Regulations:
-
Crucially, always consult your institution's EHS guidelines and local wastewater regulations before proceeding. These documents will provide specific instructions and limitations for chemical waste disposal.
3. Disposal of Solid this compound Waste:
-
For uncontaminated, solid this compound, it can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.
-
Place the solid waste in a sealed, clearly labeled container indicating its contents ("this compound, non-hazardous").
4. Disposal of this compound Solutions:
-
Aqueous Solutions:
-
Verify that the concentration of this compound and any other solutes are within the limits set by your institution for drain disposal.
-
Measure the pH of the solution and adjust it to within the acceptable range (typically 5.5-9.5) using appropriate acids or bases.[1]
-
Dispose of the neutralized, dilute solution down a designated laboratory sink with a copious amount of running water (at least 100-fold excess) to ensure thorough flushing.[3]
-
-
Solutions in Organic Solvents:
-
Disposal of organic solvents down the drain is generally prohibited.
-
Collect waste solutions containing this compound and organic solvents in a designated, properly labeled hazardous waste container for organic waste.
-
Follow your institution's procedures for the pickup and disposal of chemical waste.
-
5. Empty Container Disposal:
-
A container that held this compound is considered "RCRA empty" if all contents have been removed by normal means (e.g., pouring, scraping).
-
Triple-rinse the empty container with a suitable non-hazardous solvent (e.g., water for aqueous solutions). The rinsate should be disposed of according to the guidelines for liquid waste.
-
Deface the original label on the container and dispose of it in the appropriate recycling or trash receptacle as per your institution's guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By following these guidelines and the logical workflow, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize your institution's specific safety protocols and regulatory requirements.
References
- 1. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
